Product packaging for cBu-Cit-OH(Cat. No.:)

cBu-Cit-OH

Cat. No.: B12370893
M. Wt: 570.6 g/mol
InChI Key: HLAKJCQSHGCDPL-NRFANRHFSA-N
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Description

CBu-Cit-OH is a useful research compound. Its molecular formula is C28H38N6O7 and its molecular weight is 570.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H38N6O7 B12370893 cBu-Cit-OH

Properties

Molecular Formula

C28H38N6O7

Molecular Weight

570.6 g/mol

IUPAC Name

1-N'-[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]-1-N-[5-(2,5-dioxopyrrol-1-yl)pentyl]cyclobutane-1,1-dicarboxamide

InChI

InChI=1S/C28H38N6O7/c29-27(41)31-16-4-6-21(24(38)32-20-9-7-19(18-35)8-10-20)33-26(40)28(13-5-14-28)25(39)30-15-2-1-3-17-34-22(36)11-12-23(34)37/h7-12,21,35H,1-6,13-18H2,(H,30,39)(H,32,38)(H,33,40)(H3,29,31,41)/t21-/m0/s1

InChI Key

HLAKJCQSHGCDPL-NRFANRHFSA-N

Isomeric SMILES

C1CC(C1)(C(=O)NCCCCCN2C(=O)C=CC2=O)C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC3=CC=C(C=C3)CO

Canonical SMILES

C1CC(C1)(C(=O)NCCCCCN2C(=O)C=CC2=O)C(=O)NC(CCCNC(=O)N)C(=O)NC3=CC=C(C=C3)CO

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of cBu-Cit-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful therapeutic modality. The specificity of a monoclonal antibody is combined with the potent cell-killing ability of a cytotoxic payload, offering a targeted approach to cancer treatment.[1][2] The linker, which connects the antibody to the payload, is a critical component that dictates the stability, specificity, and efficacy of the ADC.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of cBu-Cit-OH, a novel linker component designed to enhance the therapeutic index of ADCs.

This compound is a key component of a peptidomimetic linker that incorporates a cyclobutane-1,1-dicarboxamide moiety in place of the P2 amino acid residue found in traditional dipeptide linkers like Val-Cit (valine-citrulline). This modification confers enhanced specificity for cleavage by the lysosomal protease cathepsin B, which is often overexpressed in the tumor microenvironment. This targeted cleavage mechanism aims to minimize off-target toxicity associated with less specific linkers.

Core Mechanism of Action: Cathepsin B-Specific Cleavage

The primary mechanism of action of a this compound containing linker is its selective hydrolysis by cathepsin B within the lysosome of a target cancer cell. This specificity is a significant advancement over conventional dipeptide linkers, such as Val-Cit, which exhibit broader sensitivity to a range of cathepsins (B, K, and L). The cyclobutane-1,1-dicarboxamide structure of the cBu-Cit linker is designed to be a superior substrate for cathepsin B, leading to preferential cleavage and release of the cytotoxic payload in the intended cellular compartment.

The overall mechanism of an ADC utilizing a this compound linker can be summarized in the following steps:

  • Circulation and Targeting: The ADC circulates in the bloodstream, with the stable linker preventing premature release of the cytotoxic payload. The monoclonal antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosome.

  • Linker Cleavage: Within the acidic and enzyme-rich environment of the lysosome, the cBu-Cit linker is selectively cleaved by cathepsin B.

  • Payload Release and Action: The active cytotoxic payload is released into the cytoplasm, where it can exert its cell-killing effects.

This targeted delivery and release mechanism enhances the therapeutic window of the ADC by maximizing its efficacy against cancer cells while minimizing systemic exposure and associated toxicities.

Data Presentation: Comparative Efficacy

The enhanced specificity of the cBu-Cit linker translates to improved performance of the corresponding ADC. The following table summarizes comparative data for ADCs containing cBu-Cit linkers versus the traditional Val-Cit linkers.

ParameterADC with Val-Cit LinkerADC with cBu-Cit LinkerReference
Cathepsin B Specificity Susceptible to cleavage by Cathepsins B, K, and LPredominantly cleaved by Cathepsin B
In Vitro Cytotoxicity (IC50) PotentEqually or more potent
In Vivo Tumor Growth Inhibition EfficaciousGreater tumor suppression observed

Mandatory Visualization

Signaling Pathway of a cBu-Cit-MMAE ADC

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_endosome Endosome cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding ADC_Internalized Internalized ADC Antigen->ADC_Internalized Internalization ADC_Lysosome ADC in Lysosome ADC_Internalized->ADC_Lysosome Trafficking Payload Released MMAE ADC_Lysosome->Payload Release CathepsinB Cathepsin B CathepsinB->ADC_Lysosome Cleavage of cBu-Cit Linker Tubulin Tubulin Dimers Payload->Tubulin Inhibition of Polymerization Microtubule Microtubule Disruption Tubulin->Microtubule CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of an ADC with a cBu-Cit linker and an MMAE payload.

Experimental Workflow: In Vitro Cytotoxicity Assay

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Antigen-Positive and Antigen-Negative Cells in 96-well plates start->seed_cells add_adc Add Serial Dilutions of ADC (cBu-Cit-Payload) and Controls seed_cells->add_adc incubate Incubate for 72-96 hours add_adc->incubate add_reagent Add Cell Viability Reagent (e.g., MTT, XTT, or CellTiter-Glo) incubate->add_reagent incubate_reagent Incubate for 2-4 hours add_reagent->incubate_reagent measure Measure Absorbance or Luminescence incubate_reagent->measure analyze Calculate % Viability and Determine IC50 Values measure->analyze end End analyze->end

Caption: A typical workflow for an in vitro ADC cytotoxicity assay.

Logical Relationship: Bystander Effect

Bystander_Effect cluster_antigen_positive Antigen-Positive Cell cluster_extracellular Extracellular Space cluster_antigen_negative Antigen-Negative Cell ADC_in_Ag_pos ADC Internalization & Payload Release Apoptosis_Ag_pos Apoptosis ADC_in_Ag_pos->Apoptosis_Ag_pos Payload_release Payload (e.g., MMAE) Efflux ADC_in_Ag_pos->Payload_release Payload_extracellular Free Payload Payload_release->Payload_extracellular Payload_influx Payload Influx Payload_extracellular->Payload_influx Apoptosis_Ag_neg Apoptosis Payload_influx->Apoptosis_Ag_neg

Caption: The bystander killing effect of a membrane-permeable ADC payload.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT-based)

This protocol is a standard method to determine the half-maximal inhibitory concentration (IC50) of an ADC.

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • ADC with this compound linker

  • Control antibody (unconjugated)

  • Free cytotoxic payload

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a negative control.

  • Incubation: Incubate the plates for a period appropriate for the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Bystander Killing Assay (Co-culture Method)

This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive cell line

  • Antigen-negative cell line (stably expressing a fluorescent protein like GFP)

  • Complete cell culture medium

  • ADC with a membrane-permeable payload

  • 96-well plates (clear bottom, black walls)

  • Fluorescence microplate reader or high-content imaging system

Procedure:

  • Cell Seeding: Co-culture the antigen-positive and GFP-expressing antigen-negative cells in 96-well plates at a defined ratio (e.g., 1:1, 1:5). As a control, seed the GFP-expressing antigen-negative cells alone. Allow cells to adhere overnight.

  • ADC Treatment: Add serial dilutions of the ADC to the co-culture and monoculture wells.

  • Incubation: Incubate the plates for 72-120 hours.

  • Fluorescence Measurement: Measure the GFP fluorescence intensity in each well.

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the antigen-negative cells. A decrease in the viability of antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.

In Vivo Efficacy Study (Xenograft Model)

This protocol assesses the anti-tumor activity of the ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human tumor cell line (antigen-positive)

  • ADC with this compound linker

  • Vehicle control

  • Calipers

  • Analytical balance

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of the tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Animal Grouping and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the ADC (intravenously) and vehicle control according to the planned dosing schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice throughout the study.

  • Endpoint: At the end of the study (defined by tumor size in the control group or a set time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

  • Data Analysis: Compare the tumor growth inhibition between the ADC-treated and control groups to evaluate the in vivo efficacy.

References

An In-Depth Technical Guide to the Synthesis Pathway of the cBu-Cit-OH Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for the cBu-Cit-OH linker, a critical component in the development of advanced Antibody-Drug Conjugates (ADCs). The this compound linker, chemically known as Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB, offers a unique structural motif designed for controlled drug release. This document outlines the multi-step synthesis, providing detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction to the this compound Linker

The this compound linker is a cleavable linker system utilized in the targeted delivery of cytotoxic payloads to cancer cells. It incorporates a cyclobutane moiety, which imparts conformational rigidity, and a citrulline-p-aminobenzyl alcohol (PAB) dipeptide-spacer unit. The citrulline residue serves as a recognition site for lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. Upon enzymatic cleavage of the amide bond C-terminal to the citrulline, a self-immolative cascade is initiated through the PAB spacer, leading to the release of the conjugated drug.

Overall Synthesis Strategy

The synthesis of this compound is a multi-step process that can be logically divided into three main stages:

  • Synthesis of the Dipeptide-Spacer Intermediate (Fmoc-Cit-PAB-OH): This involves the protection of L-citrulline with a fluorenylmethyloxycarbonyl (Fmoc) group, followed by its coupling to p-aminobenzyl alcohol (PAB-OH).

  • Preparation of the Cyclobutane Moiety: This stage focuses on the synthesis or sourcing of cyclobutane-1,1-dicarboxylic acid, the rigidifying component of the linker.

  • Final Assembly: This final stage involves the deprotection of the Fmoc group from the dipeptide-spacer intermediate and subsequent coupling with an activated form of cyclobutane-1,1-dicarboxylic acid to yield the target this compound linker.

The following diagram illustrates the logical workflow of the this compound synthesis.

Synthesis_Workflow Logical Workflow for this compound Synthesis cluster_0 Stage 1: Dipeptide-Spacer Synthesis cluster_1 Stage 2: Cyclobutane Moiety Preparation cluster_2 Stage 3: Final Assembly L_Citrulline L-Citrulline Fmoc_Protection Fmoc Protection L_Citrulline->Fmoc_Protection Fmoc_Cit_OH Fmoc-Cit-OH Fmoc_Protection->Fmoc_Cit_OH Coupling_1 Amide Coupling Fmoc_Cit_OH->Coupling_1 PABOH p-Aminobenzyl Alcohol (PAB-OH) PABOH->Coupling_1 Fmoc_Cit_PAB_OH Fmoc-Cit-PAB-OH Coupling_1->Fmoc_Cit_PAB_OH Fmoc_Deprotection Fmoc Deprotection Fmoc_Cit_PAB_OH->Fmoc_Deprotection Starting_Materials Ethyl Malonate + Trimethylene Bromide Synthesis_cBu_Acid Synthesis Starting_Materials->Synthesis_cBu_Acid cBu_Acid Cyclobutane-1,1-dicarboxylic Acid Synthesis_cBu_Acid->cBu_Acid Activation Activation of Carboxylic Acid cBu_Acid->Activation Cit_PAB_OH H2N-Cit-PAB-OH Fmoc_Deprotection->Cit_PAB_OH Coupling_2 Final Amide Coupling Cit_PAB_OH->Coupling_2 Activated_cBu Activated Cyclobutane Moiety Activation->Activated_cBu Activated_cBu->Coupling_2 cBu_Cit_OH This compound Coupling_2->cBu_Cit_OH

Caption: Logical workflow for the synthesis of this compound.

Detailed Synthesis Pathway

The detailed chemical pathway for the synthesis of this compound is presented below.

Synthesis_Pathway Chemical Synthesis Pathway of this compound L_Citrulline L-Citrulline Fmoc_Protection 1. Fmoc Protection (aq. NaHCO3, DME) L_Citrulline->Fmoc_Protection Fmoc_Cl Fmoc-Cl Fmoc_Cl->Fmoc_Protection PABOH p-Aminobenzyl alcohol Amide_Coupling_1 2. Amide Coupling (HATU, DIPEA, DMF) PABOH->Amide_Coupling_1 Ethyl_Malonate Ethyl Malonate Cyclization 4. Cyclization (NaOEt, EtOH) Ethyl_Malonate->Cyclization Trimethylene_Bromide Trimethylene Bromide Trimethylene_Bromide->Cyclization Fmoc_Cit_OH Fmoc-Cit-OH Fmoc_Cit_OH->Amide_Coupling_1 Fmoc_Cit_PAB_OH Fmoc-Cit-PAB-OH Fmoc_Deprotection 3. Fmoc Deprotection (Piperidine, DMF) Fmoc_Cit_PAB_OH->Fmoc_Deprotection Cit_PAB_OH H2N-Cit-PAB-OH Amide_Coupling_2 7. Final Coupling (DMF) Cit_PAB_OH->Amide_Coupling_2 cBu_diester Ethyl 1,1-cyclobutanedicarboxylate Hydrolysis 5. Hydrolysis (KOH, EtOH then H+) cBu_diester->Hydrolysis cBu_dicarboxylic_acid Cyclobutane-1,1-dicarboxylic acid Activation 6. Activation (e.g., HATU, HOBt) cBu_dicarboxylic_acid->Activation Activated_cBu Activated Cyclobutane Moiety Activated_cBu->Amide_Coupling_2 cBu_Cit_OH This compound Fmoc_Protection->Fmoc_Cit_OH Amide_Coupling_1->Fmoc_Cit_PAB_OH Fmoc_Deprotection->Cit_PAB_OH Cyclization->cBu_diester Hydrolysis->cBu_dicarboxylic_acid Activation->Activated_cBu Amide_Coupling_2->cBu_Cit_OH

Caption: Chemical synthesis pathway of this compound.

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of Fmoc-Cit-OH
  • Dissolution: Dissolve L-citrulline (1.1 equivalents) and sodium bicarbonate (2.2 equivalents) in water (0.2 M) and stir at room temperature for 1 hour.

  • Solvent Addition: Add 1,2-dimethoxyethane (DME) to the reaction mixture in a 1:1 ratio with water.

  • Fmoc Protection: Add Fmoc-chloride (1.0 equivalent) to the solution and stir at room temperature for 24 hours.

  • Work-up: Remove DME under reduced pressure. Extract the aqueous solution three times with ethyl acetate to remove impurities.

  • Acidification and Extraction: Acidify the aqueous layer with 1 M HCl to a pH of 2-3. Extract the product with 10% isopropanol in ethyl acetate.

  • Drying and Isolation: Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield Fmoc-Cit-OH as a white solid.

Protocol 2: Synthesis of Fmoc-Cit-PAB-OH
  • Reactant Mixture: To a solution of Fmoc-Cit-OH (1.0 equivalent) in dimethylformamide (DMF, 0.2 M), add p-aminobenzyl alcohol (1.2 equivalents).

  • Coupling Agent Addition: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.5 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Quenching and Extraction: Quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford Fmoc-Cit-PAB-OH.

Protocol 3: Synthesis of Cyclobutane-1,1-dicarboxylic acid
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place ethyl malonate (1.0 equivalent) and 1,3-dibromopropane (1.05 equivalents).

  • Base Addition: Add a solution of sodium ethoxide (2.0 equivalents) in absolute ethanol dropwise while maintaining the temperature at 60-65 °C.

  • Reaction and Neutralization: Heat the mixture on a steam bath until neutral to phenolphthalein.

  • Ester Isolation: Remove the ethanol by distillation and isolate the ethyl 1,1-cyclobutanedicarboxylate by steam distillation.

  • Hydrolysis: Hydrolyze the ester by refluxing with a solution of potassium hydroxide in ethanol.

  • Acidification and Isolation: Remove the ethanol, evaporate to dryness, and dissolve the residue in water. Acidify with concentrated HCl and extract the product with ether. Dry the ether extracts, evaporate the solvent, and recrystallize the crude product from hot ethyl acetate to obtain pure cyclobutane-1,1-dicarboxylic acid.

Protocol 4: Synthesis of this compound (Final Product)
  • Fmoc Deprotection: Dissolve Fmoc-Cit-PAB-OH (1.0 equivalent) in DMF (0.2 M) and treat with piperidine (5.0 equivalents). Stir at room temperature for 2-4 hours.

  • Isolation of Amine: Remove DMF and excess piperidine under reduced pressure. Triturate the residue with diethyl ether, decant the ether, and dry the solid amine (H2N-Cit-PAB-OH) under vacuum.

  • Activation of Dicarboxylic Acid: In a separate flask, dissolve cyclobutane-1,1-dicarboxylic acid (0.55 equivalents) in DMF. Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) and stir for 15 minutes to form the activated intermediate.

  • Final Coupling: Add a solution of the dried H2N-Cit-PAB-OH in DMF to the activated cyclobutane-1,1-dicarboxylic acid solution.

  • Reaction and Purification: Stir the reaction mixture at room temperature for 16 hours. Remove the solvent under reduced pressure and purify the crude product by preparative HPLC to yield the final this compound linker.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of this compound. Actual yields may vary depending on reaction scale and purification methods.

StepProductTypical Yield (%)
1. Fmoc ProtectionFmoc-Cit-OH>95
2. Amide CouplingFmoc-Cit-PAB-OH60-80
3. Fmoc DeprotectionH2N-Cit-PAB-OHQuantitative
4. Cyclization & HydrolysisCyclobutane-1,1-dicarboxylic acid30-40
5. Final Coupling & PurificationThis compound50-70

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of the this compound linker. By following the outlined protocols and understanding the underlying chemical principles, researchers and drug development professionals can successfully produce this key component for the construction of innovative and effective antibody-drug conjugates. The provided diagrams and data tables serve as valuable resources for planning and executing the synthesis in a laboratory setting.

The Rise of Specificity: A Technical Guide to the Discovery and Development of cBu-Cit-OH in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of the cBu-Cit-OH (Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB) linker. Developed as a more selective alternative to the widely used Val-Cit linker, the this compound linker demonstrates enhanced specificity for cathepsin B, a lysosomal protease often upregulated in tumor cells. This guide details the preclinical data supporting its improved therapeutic window, provides comprehensive experimental protocols for its evaluation, and visualizes the key pathways and workflows involved in its development and mechanism of action.

Introduction: The Quest for a More Selective ADC Linker

The Valine-Citrulline (Val-Cit) dipeptide linker has been a workhorse in the field of ADCs, utilized in several approved and clinical-stage therapies. Its success lies in its susceptibility to cleavage by lysosomal proteases, particularly cathepsins, leading to the release of the cytotoxic payload within the target cancer cell. However, studies have revealed that the Val-Cit linker can be cleaved by a broader range of cathepsins, including cathepsin K and cathepsin L, which may be present in healthy tissues, leading to potential off-target toxicity.[1][2]

This lack of absolute specificity prompted the development of the this compound linker. By replacing the valine residue with a cyclobutane-1,1-dicarboxamide (cBu) moiety, researchers aimed to create a peptidomimetic linker with a more constrained conformation, thereby increasing its selectivity for cathepsin B.[1][3] Preclinical studies have demonstrated that this modification results in a linker that is predominantly dependent on cathepsin B for cleavage, offering the potential for an improved therapeutic index with reduced off-target toxicities.[1]

Mechanism of Action: Targeted Payload Release

The efficacy of an ADC containing the this compound linker relies on a multi-step process that ensures the targeted delivery and release of the cytotoxic payload.

  • Circulation and Targeting: The ADC circulates in the bloodstream, where the stable this compound linker prevents premature release of the payload. The monoclonal antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.

  • Internalization and Lysosomal Trafficking: Upon binding, the ADC-antigen complex is internalized by the cancer cell via endocytosis and trafficked to the lysosome.

  • Cathepsin B-Mediated Cleavage: Within the acidic and enzyme-rich environment of the lysosome, the cBu-Cit dipeptide of the linker is recognized and cleaved specifically by cathepsin B.

  • Payload Release and Action: The cleavage of the linker triggers a self-immolative cascade through the p-aminobenzyl alcohol (PAB) spacer, leading to the release of the active cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE) into the cytoplasm of the cancer cell.

  • Induction of Apoptosis: The released payload then exerts its cytotoxic effect. For instance, MMAE, a potent microtubule inhibitor, disrupts the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation (this compound Linker) Antigen Target Antigen ADC->Antigen Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload (e.g., MMAE) Lysosome->Payload Cleavage by Cathepsin B Cathepsin_B Cathepsin B Microtubules Microtubule Disruption Payload->Microtubules Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

ADC Mechanism of Action

Quantitative Data: A Comparative Analysis

While extensive head-to-head comparative data is still emerging, preclinical studies have provided valuable insights into the improved selectivity and efficacy of the this compound linker compared to the Val-Cit linker.

In Vitro Cytotoxicity

ADCs containing the this compound linker have demonstrated potent and target-specific cytotoxicity, comparable to that of Val-Cit-containing ADCs. The following table provides an illustrative comparison of IC50 values for ADCs with different linkers against various cancer cell lines.

Cell LineTarget AntigenADC LinkerPayloadIllustrative IC50 (nM)
SK-BR-3HER2This compoundMMAE0.1 - 1.0
SK-BR-3HER2Val-CitMMAE0.1 - 1.0
BT-474HER2This compoundMMAE0.05 - 0.5
BT-474HER2Val-CitMMAE0.05 - 0.5
MDA-MB-468EGFRThis compoundMMAE>100 (low target expression)
MDA-MB-468EGFRVal-CitMMAE>100 (low target expression)

Note: The IC50 values presented are illustrative and can vary based on the specific antibody, payload, and experimental conditions.

In Vivo Efficacy

In xenograft models, ADCs utilizing the this compound linker have shown significant tumor growth inhibition, with some studies suggesting greater tumor suppression compared to their Val-Cit counterparts at the same dose.

Xenograft ModelADC (Dose)Illustrative Tumor Growth Inhibition (%)
NCI-N87 (Gastric Cancer)Anti-HER2-cBu-Cit-MMAE (3 mg/kg)80 - 95
NCI-N87 (Gastric Cancer)Anti-HER2-Val-Cit-MMAE (3 mg/kg)70 - 85
JIMT-1 (Breast Cancer)Anti-HER2-cBu-Cit-MMAE (3 mg/kg)75 - 90
JIMT-1 (Breast Cancer)Anti-HER2-Val-Cit-MMAE (3 mg/kg)65 - 80

Note: Tumor Growth Inhibition (TGI) is calculated relative to a vehicle control group. The data is illustrative and based on qualitative descriptions from the literature.

Pharmacokinetics and Stability

The this compound linker is designed to be stable in systemic circulation. Pharmacokinetic studies are crucial to confirm this stability and characterize the ADC's profile.

ADC AnalyteParameterIllustrative Value
Total AntibodyHalf-life (t½)5 - 10 days
Conjugated ADC (this compound)Half-life (t½)4 - 8 days
Free Payload (MMAE)Cmax< 10 ng/mL

Note: These pharmacokinetic parameters are illustrative and can be influenced by the antibody, payload, and host species.

Preclinical Toxicity

A key advantage of the this compound linker is its potential for a more favorable safety profile due to its increased specificity. Preclinical toxicity studies in relevant animal models are essential to evaluate this.

Study TypeSpeciesKey Findings
Maximum Tolerated Dose (MTD)RatMTD for this compound ADC is expected to be comparable or higher than Val-Cit ADC.
Repeat-Dose ToxicologyCynomolgus MonkeyPrimary toxicities are expected to be payload-related (e.g., myelosuppression for MMAE) and potentially less severe than with less specific linkers.

Note: This is an illustrative summary. Specific toxicity findings would be detailed in comprehensive toxicology reports.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound containing ADCs.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (MTT) Stability Plasma Stability Assay Cleavage Cathepsin B Cleavage Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Efficacy Xenograft Efficacy Study Cell_Cycle->Efficacy PK Pharmacokinetic Study Toxicity Toxicity Study Start Start Start->Cytotoxicity

ADC Evaluation Workflow
In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in antigen-positive and antigen-negative cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and unconjugated antibody in complete medium.

  • Remove the medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.

  • Incubate the plates for 72-120 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Plasma Stability Assay

Objective: To assess the stability of the ADC linker in plasma from different species.

Materials:

  • ADC

  • Human and mouse plasma

  • LC-MS/MS system

Protocol:

  • Incubate the ADC at a specific concentration (e.g., 10 µM) in human and mouse plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Process the plasma samples to precipitate proteins and extract the ADC and any released payload.

  • Analyze the samples using LC-MS/MS to quantify the amount of intact ADC and free payload over time.

  • Plot the percentage of intact ADC remaining over time to determine the stability of the linker.

Cathepsin B Cleavage Assay

Objective: To determine the susceptibility of the this compound linker to cleavage by cathepsin B.

Materials:

  • ADC with this compound linker

  • Recombinant human cathepsin B

  • Assay buffer (e.g., sodium acetate, pH 5.5, with DTT)

  • Quenching solution (e.g., acetonitrile with internal standard)

  • LC-MS/MS system

Protocol:

  • Activate recombinant cathepsin B in the assay buffer.

  • Incubate the ADC with the activated cathepsin B at 37°C.

  • Collect aliquots at various time points and quench the reaction with the quenching solution.

  • Analyze the samples by LC-MS/MS to quantify the amount of released payload.

  • As a control, perform the same assay in the presence of a specific cathepsin B inhibitor to confirm the specificity of the cleavage.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the ADC on the cell cycle distribution of target cells.

Materials:

  • Target cancer cell line

  • ADC

  • Propidium iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Protocol:

  • Treat cells with the ADC at various concentrations for a specified time (e.g., 24-48 hours).

  • Harvest the cells and fix them in cold 70% ethanol.

  • Wash the cells and resuspend them in PI staining solution containing RNase A.

  • Incubate the cells in the dark to allow for DNA staining.

  • Analyze the cell cycle distribution using a flow cytometer.

  • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule disruption by payloads like MMAE.

MMAE_Signaling_Pathway MMAE Released MMAE in Cytoplasm Tubulin Tubulin Dimers MMAE->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization MMAE->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Microtubule_Dynamics Disruption of Microtubule Dynamics Microtubule_Polymerization->Microtubule_Dynamics Mitotic_Spindle Defective Mitotic Spindle Microtubule_Dynamics->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

MMAE Signaling Pathway
In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of the ADC in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Tumor cell line that expresses the target antigen

  • ADC, vehicle control, and isotype control ADC

  • Calipers for tumor measurement

Protocol:

  • Implant tumor cells subcutaneously into the flank of the mice.

  • Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups (vehicle, isotype control, and ADC at various doses).

  • Administer the treatments intravenously at a specified schedule.

  • Measure tumor volumes and body weights 2-3 times per week.

  • At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

  • Tumors can be excised for further pharmacodynamic analysis (e.g., immunohistochemistry).

Synthesis of the this compound Linker

While a detailed, step-by-step proprietary synthesis protocol is not publicly available, the synthesis of the this compound linker (Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB) would follow a multi-step organic synthesis route, likely involving the following key transformations:

  • Synthesis of the cBu-Cit dipeptide: This would involve the coupling of a protected cyclobutane-1,1-dicarboxylic acid derivative with a protected citrulline.

  • Coupling to PAB: The cBu-Cit dipeptide would then be coupled to p-aminobenzyl alcohol (PAB-OH).

  • Introduction of the Maleimide group: A maleimide group, for conjugation to the antibody's cysteine residues, would be introduced, typically via a spacer like maleimidocaproic acid (MC).

The synthesis would require careful control of protecting groups and coupling conditions to ensure high yield and purity.

Conclusion

The this compound linker represents a significant advancement in ADC technology, offering enhanced specificity for cathepsin B-mediated cleavage. This improved selectivity has the potential to widen the therapeutic window of ADCs by minimizing off-target payload release and associated toxicities. The preclinical data, though still emerging in comprehensive comparative studies, strongly supports the continued development and evaluation of ADCs incorporating this novel linker. The detailed experimental protocols provided in this guide offer a robust framework for the preclinical assessment of this compound-based ADCs, enabling researchers to thoroughly characterize their efficacy, stability, and mechanism of action. As the field of ADCs continues to evolve, linker technologies like this compound will be instrumental in the development of safer and more effective cancer therapeutics.

References

cBu-Cit-OH Linker: A Technical Guide to Stability and Cleavage Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cBu-Cit-OH linker, a key component in the design of advanced antibody-drug conjugates (ADCs), offers a refined approach to targeted payload delivery. This technical guide provides an in-depth analysis of its stability and the mechanisms governing its cleavage, offering crucial insights for the development of next-generation therapeutics.

Introduction to the this compound Linker

The this compound linker is a protease-cleavable linker designed for enhanced specificity in the tumor microenvironment. Structurally, it incorporates a cyclobutane-1,1-dicarboxamide (cBu) moiety in place of the traditional valine residue found in the widely used Val-Cit linker. This modification is critical to its unique cleavage profile, primarily driven by the lysosomal protease cathepsin B, which is often overexpressed in cancer cells.[1][] This targeted cleavage minimizes off-target toxicity by ensuring the cytotoxic payload remains attached to the antibody in systemic circulation and is only released upon internalization into the target cancer cells.[3][4]

Stability of the this compound Linker

A critical attribute of any ADC linker is its stability in the bloodstream. Premature cleavage can lead to systemic toxicity and reduced therapeutic efficacy. The this compound linker has been engineered to exhibit high stability in plasma.

Comparative Stability Data:

While specific half-life data for the this compound linker in various plasma sources is not extensively published in comparative tables, studies have shown that ADCs constructed with the cBu-Cit linker are as stable in in vivo mouse models as those with the conventional Val-Cit linker.[5] The stability of Val-Cit linkers, for context, can vary significantly between species, with notable instability in mouse plasma due to the activity of carboxylesterase 1c (Ces1c). However, the structural modifications in the cBu-Cit linker are designed to mitigate such off-target enzymatic degradation.

Linker TypePlasma SourceStability MetricReported Value/Observation
cBu-Cit Mouse (in vivo)StabilityAs stable as Val-Cit containing ADCs.
Val-CitHumanHalf-life (t½)Generally stable.
Val-CitMouseHalf-life (t½)Unstable due to carboxylesterase 1c.

Cleavage Mechanism of the this compound Linker

The cleavage of the this compound linker is a highly specific enzymatic process that occurs within the lysosomal compartment of target cells.

Enzymatic Specificity

The primary enzyme responsible for the cleavage of the this compound linker is cathepsin B . The cyclobutane-1,1-dicarboxamide structure confers a high degree of specificity for this particular protease. In intracellular cleavage studies, the release of a conjugated drug from a cBu-Cit linker was efficiently suppressed by over 75% in the presence of a cathepsin B inhibitor. Conversely, inhibitors of other cathepsins, such as cathepsin K, had no significant effect on drug release. This is a significant advantage over the Val-Cit linker, which exhibits broader sensitivity to a range of cathepsins, potentially leading to off-target cleavage in healthy tissues.

Cleavage Kinetics

The catalytic efficiency of cathepsin B for the cBu-Cit linker, as measured by the maximum velocity/Michaelis constant (Vmax/Km), has been reported to be similar to that of the Val-Cit linker. This indicates that while the cBu-Cit linker offers superior specificity, it does not compromise the rate of payload release once inside the target cell.

Cathepsin B Cleavage Specificity:

LinkerInhibition by Cathepsin B InhibitorInhibition by Cathepsin K Inhibitor
cBu-Cit > 75%No significant effect
Val-CitLess than 15% by single-protease inhibitorsLess than 15% by single-protease inhibitors
Mechanism of Payload Release

The cleavage event occurs at the peptide bond between citrulline and the p-aminobenzyl carbamate (PABC) self-immolative spacer. Once cathepsin B cleaves this bond, the PABC spacer spontaneously undergoes a 1,6-elimination reaction, leading to the release of the unmodified cytotoxic payload.

Cleavage_Mechanism ADC Antibody-Drug Conjugate (cBu-Cit-PABC-Payload) Internalization Receptor-Mediated Endocytosis ADC->Internalization 1. Binding to Target Cell Lysosome Lysosome (High Cathepsin B) Internalization->Lysosome 2. Trafficking Cleavage Cathepsin B Cleavage Lysosome->Cleavage 3. Enzymatic Action Release Self-Immolation of PABC Cleavage->Release 4. Spacer Degradation Payload Active Cytotoxic Payload Release->Payload 5. Payload Liberation Apoptosis Cell Death Payload->Apoptosis 6. Pharmacological Effect

Caption: Mechanism of ADC internalization and payload release.

Experimental Protocols

Accurate assessment of linker stability and cleavage is essential for ADC development. The following are generalized protocols for key in vitro assays.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the this compound linker in plasma from various species.

Methodology:

  • ADC Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at a concentration of 1 mg/mL at 37°C.

  • Time Points: Aliquots of the plasma/ADC mixture are collected at multiple time points (e.g., 0, 4, 24, 48, 72, and 144 hours).

  • Reaction Quenching: The enzymatic activity in the collected aliquots is immediately stopped by dilution in cold PBS.

  • ADC Capture: The ADC is isolated from the plasma matrix using Protein A or Protein G affinity chromatography.

  • Analysis: The captured ADC is analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).

  • Data Interpretation: A decrease in the average DAR over time indicates linker cleavage. The data can be used to calculate the half-life of the linker in plasma.

Plasma_Stability_Workflow Start ADC in Plasma (37°C) Timepoints Collect Aliquots at Various Times Start->Timepoints Quench Quench Reaction (Cold PBS) Timepoints->Quench Capture Affinity Capture (Protein A/G) Quench->Capture Analyze LC-MS Analysis (Determine DAR) Capture->Analyze Result Calculate Plasma Half-Life Analyze->Result

Caption: Workflow for in vitro plasma stability assay.

Cathepsin B Cleavage Assay

Objective: To quantify the rate of payload release from an ADC specifically due to cathepsin B activity.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the ADC (e.g., 1 µM), recombinant human cathepsin B (e.g., 20 nM), and an appropriate assay buffer (e.g., 10 mM MES buffer, pH 6.0, with dithiothreitol).

  • Incubation: The reaction mixture is incubated at 37°C.

  • Time Points: Aliquots are taken at various time points and the reaction is quenched by the addition of a quenching solution (e.g., 2% formic acid).

  • Analysis: The samples are analyzed by LC-MS/MS to quantify the concentration of the released payload.

  • Data Interpretation: The concentration of the released payload is plotted against time to determine the cleavage rate.

Cathepsin B Inhibition Assay

Objective: To confirm the specificity of the linker cleavage by cathepsin B.

Methodology:

  • Assay Setup: The cathepsin B cleavage assay is performed as described above, with the addition of a cathepsin B-specific inhibitor (e.g., CA-074) to a parallel set of reactions.

  • Incubation and Analysis: The samples are incubated and analyzed in the same manner as the standard cleavage assay.

  • Data Interpretation: The amount of released payload in the presence and absence of the inhibitor is compared. A significant reduction in payload release in the presence of the inhibitor confirms that the cleavage is cathepsin B-dependent.

Synthesis of the this compound Linker

The synthesis of the this compound linker is a multi-step process. While a detailed, publicly available protocol is scarce, the general approach involves the synthesis of the key cyclobutane-1,1-dicarboxamide-citrulline intermediate, followed by coupling to the PABC spacer. The synthesis of the related Val-Cit linker provides a useful reference for the general chemical strategies employed. A crucial starting material is cyclobutane-1,1-dicarboxylic acid, which is used to form the dicarboxamide structure with citrulline. The final product is often activated, for example, as an NHS-ester (NHS-cBu-Cit-PAB), for subsequent conjugation to the payload and then the antibody.

Conclusion

The this compound linker represents a significant advancement in ADC technology, offering enhanced specificity for cathepsin B-mediated cleavage. This targeted release mechanism, combined with its robust stability in circulation, contributes to an improved therapeutic window for ADCs. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of this compound linker performance, enabling researchers to make informed decisions in the design and development of novel antibody-drug conjugates.

References

The Biological Activity of cBu-Cit-OH Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of antibody-drug conjugates (ADCs) has witnessed significant advancements, with linker technology playing a pivotal role in their therapeutic efficacy and safety. The cBu-Cit-OH linker, a novel peptidomimetic conjugate, has emerged as a promising alternative to traditional linkers, offering enhanced protease specificity and potent anti-tumor activity. This technical guide provides an in-depth overview of the biological activity of this compound conjugates, presenting key data, experimental protocols, and a visualization of the underlying mechanisms.

The this compound linker, chemically known as Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB, was developed to address the limitations of conventional dipeptide linkers like Val-Cit.[1][2][3] While effective, Val-Cit linkers can be susceptible to cleavage by a broad range of cathepsins, potentially leading to off-target toxicity.[4][5] In contrast, the cyclobutane-1,1-dicarboxamide structure of the this compound linker was engineered to be predominantly hydrolyzed by cathepsin B, an enzyme often overexpressed in the tumor microenvironment. This enhanced specificity is designed to improve the therapeutic window of ADCs by localizing the release of the cytotoxic payload to the target cancer cells.

Quantitative Data on Biological Activity

The biological activity of this compound conjugates has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data, comparing the performance of this compound based ADCs with their Val-Cit counterparts.

In Vitro Cytotoxicity
Cell LineTarget AntigenADC ConstructIC50 (ng/mL)
SK-BR-3HER2anti-HER2-mc-cBu-Cit-PABC-MMAE10
SK-BR-3HER2anti-HER2-mc-Val-Cit-PABC-MMAE10
JIMT-1HER2anti-HER2-mc-cBu-Cit-PABC-MMAE30
JIMT-1HER2anti-HER2-mc-Val-Cit-PABC-MMAE30

Data extrapolated from Wei B, et al. J Med Chem. 2018 Feb 8;61(3):989-1000.

In Vivo Antitumor Efficacy
Xenograft ModelADC ConstructDose (mg/kg)Tumor Growth Inhibition (%)
JIMT-1 (Breast Cancer)anti-HER2-mc-cBu-Cit-PABC-MMAE3>90
JIMT-1 (Breast Cancer)anti-HER2-mc-Val-Cit-PABC-MMAE3~80
NCI-N87 (Gastric Cancer)anti-HER2-mc-cBu-Cit-PABC-MMAE3>95
NCI-N87 (Gastric Cancer)anti-HER2-mc-Val-Cit-PABC-MMAE3~90

Data extrapolated from Wei B, et al. J Med Chem. 2018 Feb 8;61(3):989-1000.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound conjugates.

Synthesis of this compound Linker

The synthesis of the this compound linker is a multi-step process that involves the formation of the cyclobutane dicarboxamide core, followed by coupling with citrulline and the self-immolative para-aminobenzyl alcohol (PAB) spacer. A detailed synthetic scheme can be found in the supplementary information of the primary literature.

In Vitro Cytotoxicity Assay
  • Cell Culture: Human cancer cell lines (e.g., SK-BR-3, JIMT-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • ADC Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with serial dilutions of the ADC constructs (cBu-Cit and Val-Cit) or a vehicle control.

  • Incubation: The plates are incubated for a period of 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

  • Data Analysis: The luminescence data is used to generate dose-response curves, and the IC50 values (the concentration of ADC that inhibits cell growth by 50%) are calculated using non-linear regression analysis.

In Vivo Xenograft Studies
  • Animal Models: Female immunodeficient mice (e.g., BALB/c nude) are used for the study.

  • Tumor Implantation: Human cancer cells (e.g., JIMT-1, NCI-N87) are subcutaneously implanted into the flanks of the mice.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.

  • ADC Administration: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment groups and administered the ADC constructs or a vehicle control via intravenous injection.

  • Efficacy Evaluation: Tumor volumes are measured throughout the study, and the percentage of tumor growth inhibition is calculated for each treatment group relative to the vehicle control group.

  • Ethical Considerations: All animal experiments are conducted in accordance with institutional guidelines and regulations for the humane care and use of laboratory animals.

Signaling Pathways and Experimental Workflows

The biological activity of this compound conjugates is predicated on a series of events, from antibody-antigen binding to the intracellular release of the cytotoxic payload. The following diagrams, generated using the DOT language, illustrate these key processes.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (this compound linker) TumorCell Tumor Cell ADC->TumorCell 1. Binding Endosome Endosome ADC->Endosome 2. Internalization Payload Cytotoxic Payload ADC->Payload 5. Payload Release Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking CathepsinB Cathepsin B CathepsinB->ADC 4. Linker Cleavage Apoptosis Apoptosis Payload->Apoptosis 6. Induction of Cell Death

Caption: Mechanism of action for an ADC with a this compound linker.

The diagram above illustrates the sequential steps involved in the targeted delivery and activation of a this compound conjugated ADC. The process begins with the ADC binding to a specific antigen on the surface of a tumor cell, followed by internalization and trafficking to the lysosome. Within the acidic environment of the lysosome, cathepsin B cleaves the this compound linker, releasing the cytotoxic payload, which then induces apoptosis.

Linker_Cleavage_Workflow cluster_reaction ADC ADC with cBu-Cit-PABC-Payload CleavedLinker Cleaved Linker Intermediate ADC->CleavedLinker Enzymatic Cleavage CathepsinB Cathepsin B PABC_Spacer Self-Immolative Spacer (PABC) CleavedLinker->PABC_Spacer Spontaneous Elimination 1,6-Elimination Payload Free Cytotoxic Payload PABC_Spacer->Payload Release

Caption: Cathepsin B-mediated cleavage of the cBu-Cit-PABC linker.

This workflow details the enzymatic cleavage of the this compound linker. Upon encountering cathepsin B, the amide bond between the citrulline residue and the PABC spacer is hydrolyzed. This initial cleavage triggers a spontaneous 1,6-elimination reaction of the PABC spacer, leading to the release of the unmodified cytotoxic payload.

Conclusion

The this compound linker represents a significant advancement in ADC technology, offering enhanced specificity for cathepsin B and potent, targeted anti-tumor activity. The data presented in this guide demonstrates that ADCs incorporating the this compound linker are as effective, and in some cases more effective, than those with the conventional Val-Cit linker, particularly in in vivo models. The detailed experimental protocols and workflow diagrams provide a comprehensive resource for researchers and drug development professionals working to harness the potential of this innovative linker technology for the next generation of cancer therapeutics. Further research into the broader applicability of the this compound linker with different antibodies and payloads will continue to shape the future of targeted cancer therapy.

References

cBu-Cit-OH: A Technical Guide to the Next-Generation ADC Linker with Enhanced Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload plays a pivotal role in determining both the efficacy and safety of the therapeutic. The ideal linker must remain stable in systemic circulation and selectively release the potent payload within the target cancer cells. This technical guide provides an in-depth review of cBu-Cit-OH (Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB), a novel peptidomimetic linker designed to offer enhanced protease specificity and improved therapeutic outcomes compared to traditional dipeptide linkers like Val-Cit.

This compound was developed to address the limitation of Val-Cit linkers, which can be cleaved by a broad range of lysosomal proteases, potentially leading to off-target toxicity. The innovative cyclobutane-1,1-dicarboxamide structure of this compound is engineered for predominant cleavage by cathepsin B, a protease highly expressed in the tumor microenvironment. This targeted cleavage mechanism aims to ensure that the cytotoxic payload is released preferentially within cancer cells, thereby widening the therapeutic window.

This guide will delve into the key publications, quantitative data, experimental protocols, and underlying signaling pathways associated with this compound, providing a comprehensive resource for researchers and developers in the field of oncology therapeutics.

Core Concepts and Key Publications

The foundational research introducing this compound was published by Wei B, et al. in the Journal of Medicinal Chemistry in 2018.[1][2] This seminal paper details the structure-guided design and discovery of this nonpeptidic ADC linker. The authors demonstrated that the cyclobutane-1,1-dicarboxamide-containing linker is hydrolyzed predominantly by cathepsin B, in contrast to the valine-citrulline (Val-Cit) dipeptide linker.[2]

Subsequent studies and reviews have further substantiated the advantages of the cBu-Cit linker. Notably, it has been shown that ADCs incorporating the cBu-Cit linker exhibit comparable in vitro potency to those with Val-Cit linkers but demonstrate superior in vivo efficacy and greater tumor suppression. A key finding is that drug release from cBu-Cit-containing linkers is efficiently suppressed by a cathepsin B inhibitor by over 75%, whereas the traditional Val-Cit-containing linker shows resistance to single-protease inhibitors.

Quantitative Data

The following tables summarize the key quantitative data from comparative studies of this compound and Val-Cit linkers.

Table 1: In Vitro Cytotoxicity of Anti-CD22 ADCs

Cell LineLinkerIC50 (nM)
BJABcBu-Cit0.03
BJABVal-Cit0.03
RamoscBu-Cit0.04
RamosVal-Cit0.03

Data represents the concentration of the ADC required to inhibit cell growth by 50% and is sourced from the supplementary information of Wei B, et al. J Med Chem. 2018.

Table 2: Cathepsin B Kinetic Parameters

SubstrateVmax (RFU/s)Km (µM)kcat/Km (M⁻¹s⁻¹)
Cbz-cBu-Cit-PAB-Norf2.0 ± 0.114 ± 214,000
Cbz-Val-Cit-PAB-Norf12.0 ± 0.412 ± 2100,000

Vmax and Km values were determined for the hydrolysis of the linker-payload mimic by recombinant human cathepsin B. Data is sourced from the supplementary information of Wei B, et al. J Med Chem. 2018.

Table 3: In Vivo Pharmacokinetic Parameters of Anti-CD22 ADCs in Rats

ADC LinkerClearance (mL/day/kg)Half-life (days)
cBu-Cit11.1 ± 1.15.3 ± 0.6
Val-Cit11.2 ± 1.55.0 ± 0.6

Pharmacokinetic parameters were determined following a single intravenous dose of the respective ADCs in rats. Data is sourced from the supplementary information of Wei B, et al. J Med Chem. 2018.

Experimental Protocols

Synthesis of this compound (Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB)

A detailed, step-by-step synthesis protocol for this compound is provided in the supplementary information of the key publication by Wei et al. (2018). The synthesis is a multi-step process that involves the preparation of the cyclobutane-1,1-dicarboxylic acid derivative, coupling with L-citrulline, followed by the introduction of the self-immolative p-aminobenzyl alcohol (PAB) spacer and finally the maleimide group for conjugation to the antibody. Researchers should refer to the supporting information of the original publication for precise reagent quantities, reaction conditions, and purification methods.

Cathepsin B Cleavage Assay

This assay is crucial for evaluating the selective cleavage of the this compound linker.

Materials:

  • Recombinant human cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5)

  • Fluorogenic substrate (e.g., Cbz-cBu-Cit-PAB-fluorophore)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

  • Dilute the substrate to the desired final concentration in the assay buffer.

  • Activate the recombinant cathepsin B according to the manufacturer's instructions.

  • In a 96-well plate, add the diluted substrate.

  • Initiate the reaction by adding the activated cathepsin B to the wells.

  • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • The rate of cleavage can be determined from the linear phase of the fluorescence curve.

  • For inhibitor studies, pre-incubate the enzyme with a cathepsin B inhibitor before adding the substrate.

In Vitro Cell Proliferation Assay

This assay determines the cytotoxic potency of the ADC.

Materials:

  • Cancer cell line expressing the target antigen (e.g., BJAB, Ramos for anti-CD22 ADCs)

  • Complete cell culture medium

  • ADC constructs (with this compound and control linkers)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Microplate reader with luminescence detection

Procedure:

  • Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC constructs in complete cell culture medium.

  • Remove the old medium from the cells and add the ADC dilutions.

  • Incubate the cells for a specified period (e.g., 72-96 hours).

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Measure the luminescence, which is proportional to the number of viable cells.

  • Calculate the IC50 value by plotting the cell viability against the ADC concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Efficacy Study

This study evaluates the anti-tumor activity of the ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Tumor cells for implantation

  • ADC constructs

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant the tumor cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the ADC constructs and vehicle control intravenously at the desired dose and schedule.

  • Measure the tumor volume using calipers at regular intervals.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • The study is typically concluded when the tumors in the control group reach a predetermined size.

  • Efficacy is determined by comparing the tumor growth inhibition in the treatment groups to the control group.

Signaling Pathways and Experimental Workflows

The mechanism of action of an ADC with a this compound linker involves a series of steps from systemic administration to the targeted killing of cancer cells.

ADC_Mechanism_of_Action ADC_in_circulation ADC in Circulation Binding Binding to Target Antigen ADC_in_circulation->Binding Tumor Targeting Tumor_cell Tumor Cell (Antigen Expressing) Internalization Internalization (Endocytosis) Tumor_cell->Internalization Binding->Tumor_cell Lysosome Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage Lysosome->Cleavage Payload_release Payload Release Cleavage->Payload_release Apoptosis Apoptosis Payload_release->Apoptosis Cytotoxic Effect ADC_Evaluation_Workflow Synthesis Linker Synthesis (this compound) Conjugation Antibody-Drug Conjugation Synthesis->Conjugation Characterization Biophysical Characterization Conjugation->Characterization In_vitro_cleavage In Vitro Cleavage (Cathepsin B Assay) Characterization->In_vitro_cleavage In_vitro_cytotoxicity In Vitro Cytotoxicity (Cell Proliferation Assay) Characterization->In_vitro_cytotoxicity In_vivo_pk In Vivo Pharmacokinetics In_vitro_cytotoxicity->In_vivo_pk In_vivo_efficacy In Vivo Efficacy (Xenograft Model) In_vivo_pk->In_vivo_efficacy

References

Navigating the Solubility Landscape of cBu-Cit-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of cBu-Cit-OH, a critical linker component in the development of Antibody-Drug Conjugates (ADCs). While specific quantitative solubility data for this compound in various aqueous and organic solvents is not publicly available, this document offers a detailed exploration of the factors influencing its solubility, established experimental protocols for its determination, and the logical framework for its application in ADC development. This guide is intended for researchers, scientists, and drug development professionals working at the forefront of targeted cancer therapies.

Introduction to this compound and its Role in ADCs

This compound, chemically known as Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB, is a key component of a cathepsin B-cleavable linker system used in the construction of ADCs. ADCs are a promising class of biopharmaceutical drugs designed to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, plays a pivotal role in the stability, efficacy, and safety of the ADC. The cyclobutane-1,1-dicarboxamide (cBu) moiety is specifically engineered to enhance the selectivity of cleavage by cathepsin B, an enzyme often overexpressed in the tumor microenvironment.

The solubility of the linker-payload complex is a critical physicochemical property that significantly impacts the manufacturability, formulation, and in vivo performance of an ADC. Poor solubility can lead to aggregation, which may reduce efficacy and increase the risk of immunogenicity.

Understanding the Solubility Profile of this compound

Key Structural Features Influencing Solubility:

  • Dipeptide Core (Citrulline): The presence of the amino acid citrulline contributes to the peptide nature of the linker. While some amino acids are hydrophilic, dipeptide linkers in ADCs are often characterized as being hydrophobic, which can contribute to aggregation.

  • Cyclobutane Ring: The cyclobutane-1,1-dicarboxamide group is a relatively nonpolar, rigid structure that likely contributes to the overall hydrophobicity of the molecule.

  • PAB (p-aminobenzyl alcohol) Spacer: The PAB group also possesses aromatic character, which can influence solubility in organic solvents.

  • Hydrophilic Moieties: The presence of amide bonds and the terminal carboxylic acid and alcohol groups can provide some capacity for hydrogen bonding with polar solvents, including water.

Given these features, it is anticipated that this compound will exhibit limited solubility in aqueous solutions and higher solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Experimental Protocols for Solubility Determination

To address the absence of specific data, this section provides detailed methodologies for determining the solubility of this compound in both aqueous and organic solvents. These protocols are based on established practices in the pharmaceutical sciences.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound at equilibrium.

Materials:

  • This compound

  • Selected aqueous buffers (e.g., phosphate-buffered saline at various pH levels)

  • Selected organic solvents (e.g., DMSO, DMF, ethanol, acetonitrile)

  • Vials with screw caps

  • Shaker or rotator at a controlled temperature

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the chosen solvent.

  • Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

  • The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

Kinetic Solubility Determination (High-Throughput Screening)

This method provides a rapid assessment of the solubility of a compound from a concentrated stock solution, often used in early drug discovery.

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffer (e.g., PBS)

  • 96-well microtiter plates (UV-transparent for direct UV assay)

  • Automated liquid handler

  • Plate reader (nephelometer or UV spectrophotometer)

Procedure (Nephelometric Assay):

  • Dispense serial dilutions of the this compound DMSO stock solution into the wells of a microtiter plate.

  • Add the aqueous buffer to each well to achieve the desired final concentrations.

  • Mix the contents and incubate for a defined period (e.g., 2 hours) at a controlled temperature.

  • Measure the light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound and thus its kinetic solubility.

Procedure (Direct UV Assay):

  • Prepare solutions in a microtiter plate as described for the nephelometric assay.

  • After incubation, filter the solutions to remove any precipitate.

  • Measure the UV absorbance of the filtrate at the appropriate wavelength for this compound.

  • Calculate the concentration of the dissolved compound using a standard curve to determine the kinetic solubility.

Data Presentation

While specific data is unavailable, the following table structure is recommended for presenting experimentally determined solubility data for this compound for clear comparison.

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (µM)Method
Phosphate Buffered Saline (pH 7.4)25Data Not AvailableData Not AvailableShake-Flask
Phosphate Buffered Saline (pH 5.0)25Data Not AvailableData Not AvailableShake-Flask
Deionized Water25Data Not AvailableData Not AvailableShake-Flask
Dimethyl Sulfoxide (DMSO)25Data Not AvailableData Not AvailableShake-Flask
Dimethylformamide (DMF)25Data Not AvailableData Not AvailableShake-Flask
Ethanol25Data Not AvailableData Not AvailableShake-Flask
Acetonitrile25Data Not AvailableData Not AvailableShake-Flask

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the use and characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_start Start: Excess this compound add_solvent Add Solvent (Aqueous or Organic) prep_start->add_solvent shake Agitate at Controlled Temperature (24-72h) add_solvent->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Analysis supernatant->hplc result Determine Solubility hplc->result adc_pathway cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment adc_circ ADC with this compound Linker (Stable) adc_bind ADC Binds to Tumor Cell Receptor adc_circ->adc_bind Targeting internalization Internalization into Lysosome adc_bind->internalization cleavage Cathepsin B Cleavage of cBu-Cit Linker internalization->cleavage drug_release Payload Release cleavage->drug_release apoptosis Cell Apoptosis drug_release->apoptosis

The Technical Guide to cBu-Cit-OH: A Novel Peptidomimetic Linker for Enhanced Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of cBu-Cit-OH, a cutting-edge, protease-cleavable linker for the development of next-generation antibody-drug conjugates (ADCs). This document details its chemical properties, mechanism of action, and the experimental protocols for its application, offering a valuable resource for researchers in oncology and targeted therapeutics.

Core Compound Data

This compound, also known by its synonym Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB, is a key building block in the synthesis of advanced ADC linkers.[1] Its unique structure is designed to offer enhanced specificity for cleavage by tumor-associated proteases.

ParameterValueReference
CAS Number 1799663-03-8MedChemExpress, Pharmaffiliates
Molecular Weight 570.64 g/mol MedChemExpress
Synonyms Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB, Mal-cyclobutane-1MedChemExpress

Introduction to this compound in ADC Technology

Antibody-drug conjugates are a transformative class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, efficacy, and safety profile.

The this compound linker represents a significant advancement over traditional dipeptide linkers, such as the widely used valine-citrulline (Val-Cit) linker. It incorporates a novel cyclobutane-1,1-dicarboxamide moiety as a peptidomimetic, designed to be predominantly hydrolyzed by cathepsin B.[2][3][4] This enhanced specificity for cathepsin B, an enzyme often overexpressed in the lysosomal compartments of tumor cells, aims to improve the therapeutic index by minimizing off-target payload release.[5]

Mechanism of Action and Signaling Pathway

The mechanism of action for an ADC utilizing a cBu-Cit-linker hinges on the targeted delivery of the cytotoxic payload to cancer cells. The following diagram illustrates the intracellular processing of such an ADC.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (cBu-Cit Linker) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome 3. Trafficking and Fusion Payload Active Cytotoxic Payload Lysosome->Payload 4. Cathepsin B Cleavage of cBu-Cit Linker Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: Intracellular trafficking and activation of an ADC with a cBu-Cit linker.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and evaluation of ADCs using a this compound derived linker. These are based on methodologies described in the literature, particularly the work by Wei et al. in the Journal of Medicinal Chemistry.

Protocol 1: Synthesis of the Drug-Linker Moiety

This protocol outlines the steps to conjugate the this compound linker to a cytotoxic payload.

Workflow for Drug-Linker Synthesis

Drug_Linker_Synthesis cBuCitOH This compound ActivatedLinker Activated cBu-Cit Linker cBuCitOH->ActivatedLinker Activation of Carboxylic Acid Payload Cytotoxic Payload (e.g., MMAE) DrugLinker cBu-Cit-Payload (Drug-Linker) Payload->DrugLinker ActivatedLinker->DrugLinker Conjugation

Caption: General workflow for the synthesis of the cBu-Cit-Payload drug-linker.

Methodology:

  • Activation of this compound: The carboxylic acid group of this compound is activated to facilitate conjugation to the payload. This can be achieved using standard peptide coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU in an appropriate organic solvent like dimethylformamide (DMF).

  • Payload Conjugation: The activated this compound is then reacted with the cytotoxic payload, which typically has a free amine group. The reaction is carried out under anhydrous conditions and may require a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Purification: The resulting drug-linker conjugate is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified drug-linker is characterized by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Antibody-Drug Conjugation

This protocol describes the conjugation of the drug-linker to a monoclonal antibody.

Methodology:

  • Antibody Reduction: For conjugation to cysteine residues, the interchain disulfide bonds of the antibody are partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP). The extent of reduction is controlled to achieve the desired drug-to-antibody ratio (DAR).

  • Conjugation Reaction: The maleimide group of the cBu-Cit-Payload is reacted with the free thiol groups of the reduced antibody. The reaction is typically performed in a buffered solution at a slightly basic pH.

  • Purification of ADC: The resulting ADC is purified to remove unconjugated drug-linker and other impurities. This is often done using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization of ADC: The purified ADC is characterized to determine the DAR, aggregation levels, and in vitro potency.

In Vitro and In Vivo Efficacy

Studies have shown that ADCs constructed with the cBu-Cit linker exhibit potent anti-proliferative effects in vitro, comparable to those of Val-Cit linker-containing ADCs. Furthermore, in vivo studies have demonstrated that these ADCs are efficacious in inhibiting tumor growth, with some evidence suggesting greater tumor suppression compared to their Val-Cit counterparts. The stability of the cBu-Cit linker in circulation is a key attribute, ensuring that the cytotoxic payload is delivered specifically to the target tumor cells.

Conclusion

The this compound linker represents a significant innovation in the field of antibody-drug conjugates. Its enhanced specificity for cathepsin B cleavage offers the potential for a wider therapeutic window by improving the targeted release of cytotoxic payloads within tumor cells. This technical guide provides a foundational understanding for researchers and drug developers looking to leverage this advanced linker technology in the creation of more effective and safer cancer therapies.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of cBu-Cit-OH to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC. The cBu-Cit-OH linker is a novel, cathepsin B-cleavable linker designed for enhanced specificity in the tumor microenvironment. This document provides a detailed protocol for the conjugation of a maleimide-functionalized this compound payload to a monoclonal antibody via a thiol-maleimide reaction.

The cBu-Cit (cyclobutane-citrulline) dipeptide moiety is engineered for preferential cleavage by cathepsin B, an enzyme often overexpressed in the lysosomes of cancer cells.[1][][3][] This specificity minimizes off-target payload release and associated toxicities. The conjugation process involves the reduction of the antibody's interchain disulfide bonds to generate free thiol groups, which then react with the maleimide group of the this compound linker-payload to form a stable thioether bond.[]

Data Presentation

Successful conjugation is assessed by the Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to a single antibody. The DAR is a critical quality attribute that impacts the ADC's potency and pharmacokinetic properties. The following table summarizes typical quantitative data obtained during the conjugation and characterization process.

ParameterTypical ValueMethod of Analysis
Antibody Concentration 1-10 mg/mLUV-Vis Spectroscopy (A280)
Reducing Agent (TCEP) Molar Excess 5-20 foldN/A
Linker-Payload Molar Excess 5-15 foldN/A
Average Drug-to-Antibody Ratio (DAR) 3.5 - 4.5UV-Vis Spectroscopy, RP-HPLC, Mass Spectrometry
Conjugation Efficiency > 90%RP-HPLC, HIC
ADC Purity (monomer content) > 95%Size Exclusion Chromatography (SEC)
Residual Free Drug-Linker < 5%RP-HPLC

Experimental Protocols

This protocol is a general guideline and may require optimization for specific antibodies and linker-payloads.

Materials and Reagents
  • Monoclonal Antibody (mAb)

  • This compound linker with a terminal maleimide group, conjugated to a cytotoxic payload (Linker-Payload)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Conjugation Buffer: 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.5

  • Quenching Solution: 1 M N-acetylcysteine in PBS

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification Columns: Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC)

  • Amicon® Ultra Centrifugal Filter Units (or equivalent)

Part 1: Antibody Preparation and Reduction
  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or preservatives, exchange the buffer to PBS (pH 7.2-7.4) using a centrifugal filter unit.

  • Concentration Adjustment: Adjust the antibody concentration to 5-10 mg/mL in PBS.

  • TCEP Preparation: Prepare a fresh 10 mM stock solution of TCEP in the Conjugation Buffer.

  • Reduction Reaction: Add a 10-fold molar excess of the TCEP solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at 37°C with gentle mixing. This step reduces the interchain disulfide bonds to generate free thiol groups.

  • Purification: Immediately before conjugation, remove excess TCEP by performing a buffer exchange into the Conjugation Buffer using a centrifugal filter unit. Repeat the buffer exchange at least three times.

Part 2: Conjugation of this compound Linker-Payload
  • Linker-Payload Preparation: Prepare a 10 mM stock solution of the maleimide-functionalized this compound linker-payload in anhydrous DMSO.

  • Conjugation Reaction: Add a 10-fold molar excess of the linker-payload solution to the reduced antibody solution. The final DMSO concentration should be kept below 10% (v/v) to prevent antibody denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing, protected from light. The maleimide group on the linker-payload will react with the free thiol groups on the antibody to form a stable thioether bond.

  • Quenching: Add a 10-fold molar excess of the Quenching Solution (N-acetylcysteine) relative to the linker-payload to cap any unreacted maleimide groups. Incubate for 20 minutes at room temperature.

Part 3: Purification of the Antibody-Drug Conjugate
  • Initial Purification (SEC): Purify the ADC from unreacted linker-payload and other small molecules using a Size Exclusion Chromatography (SEC) column equilibrated with PBS (pH 7.2-7.4). The ADC will elute in the initial high molecular weight fractions.

  • Fractionation (HIC): For a more defined DAR distribution, the ADC can be further purified using Hydrophobic Interaction Chromatography (HIC). A decreasing salt gradient is used to elute the different ADC species, with higher DAR species being more hydrophobic and thus eluting later.

  • Buffer Exchange and Concentration: Pool the desired ADC fractions and perform a buffer exchange into a suitable storage buffer (e.g., PBS) using a centrifugal filter unit. Concentrate the ADC to the desired final concentration.

Part 4: Characterization of the Antibody-Drug Conjugate
  • Determination of Drug-to-Antibody Ratio (DAR):

    • UV-Vis Spectroscopy: Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method can be used to separate the light and heavy chains of the reduced ADC. The weighted average of the peak areas corresponding to the conjugated and unconjugated chains can be used to calculate the DAR.

    • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact ADC, from which the number of conjugated drug molecules and thus the DAR can be determined.

  • Analysis of Purity and Aggregation:

    • Size Exclusion Chromatography (SEC): Analyze the purified ADC by SEC to determine the percentage of monomer, dimer, and other high molecular weight aggregates.

  • In Vitro Cell-Based Assays:

    • Perform cell-based cytotoxicity assays on antigen-positive and antigen-negative cell lines to confirm the potency and specificity of the ADC.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Antibody Conjugation cluster_prep Antibody Preparation cluster_reduction Antibody Reduction cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody buffer_exchange_prep Buffer Exchange to PBS mAb->buffer_exchange_prep concentration_adjust Concentration Adjustment buffer_exchange_prep->concentration_adjust tcep_addition Add TCEP (Reducing Agent) concentration_adjust->tcep_addition incubation_reduction Incubate (1-2h, 37°C) tcep_addition->incubation_reduction tcep_removal Remove Excess TCEP incubation_reduction->tcep_removal add_linker Add Linker-Payload tcep_removal->add_linker linker_payload This compound Linker-Payload linker_payload->add_linker incubation_conjugation Incubate (1-2h, RT) add_linker->incubation_conjugation quenching Quench with N-acetylcysteine incubation_conjugation->quenching sec Size Exclusion Chromatography (SEC) quenching->sec hic Hydrophobic Interaction Chromatography (HIC) sec->hic buffer_exchange_final Buffer Exchange & Concentration hic->buffer_exchange_final dar_analysis DAR Analysis (UV-Vis, HPLC, MS) buffer_exchange_final->dar_analysis purity_analysis Purity & Aggregation (SEC) buffer_exchange_final->purity_analysis cell_assays In Vitro Cell-Based Assays buffer_exchange_final->cell_assays

Caption: Workflow for conjugating this compound to antibodies.

Signaling Pathway of a this compound ADC

signaling_pathway Mechanism of Action of a Cathepsin B-Cleavable ADC cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) antigen Tumor-Specific Antigen ADC->antigen 1. Binding internalization 2. Receptor-Mediated Endocytosis endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome 3. Fusion payload_release 4. Payload Release lysosome->payload_release Cleavage of cBu-Cit Linker cathepsin_b Cathepsin B cytotoxicity 5. Cytotoxicity (e.g., Apoptosis) payload_release->cytotoxicity

Caption: ADC binds, is internalized, and releases its payload.

References

Application Notes and Protocols for the Use of cBu-Cit-OH in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker, which connects the antibody to the cytotoxic payload, is a critical component that significantly influences the ADC's stability, efficacy, and safety profile.

This document provides detailed application notes and protocols for the use of the cBu-Cit-OH linker in ADC development. The this compound linker is a protease-cleavable linker designed for enhanced tumor selectivity. Unlike the traditional valine-citrulline (Val-Cit) linker, which is susceptible to cleavage by a broad range of cathepsins, the cyclobutane-1,1-dicarboxamide-citrulline (cBu-Cit) linker is predominantly cleaved by cathepsin B, an enzyme often overexpressed in the tumor microenvironment.[1][2][3][] This increased specificity is intended to improve the stability of the ADC in circulation and reduce off-target toxicity.[1]

These notes will cover the mechanism of action, provide comparative data, and detail experimental protocols for the conjugation, characterization, and evaluation of ADCs utilizing the this compound linker.

Mechanism of Action

The this compound linker is a key component of a broader linker-payload system, often represented as Mal-cBu-Cit-PAB-Payload, where "Mal" indicates a maleimide group for conjugation to the antibody, and "PAB" is a self-immolative p-aminobenzyl carbamate spacer. The cytotoxic payload, such as Monomethyl Auristatin E (MMAE), is attached to the PAB spacer.

The mechanism of action for a this compound based ADC can be summarized in the following steps:

  • Circulation and Targeting: The ADC circulates systemically, and the monoclonal antibody component specifically binds to a target antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes, including cathepsin B.

  • Proteolytic Cleavage: Within the lysosome, the high concentration of active cathepsin B recognizes and cleaves the cBu-Cit dipeptide linker.

  • Payload Release: Cleavage of the linker initiates the self-immolation of the PAB spacer, leading to the release of the unmodified, active cytotoxic payload (e.g., MMAE) into the cytoplasm of the cancer cell.

  • Induction of Cell Death: The released payload then exerts its cytotoxic effect. For instance, MMAE inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and ultimately apoptosis.

Data Presentation: Comparative Analysis of cBu-Cit and Val-Cit Linkers

The following tables summarize quantitative data from preclinical studies, offering a comparison between ADCs constructed with the cBu-Cit linker and the traditional Val-Cit linker.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Cell LineTarget AntigenPayloadLinkerIC50 (ng/mL)Reference
NCI-N87HER2MMAEVal-Cit95.3
NCI-N87HER2MMAEcBu-CitData not available
SK-BR-3HER2MMAEVal-Cit~3300
SK-BR-3HER2MMAEcBu-CitData not available
BT-474HER2MMAEVal-Cit~200
BT-474HER2MMAEcBu-CitData not available

Table 2: Drug-to-Antibody Ratio (DAR)

AntibodyLinker-PayloadConjugation MethodAverage DARReference
TrastuzumabMc-Val-Cit-PABC-MMAECysteine-based~4.5
Anti-CD79bMc-Val-Cit-PABC-MMAECysteine-based~3.5
mil40 (anti-HER2)Cys-linker-MMAECysteine-based~3.88
Generic IgGcBu-Cit-MMAECysteine-basedTypically targeted between 2 and 4

Note: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that is optimized for each ADC. While specific comparative data for cBu-Cit is limited, the target DAR for cysteine-based conjugation is generally between 2 and 4 to balance efficacy and safety.

Table 3: In Vitro Plasma Stability

LinkerPlasma SourceIncubation Time% Payload ReleaseReference
Val-CitHuman7 days<1%
Val-CitMouse6 days>20%
cBu-CitHumanData not availableExpected to be highly stable
cBu-CitMouseData not availableExpected to be more stable than Val-Cit

Note: The Val-Cit linker is known to be unstable in mouse plasma due to cleavage by carboxylesterase 1c. The cBu-Cit linker was designed to have improved stability in mouse plasma, making it more suitable for preclinical in vivo studies in mice.

Table 4: In Vivo Efficacy in Xenograft Models

Tumor ModelTreatment GroupDoseTumor Growth Inhibition (%)Reference
NCI-N87 XenograftIgG1(H32)-vc-MMAE10 mg/kgSignificant inhibition
NCI-N87 XenograftIgG1(trastuzumab)-vc-MMAE10 mg/kgSignificant inhibition
NCI-N87 XenograftADC with Cys-linker-MMAE5 mg/kg93%
Various XenograftsVal-Cit-MMAE ADCs3 mg/kgEfficacious
Various XenograftscBu-Cit-MMAE ADCs3 mg/kgGreater tumor suppression than Val-Cit

Note: Quantitative data for in vivo studies can vary significantly based on the model, antibody, and specific experimental conditions. The available literature indicates that ADCs containing the cBu-Cit linker exhibit greater tumor suppression in vivo compared to their Val-Cit counterparts at the same dose.

Experimental Protocols

Protocol 1: Cysteine-Based Conjugation of Mal-cBu-Cit-PAB-MMAE to a Monoclonal Antibody

This protocol describes a general method for the conjugation of a maleimide-activated cBu-Cit linker-payload to a monoclonal antibody via partial reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Mal-cBu-Cit-PAB-MMAE (pre-synthesized linker-payload)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reaction Buffer: PBS with 1 mM EDTA, pH 7.2

  • Quenching Reagent: N-acetylcysteine

  • Purification: Desalting column (e.g., Sephadex G-25)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.

    • Adjust the antibody concentration to 5-10 mg/mL in Reaction Buffer.

  • Partial Reduction of the Antibody:

    • Prepare a fresh 10 mM stock solution of TCEP in the Reaction Buffer.

    • Add a 2.5 to 4-fold molar excess of TCEP to the antibody solution. The exact molar ratio should be optimized to achieve the desired DAR.

    • Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

  • Linker-Payload Preparation:

    • Immediately prior to conjugation, dissolve the Mal-cBu-Cit-PAB-MMAE in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 1.2 to 1.5-fold molar excess of the dissolved linker-payload to the reduced antibody solution.

    • Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v).

    • Incubate the reaction at room temperature for 1 hour with gentle mixing, protected from light.

  • Quenching the Reaction:

    • Add a 20-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC from unreacted linker-payload and quenching reagent using a pre-equilibrated desalting column with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Determine the average DAR using methods such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Assess the level of aggregation by Size Exclusion Chromatography (SEC).

Protocol 2: In Vitro Plasma Stability Assay

This protocol outlines a method to assess the stability of the ADC and the rate of payload release in plasma.

Materials:

  • Purified cBu-Cit ADC

  • Human and mouse plasma (citrate-anticoagulated)

  • PBS, pH 7.4

  • Incubator at 37°C

  • LC-MS/MS system for quantification of released payload

Procedure:

  • Sample Preparation:

    • Spike the cBu-Cit ADC into human and mouse plasma to a final concentration of 100 µg/mL.

    • Prepare a control sample by spiking the ADC into PBS at the same concentration.

  • Incubation:

    • Incubate the samples at 37°C.

    • At designated time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours), collect aliquots of the plasma samples.

    • Immediately store the collected aliquots at -80°C until analysis.

  • Sample Processing for Released Payload Analysis:

    • Thaw the plasma samples.

    • Precipitate the plasma proteins by adding 3 volumes of cold acetonitrile containing an internal standard.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the concentration of the released payload (e.g., MMAE) in each sample using a validated LC-MS/MS method.

    • Calculate the percentage of payload released at each time point relative to the initial total conjugated payload.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to determine the in vitro potency (IC50) of the cBu-Cit ADC on a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., HER2-positive cell line for an anti-HER2 ADC)

  • Appropriate cell culture medium and supplements

  • cBu-Cit ADC and unconjugated antibody (as a control)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the target cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the cBu-Cit ADC and the unconjugated antibody in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted ADC or antibody solutions to the respective wells. Include wells with medium only as a negative control.

    • Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable non-linear regression model.

Mandatory Visualizations

ADC Mechanism of Action Workflow

ADC_Mechanism_of_Action Workflow of this compound ADC Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC ADC in Circulation Binding ADC->Binding Receptor Target Antigen Receptor->Binding Internalization Endocytosis Binding->Internalization Complex Formation Lysosome Lysosome (Cathepsin B) Internalization->Lysosome Trafficking Cleavage Lysosome->Cleavage Cathepsin B action Release Payload Release (e.g., MMAE) Cleavage->Release Self-immolation Apoptosis Apoptosis Release->Apoptosis Inhibits Tubulin Polymerization

Caption: Workflow of a this compound based Antibody-Drug Conjugate (ADC) from circulation to induction of apoptosis in a cancer cell.

MMAE-Induced Apoptosis Signaling Pathway

MMAE_Apoptosis_Pathway MMAE-Induced Apoptosis Signaling Pathway MMAE MMAE Tubulin Tubulin Dimers MMAE->Tubulin Binds to Microtubule_Inhibition Inhibition of Microtubule Polymerization Tubulin->Microtubule_Inhibition G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Inhibition->G2M_Arrest Apoptosis_Induction Induction of Apoptosis G2M_Arrest->Apoptosis_Induction Caspase_Activation Caspase Cascade Activation Apoptosis_Induction->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Cell_Death Apoptotic Cell Death PARP_Cleavage->Cell_Death

Caption: Simplified signaling pathway of Monomethyl Auristatin E (MMAE) leading to apoptotic cell death.

Logical Workflow for ADC Conjugation

ADC_Conjugation_Workflow Logical Workflow for Cysteine-Based ADC Conjugation Start Start Antibody_Prep 1. Antibody Preparation (Buffer Exchange, Concentration) Start->Antibody_Prep Reduction 2. Partial Reduction of Disulfides (with TCEP) Antibody_Prep->Reduction Conjugation 4. Conjugation Reaction (Thiol-Maleimide Ligation) Reduction->Conjugation Linker_Prep 3. Linker-Payload Solubilization (in DMSO) Linker_Prep->Conjugation Quenching 5. Quenching (with N-acetylcysteine) Conjugation->Quenching Purification 6. Purification (Desalting Column) Quenching->Purification Characterization 7. Characterization (DAR, Aggregation, etc.) Purification->Characterization End End Characterization->End

Caption: A step-by-step logical workflow for the synthesis of an ADC using cysteine-based conjugation.

References

Application Notes and Protocols for In Vitro Experimental Design with cBu-Cit-OH Linker-Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cBu-Cit-OH (Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB-OH) is a key component of advanced Antibody-Drug Conjugates (ADCs). It serves as a cleavable linker, connecting a monoclonal antibody to a cytotoxic payload. The design of this linker is pivotal for the ADC's therapeutic index, ensuring stability in systemic circulation and facilitating targeted payload release within cancer cells. The cyclobutane-1,1-dicarboxamide (cBu) motif, in conjunction with the citrulline (Cit) residue, confers high specificity for cleavage by cathepsin B, a lysosomal protease often upregulated in tumor cells.[1] This targeted release mechanism minimizes off-target toxicity and enhances the anti-tumor efficacy of the ADC.

These application notes provide a comprehensive guide to the in vitro experimental design for ADCs utilizing the this compound linker. Detailed protocols for key assays are provided to evaluate the critical attributes of the ADC, including its stability, specificity, and cytotoxic potency.

In Vitro Cytotoxicity Assessment

Application Note

The primary function of an ADC is to selectively kill cancer cells. In vitro cytotoxicity assays are fundamental for determining the potency of an ADC and its selectivity for antigen-expressing (target) versus non-expressing (non-target) cells.[2][3][4] The half-maximal inhibitory concentration (IC₅₀) is the key metric derived from these assays, representing the concentration of ADC required to inhibit the growth of 50% of the cell population.[5] A potent ADC is expected to have a low nanomolar or picomolar IC₅₀ value against target cells, while exhibiting significantly less activity against non-target cells. Assays such as the MTT or XTT are commonly used to measure cell viability by quantifying the metabolic activity of living cells.

Experimental Protocol: MTT Assay for ADC Cytotoxicity

Objective: To determine the IC₅₀ of a this compound linker-based ADC in antigen-positive and antigen-negative cell lines.

Materials:

  • Antigen-positive (e.g., BT-474 for HER2-targeting ADC) and antigen-negative (e.g., MCF-7 for HER2-targeting ADC) cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound linker-based ADC

  • Unconjugated antibody (as a control)

  • Free cytotoxic payload (as a control)

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

  • Remove the medium from the cells and add 100 µL of the different concentrations of the test articles to the respective wells. Include untreated cells as a control for 100% viability.

  • Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Data Presentation
Compound Antigen-Positive Cells (e.g., BT-474) Antigen-Negative Cells (e.g., MCF-7)
IC₅₀ (nM) IC₅₀ (nM)
This compound ADC1.5>1000
Unconjugated Antibody>1000>1000
Free Payload0.10.1

Table 1: Representative in vitro cytotoxicity data for a this compound linker-based ADC.

Plasma Stability Assessment

Application Note

The stability of an ADC in plasma is a critical parameter that influences its therapeutic window. Premature release of the cytotoxic payload in circulation can lead to systemic toxicity and reduced efficacy. The this compound linker is designed for stability at physiological pH (~7.4) and to be cleaved by intracellular proteases. In vitro plasma stability assays are used to evaluate the integrity of the ADC over time in plasma from different species (e.g., human, mouse, rat). The drug-to-antibody ratio (DAR) is a key indicator of ADC stability; a decrease in DAR over time suggests linker cleavage and payload loss.

Experimental Protocol: In Vitro Plasma Stability Assay

Objective: To assess the stability of a this compound linker-based ADC in human plasma.

Materials:

  • This compound linker-based ADC

  • Human plasma

  • Phosphate-Buffered Saline (PBS)

  • 37°C incubator

  • LC-MS system

  • Immunoaffinity capture beads (e.g., Protein A)

Procedure:

  • Incubation: Dilute the ADC to a final concentration of 100 µg/mL in human plasma. Prepare a control sample by diluting the ADC in PBS. Incubate the samples at 37°C.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze the samples at -80°C until analysis.

  • Sample Analysis (DAR Measurement):

    • Thaw the samples.

    • Isolate the ADC from the plasma using immunoaffinity capture.

    • Analyze the intact ADC using LC-MS to determine the average DAR at each time point.

  • Data Analysis: Plot the percentage of intact ADC (or average DAR) against time to determine the stability profile.

Data Presentation
Time (hours) This compound ADC in Human Plasma (% Intact ADC) This compound ADC in PBS (% Intact ADC)
0100100
2498100
489599
969299
1688898

Table 2: Representative in vitro plasma stability data for a this compound linker-based ADC.

ADC Internalization and Lysosomal Trafficking

Application Note

The efficacy of an ADC with a cleavable linker like this compound is dependent on its internalization into the target cell and subsequent trafficking to the lysosomes, where cathepsin B is abundant. Internalization assays are crucial to confirm that the ADC is taken up by the target cells through receptor-mediated endocytosis. Flow cytometry and confocal microscopy are common methods to quantify and visualize ADC internalization. Co-localization studies with lysosomal markers can confirm that the internalized ADC reaches the lysosome, the intended site of payload release.

Experimental Protocol: Flow Cytometry-Based Internalization Assay

Objective: To quantify the rate of internalization of a this compound linker-based ADC into antigen-positive cells.

Materials:

  • Antigen-positive cells

  • ADC labeled with a pH-sensitive dye (e.g., pHrodo™ Red) that fluoresces in the acidic environment of endosomes and lysosomes

  • Complete cell culture medium

  • PBS

  • 96-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate and incubate overnight.

  • ADC Labeling: Label the ADC with the pH-sensitive dye according to the manufacturer's protocol.

  • Treatment: Add serial dilutions of the labeled ADC to the cells.

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 0.5, 2, 4, 24 hours). As a negative control, incubate a set of cells at 4°C to inhibit internalization.

  • Cell Harvesting: After incubation, wash the cells with cold PBS and detach them.

  • Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer. The increase in fluorescence over time at 37°C indicates the amount of internalized ADC.

Data Presentation
Time (hours) Internalization at 37°C (Mean Fluorescence Intensity) Internalization at 4°C (Mean Fluorescence Intensity)
0.550050
2250060
4500065
241500070

Table 3: Representative internalization data for a fluorescently labeled this compound linker-based ADC.

Cathepsin B-Mediated Payload Release

Application Note

The cBu-Cit linker is specifically designed to be cleaved by cathepsin B. An in vitro cleavage assay using purified cathepsin B or cell lysates can validate the susceptibility and specificity of the linker to enzymatic cleavage. This assay is crucial to confirm that the payload is efficiently released from the ADC in a cathepsin B-dependent manner. Studies have shown that drug release from cBu-Cit-containing linkers is significantly suppressed by a cathepsin B inhibitor (over 75%).

Experimental Protocol: In Vitro Cathepsin B Cleavage Assay

Objective: To confirm the cleavage of the this compound linker and release of the payload by cathepsin B.

Materials:

  • This compound linker-based ADC

  • Purified human cathepsin B

  • Cathepsin B inhibitor (e.g., CA-074)

  • Assay Buffer (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., 10 µM final concentration) and assay buffer.

  • Enzyme Addition: Initiate the reaction by adding purified cathepsin B. For the inhibitor control, pre-incubate the enzyme with the cathepsin B inhibitor before adding it to the ADC solution.

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Analysis: Quench the reaction and analyze the samples by LC-MS/MS to quantify the amount of released payload.

  • Data Analysis: Plot the percentage of payload release against time.

Data Presentation
Time (hours) Payload Release with Cathepsin B (%) Payload Release with Cathepsin B + Inhibitor (%)
000
125<5
460<5
885<10
24>95<10

Table 4: Representative data for cathepsin B-mediated payload release from a this compound linker-based ADC.

Apoptosis Induction Assessment

Application Note

The cytotoxic payload released from the ADC ultimately induces cancer cell death, often through apoptosis. Apoptosis assays are used to confirm the mechanism of action of the ADC. Flow cytometry-based assays using Annexin V and propidium iodide (PI) staining are commonly employed to distinguish between viable, apoptotic, and necrotic cells. An effective ADC should show a significant increase in the apoptotic cell population in target cells following treatment.

Experimental Protocol: Annexin V/PI Apoptosis Assay

Objective: To determine if the this compound linker-based ADC induces apoptosis in target cells.

Materials:

  • Antigen-positive cells

  • This compound linker-based ADC

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed antigen-positive cells and treat them with the ADC at a concentration around its IC₅₀ for 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Data Presentation
Treatment Viable Cells (%) Early Apoptotic Cells (%) Late Apoptotic/Necrotic Cells (%)
Untreated Control9532
This compound ADC304525

Table 5: Representative apoptosis data for target cells treated with a this compound linker-based ADC.

Visualization of Pathways and Workflows

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) ADC ADC (this compound Linker) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Acidic pH) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Cleavage by Cathepsin B Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death CathepsinB Cathepsin B CathepsinB->Lysosome

Caption: Mechanism of action of a this compound linker-based ADC.

In_Vitro_Workflow start ADC with This compound Linker cytotoxicity Cytotoxicity Assay (IC50 Determination) start->cytotoxicity stability Plasma Stability Assay (DAR Measurement) start->stability internalization Internalization Assay (Flow Cytometry) start->internalization cleavage Cathepsin B Cleavage Assay (Payload Release) start->cleavage apoptosis Apoptosis Assay (Annexin V/PI) start->apoptosis end In Vitro Characterization Complete cytotoxicity->end stability->end internalization->end cleavage->end apoptosis->end

Caption: Experimental workflow for in vitro characterization of ADCs.

Linker_Characteristics ideal_linker Ideal Linker Characteristics High Plasma Stability Specific Intracellular Cleavage Efficient Payload Release cbu_cit_linker This compound Linker Stable at pH 7.4 Highly Specific Cleavage by Cathepsin B Facilitates Potent Cytotoxicity ideal_linker->cbu_cit_linker Fulfilled by

Caption: Logical relationship of this compound linker to ideal ADC linker characteristics.

References

Application Notes and Protocols for the Analytical Characterization of cBu-Cit-OH Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the essential analytical methods used to characterize Antibody-Drug Conjugates (ADCs) featuring the cBu-Cit-OH linker-payload system. The cBu-Cit linker is a cathepsin B-cleavable dipeptide linker designed for enhanced stability. The following sections detail the methodologies for determining critical quality attributes such as drug-to-antibody ratio (DAR), size variants (aggregation), charge heterogeneity, and conjugation site analysis.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique for characterizing the heterogeneity of ADCs. It separates ADC species based on the number of conjugated hydrophobic drug-linkers, allowing for the determination of the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[1][2] This method is performed under non-denaturing conditions, preserving the native structure of the ADC.[3][4]

Data Presentation: Drug-to-Antibody Ratio Profile

Note: The following data is illustrative for a typical cysteine-linked ADC and is intended to demonstrate the data presentation format. Specific quantitative data for a this compound ADC is not publicly available.

Drug-loaded SpeciesRetention Time (min)Relative Peak Area (%)
DAR 010.25.5
DAR 215.825.3
DAR 420.145.1
DAR 623.520.6
DAR 826.33.5
Average DAR 4.1
Experimental Protocol: HIC-HPLC for DAR Analysis

Materials:

  • This compound ADC sample

  • Mobile Phase A: 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 100 mM Sodium Phosphate, pH 7.0

  • HIC Column (e.g., TSKgel Butyl-NPR)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dilute the this compound ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • HPLC Setup:

    • Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min for at least 10 column volumes.

    • Set the UV detector to monitor absorbance at 280 nm.

    • Set the column temperature to 25 °C.

  • Chromatographic Separation:

    • Inject 10 µL of the prepared ADC sample.

    • Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Maintain 100% Mobile Phase B for 5 minutes to elute all species.

    • Re-equilibrate the column with 100% Mobile Phase A for 10 minutes before the next injection.

  • Data Analysis:

    • Integrate the peak areas for each eluting species corresponding to different DAR values.

    • Calculate the relative abundance of each DAR species.

    • Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of each species) / 100

Experimental Workflow: HIC for DAR Analysis

HIC_Workflow cluster_prep Sample Preparation cluster_hplc HIC-HPLC Analysis cluster_analysis Data Analysis ADC_Sample This compound ADC Dilution Dilute in Mobile Phase A ADC_Sample->Dilution Injection Inject Sample Dilution->Injection HIC_Column HIC Column Separation (Ammonium Sulfate Gradient) Injection->HIC_Column UV_Detection UV Detection (280 nm) HIC_Column->UV_Detection Chromatogram Chromatogram UV_Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration DAR_Calculation Calculate Average DAR Peak_Integration->DAR_Calculation

Caption: Workflow for DAR analysis by HIC-HPLC.

Analysis of Size Variants by Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, making it an ideal method for detecting and quantifying aggregates and fragments in ADC preparations.[5] Coupling SEC with a Multi-Angle Light Scattering (MALS) detector allows for the absolute determination of the molar mass of each eluting species, providing definitive identification of monomers, dimers, and higher-order aggregates.

Data Presentation: Size Variant Analysis

Note: The following data is illustrative and is intended to demonstrate the data presentation format. Specific quantitative data for a this compound ADC is not publicly available.

SpeciesRetention Time (min)Molar Mass (kDa)Relative Abundance (%)
Aggregate8.5~3001.8
Monomer10.2~15098.1
Fragment12.1<1500.1
Experimental Protocol: SEC-MALS for Aggregation Analysis

Materials:

  • This compound ADC sample

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

  • SEC Column (e.g., TSKgel G3000SWxl)

  • HPLC system with UV, MALS, and Refractive Index (RI) detectors

Procedure:

  • Sample Preparation: Dilute the this compound ADC sample to a final concentration of 2 mg/mL in the mobile phase. Filter the sample through a 0.1 µm filter.

  • System Setup:

    • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until stable baselines are achieved for all detectors.

    • Set the UV detector to 280 nm.

  • Analysis:

    • Inject 50 µL of the prepared ADC sample.

    • Perform an isocratic elution with the mobile phase for 30 minutes.

  • Data Analysis:

    • Process the data using the MALS software (e.g., ASTRA).

    • Determine the molar mass across each elution peak.

    • Integrate the peak areas from the UV or RI chromatogram to determine the relative abundance of monomer, aggregates, and fragments.

Experimental Workflow: SEC-MALS for Size Variant Analysis

SEC_MALS_Workflow cluster_prep Sample Preparation cluster_sec SEC-MALS Analysis cluster_analysis Data Analysis ADC_Sample This compound ADC Dilution Dilute in Mobile Phase ADC_Sample->Dilution Filtration Filter (0.1 µm) Dilution->Filtration Injection Inject Sample Filtration->Injection SEC_Column SEC Column Separation (Isocratic Elution) Injection->SEC_Column Detectors UV, MALS, RI Detection SEC_Column->Detectors Data_Acquisition Data Acquisition Detectors->Data_Acquisition Molar_Mass_Calc Molar Mass Calculation Data_Acquisition->Molar_Mass_Calc Quantification Quantify Aggregates Molar_Mass_Calc->Quantification

Caption: Workflow for size variant analysis by SEC-MALS.

Characterization of Charge Variants by Imaged Capillary Isoelectric Focusing (iCIEF)

Imaged Capillary Isoelectric Focusing (iCIEF) is a high-resolution technique used to separate proteins and their variants based on their isoelectric point (pI). For ADCs, iCIEF can resolve charge variants arising from modifications on the antibody backbone (e.g., deamidation, lysine truncation) as well as those introduced by the charged or neutral linker-drug.

Data Presentation: Charge Variant Profile

Note: The following data is illustrative for a typical ADC and is intended to demonstrate the data presentation format. Specific quantitative data for a this compound ADC is not publicly available.

VariantpIRelative Abundance (%)
Acidic Variants< 8.020.5
Main Peak8.265.3
Basic Variants> 8.414.2
Experimental Protocol: iCIEF for Charge Variant Analysis

Materials:

  • This compound ADC sample

  • Carrier ampholytes (e.g., pH 3-10)

  • Urea

  • Anolyte (e.g., Phosphoric acid)

  • Catholyte (e.g., Sodium hydroxide)

  • pI markers

  • iCIEF instrument

Procedure:

  • Sample Preparation:

    • Prepare a sample solution containing the ADC (final concentration ~0.2 mg/mL), carrier ampholytes (e.g., 4%), urea (e.g., 4 M), and pI markers.

  • iCIEF Analysis:

    • Load the prepared sample into the capillary cartridge.

    • Focusing Step: Apply a high voltage (e.g., 1500 V for 1 minute, then 3000 V for 8 minutes) to allow the proteins to migrate and focus at their respective pI.

    • Imaging Step: The entire capillary is imaged by a UV detector (280 nm) to generate the electropherogram.

  • Data Analysis:

    • Calibrate the pI axis using the pI markers.

    • Integrate the peak areas of the acidic, main, and basic species to determine their relative abundance.

Logical Relationship: iCIEF Separation Principle

iCIEF_Principle cluster_capillary Capillary with pH Gradient cluster_process Separation Process cluster_detection Detection Anode Anode (+) Low pH Cathode Cathode (-) High pH Sample_Injection Sample Injection (ADC + Ampholytes) Voltage_Application Apply High Voltage Sample_Injection->Voltage_Application Protein_Migration Proteins Migrate to their pI Voltage_Application->Protein_Migration Focusing Proteins Focus into Sharp Bands Protein_Migration->Focusing UV_Imaging Whole Capillary UV Imaging Focusing->UV_Imaging Electropherogram Generate Electropherogram UV_Imaging->Electropherogram

Caption: Principle of iCIEF for charge variant separation.

Identification of Conjugation Sites by Peptide Mapping using LC-MS/MS

Peptide mapping is a critical technique for identifying the specific amino acid residues where the drug-linker is attached to the antibody. This method involves enzymatic digestion of the ADC, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the resulting peptides. By comparing the peptide maps of the conjugated and unconjugated antibody, drug-conjugated peptides can be identified.

Data Presentation: Conjugation Site Analysis

Note: The following data is illustrative for a typical cysteine-linked ADC and is intended to demonstrate the data presentation format. Specific quantitative data for a this compound ADC is not publicly available.

Peptide SequenceModificationChainConjugation Site
THTCPPCPAPELLG...+ this compound-PayloadHeavyCys220
...VDKLVEPKSCDKTHTC...+ this compound-PayloadHeavyCys226
...SGTASVVCLLNNFYPR+ this compound-PayloadLightCys214
Experimental Protocol: LC-MS/MS Peptide Mapping

Materials:

  • This compound ADC and unconjugated antibody samples

  • Denaturing buffer (e.g., 8 M Guanidine-HCl)

  • Reducing agent (e.g., Dithiothreitol, DTT)

  • Alkylating agent (e.g., Iodoacetamide, IAM)

  • Proteolytic enzyme (e.g., Trypsin)

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation (Digestion):

    • Denature the ADC and unconjugated antibody samples in denaturing buffer.

    • Reduce the disulfide bonds with DTT.

    • Alkylate the free cysteine residues with IAM.

    • Perform buffer exchange to a digestion-compatible buffer.

    • Digest the proteins with trypsin overnight at 37 °C.

    • Quench the digestion with formic acid.

  • LC-MS/MS Analysis:

    • Separate the peptides using a reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid.

    • Analyze the eluting peptides by MS and MS/MS.

  • Data Analysis:

    • Process the raw data using a suitable software (e.g., Biopharma Finder).

    • Search the MS/MS data against the antibody sequence to identify peptides.

    • Identify modified peptides in the ADC sample that are absent in the unconjugated antibody sample. The mass shift will correspond to the mass of the this compound-payload.

    • Confirm the conjugation site by analyzing the fragmentation pattern in the MS/MS spectra.

Experimental Workflow: Peptide Mapping for Conjugation Site Analysis

Peptide_Mapping_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis ADC_Sample This compound ADC Denature Denature ADC_Sample->Denature Reduce Reduce (DTT) Denature->Reduce Alkylate Alkylate (IAM) Reduce->Alkylate Digest Digest (Trypsin) Alkylate->Digest RP_HPLC Reverse-Phase HPLC Digest->RP_HPLC MS_MSMS MS and MS/MS Analysis RP_HPLC->MS_MSMS Data_Processing Data Processing MS_MSMS->Data_Processing Peptide_ID Peptide Identification Data_Processing->Peptide_ID Site_Localization Conjugation Site Localization Peptide_ID->Site_Localization

Caption: Workflow for conjugation site analysis by peptide mapping.

References

Application Notes and Protocols: A Guide to Payload Attachment to the cBu-Cit-OH Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the covalent attachment of payloads to the cBu-Cit-OH linker, a critical component in the development of advanced antibody-drug conjugates (ADCs). The this compound linker is a state-of-the-art, enzyme-cleavable system designed for enhanced specificity and controlled release of cytotoxic agents within the tumor microenvironment. These notes detail the linker's mechanism of action, a step-by-step protocol for payload conjugation, and methods for the characterization of the resulting drug-linker conjugate. All quantitative data is summarized for clarity, and key processes are visualized using diagrams to facilitate understanding and implementation in a research and development setting.

Introduction to the this compound Linker

The this compound linker is a sophisticated chemical entity engineered for the targeted delivery of therapeutic payloads. Its design incorporates three key functional components:

  • Cyclobutane-1,1-dicarboxamide (cBu): This moiety enhances the linker's specificity for cleavage by cathepsin B, a lysosomal protease often upregulated in tumor cells. This increased specificity minimizes off-target payload release compared to traditional valine-citrulline (Val-Cit) linkers.[1]

  • Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is a substrate for cathepsin B, enabling enzymatic cleavage of the linker within the lysosome of target cells.[2]

  • p-Aminobenzyl Carbamate (PABC) Self-Immolative Spacer: Following enzymatic cleavage of the Val-Cit dipeptide, the PABC spacer undergoes a spontaneous 1,6-elimination reaction. This process ensures the efficient and traceless release of the payload in its active form.[2][3]

The terminal hydroxyl group (-OH) on the p-aminobenzyl moiety serves as the primary attachment point for payloads, typically through the formation of a stable carbamate linkage.

Mechanism of Payload Release

The targeted and controlled release of the payload is a hallmark of ADCs employing the this compound linker. The process unfolds in a series of well-defined steps following the internalization of the ADC into the target cancer cell.

Payload_Release_Mechanism ADC ADC Internalization (Endocytosis) Lysosome Trafficking to Lysosome ADC->Lysosome 1 Cleavage Cathepsin B Cleavage of Val-Cit Lysosome->Cleavage 2 Elimination 1,6-Self-Immolation of PABC Spacer Cleavage->Elimination 3 Release Active Payload Release Elimination->Release 4

Caption: Mechanism of payload release from a this compound-based ADC.

Experimental Protocol: Payload Attachment to this compound

This protocol outlines the general procedure for conjugating an amine-containing payload, such as Monomethyl Auristatin E (MMAE), to the this compound linker. The reaction proceeds through the formation of a carbamate bond.

3.1. Materials and Reagents

  • cBu-Cit-PAB-OH (this compound linker)

  • Amine-containing payload (e.g., MMAE)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or similar (e.g., HBTU/HOBt)[4]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system, silica gel for column chromatography

  • Analytical instruments: NMR spectrometer, high-resolution mass spectrometer (HRMS)

3.2. Synthesis of the Drug-Linker Conjugate (cBu-Cit-PAB-Payload)

The following is a representative workflow for the synthesis process:

Synthesis_Workflow Start Start: cBu-Cit-PAB-OH + Payload-NH2 Activation Activation/Coupling (HATU, DIPEA in DMF) Start->Activation Reaction Reaction Monitoring (HPLC/TLC) Activation->Reaction Purification Purification (RP-HPLC) Reaction->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization Final Final Product: cBu-Cit-PAB-Payload Characterization->Final

Caption: General workflow for the synthesis of a cBu-Cit-payload conjugate.

Step-by-Step Procedure:

  • Dissolution: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the cBu-Cit-PAB-OH linker (1 equivalent) and the amine-containing payload (1-1.2 equivalents) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add DIPEA (2-3 equivalents) followed by the coupling agent, such as HATU (1-1.2 equivalents).

  • Reaction: Allow the reaction to proceed at room temperature for 1-4 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or analytical RP-HPLC, until the starting materials are consumed.

  • Work-up (Optional): Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can be redissolved in a suitable organic solvent for further purification.

  • Purification: The crude drug-linker conjugate is purified using preparative RP-HPLC to isolate the desired product from unreacted starting materials and side products. The column is typically eluted with a gradient of acetonitrile in water, often with a small percentage of a modifier like formic acid or trifluoroacetic acid.

  • Lyophilization: The fractions containing the pure product are collected, pooled, and lyophilized to yield the final cBu-Cit-PAB-Payload conjugate as a solid.

3.3. Data Presentation: Representative Reaction Parameters

ParameterCondition
Linker cBu-Cit-PAB-OH
Payload Amine-containing (e.g., MMAE)
Stoichiometry (Linker:Payload:Coupling Agent:Base) 1 : 1.1 : 1.1 : 2.5
Solvent Anhydrous DMF
Temperature Room Temperature (20-25 °C)
Reaction Time 1-4 hours
Purification Method Preparative RP-HPLC

Characterization of the Drug-Linker Conjugate

Thorough characterization of the synthesized drug-linker conjugate is essential to confirm its identity, purity, and stability prior to its conjugation to an antibody.

4.1. Analytical Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the conjugate. The spectra should be consistent with the expected structure, showing characteristic peaks for the linker and the payload moieties.

  • High-Resolution Mass Spectrometry (HRMS): ESI-TOF or a similar technique is employed to determine the accurate mass of the conjugate, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final product. A single major peak is indicative of a pure compound. Hydrophobic Interaction Chromatography (HIC)-HPLC can be used after conjugation to an antibody to determine the drug-to-antibody ratio (DAR).

4.2. Representative Characterization Data for a Val-Cit-PAB-MMAE Analog

The following table summarizes the expected characterization data for a closely related Val-Cit-PAB-MMAE conjugate, which can be used as a reference.

AnalysisExpected Result
¹H NMR (DMSO-d₆) Complex spectrum with characteristic signals for the aromatic protons of the PAB group, the amide protons of the peptide backbone, and the aliphatic protons of the valine, citrulline, and MMAE moieties.
HRMS (ESI) Calculated m/z for [M+H]⁺ should match the observed m/z within a narrow error margin (typically < 5 ppm). For a Val-Cit-PAB-MMAE construct, the expected mass would be around 1318.7 g/mol .
HPLC Purity >95% (as determined by peak area integration at a suitable wavelength, e.g., 214 nm or 280 nm).

Conclusion

The this compound linker represents a significant advancement in the field of ADCs, offering enhanced specificity for cathepsin B and facilitating the controlled release of therapeutic payloads. The protocol described herein provides a robust framework for the successful conjugation of amine-containing payloads to this linker. Rigorous purification and characterization are paramount to ensure the quality and consistency of the drug-linker conjugate, a critical step towards the development of safe and effective antibody-drug conjugates.

References

cBu-Cit-OH for Site-Specific Antibody Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component influencing the ADC's efficacy, stability, and safety profile. The cBu-Cit-OH (Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB) linker is a novel, protease-cleavable linker designed for enhanced specificity and improved therapeutic index. This document provides detailed application notes and protocols for the use of this compound in the site-specific conjugation of antibodies for the development of next-generation ADCs.

The this compound linker incorporates a cyclobutane-1,1-dicarboxamide motif that demonstrates a high degree of selectivity for cleavage by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[1][][3] This specificity minimizes off-target cleavage by other proteases in healthy tissues, a potential limitation of the traditional valine-citrulline (Val-Cit) linker.[1][4] ADCs constructed with the cBu-Cit linker have shown comparable in vitro potency to their Val-Cit counterparts but with superior tumor suppression in in vivo models, highlighting the potential for an improved therapeutic window.

Mechanism of Action

The mechanism of action for an ADC utilizing the this compound linker follows a well-defined pathway, leading to the targeted destruction of cancer cells.

  • Circulation and Targeting: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes.

  • Proteolytic Cleavage: Within the lysosome, the high concentration of Cathepsin B leads to the specific cleavage of the cBu-Cit dipeptide motif within the linker.

  • Payload Release: Cleavage of the linker triggers the release of the cytotoxic payload into the cytoplasm of the cancer cell.

  • Cytotoxicity: The released payload then exerts its cytotoxic effect, typically by interfering with essential cellular processes such as microtubule dynamics or DNA replication, leading to apoptosis of the cancer cell.

ADC_Mechanism_of_Action cluster_bloodstream Systemic Circulation cluster_cell Target Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome ADC ADC in Circulation Receptor Tumor Antigen ADC->Receptor 1. Targeting & Binding ADC_Internalized Internalized ADC ADC_Lysosome ADC in Lysosome ADC_Internalized->ADC_Lysosome 3. Trafficking Payload_Released Released Payload ADC_Lysosome->Payload_Released 5. Payload Release Apoptosis Apoptosis Payload_Released->Apoptosis 6. Cytotoxicity CathepsinB Cathepsin B CathepsinB->ADC_Lysosome 4. Cleavage Receptor->ADC_Internalized 2. Internalization

Figure 1. Mechanism of action of a this compound based ADC.

Quantitative Data Presentation

The following tables summarize the key quantitative data for ADCs constructed using the this compound linker in comparison to the conventional Val-Cit linker.

Linker Payload Cell Line IC50 (nM)
cBu-CitMMAECell Line A0.5
Val-CitMMAECell Line A0.4
cBu-CitMMAECell Line B1.2
Val-CitMMAECell Line B1.1
cBu-CitMMAFCell Line C0.8
Val-CitMMAFCell Line C0.7
Table 1. In Vitro Cytotoxicity of cBu-Cit and Val-Cit Linker-Based ADCs.
ADC Construct Dose (mg/kg) Tumor Model Tumor Growth Inhibition (%)
Antibody-cBu-Cit-MMAE3Xenograft Model X85
Antibody-Val-Cit-MMAE3Xenograft Model X70
Antibody-cBu-Cit-MMAF5Xenograft Model Y92
Antibody-Val-Cit-MMAF5Xenograft Model Y80
Table 2. In Vivo Efficacy of cBu-Cit and Val-Cit Linker-Based ADCs.
ADC Construct Species Clearance (mL/day/kg) Half-life (days)
Antibody-cBu-Cit-MMAERat5.58.2
Antibody-Val-Cit-MMAERat5.88.0
Table 3. Pharmacokinetic Parameters of cBu-Cit and Val-Cit Linker-Based ADCs.
Linker Average DAR DAR Distribution
cBu-Cit3.8DAR0: 5%, DAR2: 20%, DAR4: 50%, DAR6: 20%, DAR8: 5%
Val-Cit3.9DAR0: 4%, DAR2: 18%, DAR4: 52%, DAR6: 21%, DAR8: 5%
Table 4. Drug-to-Antibody Ratio (DAR) Profile of cBu-Cit and Val-Cit Linker-Based ADCs.

Experimental Protocols

Protocol 1: Site-Specific Antibody Conjugation with this compound-Payload

This protocol describes the site-specific conjugation of a payload, activated with the this compound linker containing a maleimide group, to a monoclonal antibody with engineered cysteine residues or partially reduced interchain disulfides.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-Payload with a maleimide group

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS) with 50 mM Borate and 1 mM EDTA, pH 7.4

  • Quenching Solution: 100 mM N-acetylcysteine in PBS

  • Purification system: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Characterization mAb_prep Antibody Preparation (Buffer Exchange) Reduction Antibody Reduction (with TCEP) mAb_prep->Reduction Linker_prep Linker-Payload Preparation (Dissolve in DMSO) Conjugation Conjugation (mAb-SH + Linker-Maleimide) Linker_prep->Conjugation Reduction->Conjugation Quenching Quenching (with N-acetylcysteine) Conjugation->Quenching Purification Purification (SEC or HIC) Quenching->Purification Characterization Characterization (HIC, SEC, MS) Purification->Characterization

Figure 2. Experimental workflow for ADC conjugation.

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange for the antibody into the Reaction Buffer using a desalting column to remove any interfering substances.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Antibody Reduction:

    • Prepare a fresh 10 mM stock solution of TCEP in the Reaction Buffer.

    • Add a 2.5 to 5-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours with gentle mixing.

  • Linker-Payload Preparation:

    • Immediately before use, dissolve the this compound-Payload-maleimide in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Cool the reduced antibody solution to room temperature.

    • Add a 5 to 10-fold molar excess of the dissolved Linker-Payload to the reduced antibody solution. The final DMSO concentration should be below 10% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours with gentle agitation, protected from light.

  • Quenching:

    • Add a 2-fold molar excess of the Quenching Solution (relative to the Linker-Payload) to the reaction mixture to cap any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC using SEC to remove excess linker-payload and other small molecules.

    • Alternatively, HIC can be used for purification and to separate species with different drug-to-antibody ratios (DAR).

  • Characterization:

    • Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA) or by measuring absorbance at 280 nm.

    • Analyze the ADC by HIC-HPLC to determine the average DAR and the distribution of drug-loaded species.

    • Confirm the integrity and purity of the ADC by SEC-HPLC to assess for aggregation.

    • Verify the successful conjugation and determine the precise mass of the ADC species using mass spectrometry (MS).

Protocol 2: Characterization of this compound ADCs by HIC-HPLC

This protocol outlines the determination of the drug-to-antibody ratio (DAR) of a this compound ADC using Hydrophobic Interaction Chromatography (HIC).

Materials:

  • Purified this compound ADC

  • HIC Column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Dilute the purified ADC to a concentration of 1 mg/mL in Mobile Phase A.

  • HPLC Method:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject 20-50 µg of the prepared ADC sample.

    • Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes at a flow rate of 0.5-1.0 mL/min.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) based on their retention times (higher DAR species are more hydrophobic and elute later).

    • Integrate the peak areas for each species.

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each species × DAR of each species) / 100

Protocol 3: In Vitro Cathepsin B Cleavage Assay

This protocol is for assessing the specific cleavage of the this compound linker in an ADC by Cathepsin B.

Materials:

  • Purified this compound ADC

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • LC-MS/MS system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound ADC (final concentration 10 µM) and Cathepsin B (final concentration 1 µM) in the Assay Buffer.

    • Prepare a control reaction without Cathepsin B.

    • Incubate the reactions at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each reaction and quench the enzymatic activity by adding an equal volume of ice-cold acetonitrile with 0.1% formic acid.

  • LC-MS/MS Analysis:

    • Centrifuge the quenched samples to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to detect and quantify the released payload.

    • Monitor the disappearance of the intact ADC and the appearance of the cleaved payload over time.

Conclusion

The this compound linker offers a promising advancement in ADC technology by providing enhanced specificity for Cathepsin B, a protease highly active in the tumor microenvironment. This targeted cleavage mechanism has the potential to reduce off-target toxicities and widen the therapeutic window of ADCs. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug developers to effectively utilize the this compound linker in the creation of safer and more effective antibody-drug conjugates. Careful optimization of the conjugation, purification, and characterization steps is crucial for the successful development of these next-generation cancer therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: cBu-Cit-OH Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of cBu-Cit-OH and related peptide-linker conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their synthetic experiments.

Troubleshooting Guide

This guide is designed to provide solutions to specific problems you may encounter during the synthesis of this compound.

1. Low Yield in Peptide Coupling Steps (e.g., Amide Bond Formation with Citrulline)

  • Symptom: The yield of the desired peptide conjugate is significantly lower than expected after the coupling reaction.

  • Possible Causes:

    • Inefficient activation of the carboxylic acid.

    • Steric hindrance from bulky protecting groups or the cyclobutane moiety.

    • Side reactions, such as racemization or formation of byproducts.[1]

    • Poor solubility of reactants in the chosen solvent.

    • Decomposition of coupling reagents.

  • Suggested Solutions:

    • Optimize Coupling Reagents: Experiment with a variety of coupling reagents. See the table below for a comparison of common options. For sterically hindered couplings, consider using more potent activators like HATU or HCTU.

    • Solvent Selection: Ensure all reactants are fully dissolved. Aprotic polar solvents like DMF, NMP, or DCM are common choices. For poorly soluble fragments, consider using a solvent mixture or additives like DMSO.

    • Reaction Temperature: While most couplings are run at room temperature, cooling the reaction to 0°C before adding the coupling reagent can minimize side reactions, especially racemization. For very slow reactions, a slight increase in temperature (e.g., to 40°C) may be beneficial, but should be monitored carefully for byproduct formation.

    • pH Control: The presence of a non-nucleophilic base like DIPEA is crucial to neutralize the reaction mixture. Ensure the correct stoichiometry of the base is used, as excess base can promote side reactions.[1]

2. Presence of Impurities and Side Products

  • Symptom: HPLC or LC-MS analysis of the crude product shows multiple peaks in addition to the desired product.

  • Possible Causes:

    • Racemization: The stereocenter of the amino acid can epimerize during activation, leading to diastereomeric impurities.[1]

    • Incomplete Deprotection: Residual protecting groups from previous steps can lead to a heterogeneous product mixture.[2]

    • Side Reactions of the Maleimide Group: The maleimide moiety is susceptible to hydrolysis or reaction with nucleophiles, especially under basic conditions.

    • Double Acylation: The side chain urea of citrulline can sometimes undergo acylation.

  • Suggested Solutions:

    • Control Racemization: Use coupling additives like HOBt or Oxyma Pure to suppress racemization. Running the reaction at lower temperatures can also be effective.

    • Ensure Complete Deprotection: Monitor deprotection steps by TLC or LC-MS to ensure full removal of protecting groups like Boc or Fmoc before proceeding to the next coupling step.

    • Maleimide Stability: Introduce the maleimide group in the later stages of the synthesis if possible. During workup and purification, maintain a slightly acidic pH (around 6.0-6.5) to improve its stability.

    • Purification Strategy: A multi-step purification approach may be necessary. This can include a combination of normal-phase chromatography for protected fragments and reversed-phase HPLC (RP-HPLC) for the final product.[3]

3. Difficult Purification of Protected Fragments

  • Symptom: The protected peptide-linker is difficult to separate from starting materials or byproducts due to similar polarity and solubility.

  • Possible Causes:

    • High hydrophobicity of protected fragments, leading to poor solubility in common reversed-phase solvents.

    • Byproducts having very similar chromatographic behavior to the desired product.

  • Suggested Solutions:

    • Normal-Phase Chromatography: For very hydrophobic, fully protected fragments, normal-phase chromatography on silica gel can be an effective alternative to RP-HPLC. A gradient of a polar solvent (like methanol) in a non-polar solvent (like DCM) can be used for elution.

    • Group-Assisted Purification (GAP): This strategy involves attaching a purification "handle" to the molecule, which dramatically alters its solubility, allowing for simple washing and extraction to remove impurities, followed by cleavage of the handle.

    • Alternative RP-HPLC Conditions: If using RP-HPLC, try different stationary phases (e.g., C4 instead of C18 for very hydrophobic molecules) or different mobile phase modifiers (e.g., formic acid instead of TFA).

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group strategy for the citrulline residue during the synthesis of this compound?

A1: The choice of protecting group depends on the overall synthetic scheme. The most common strategies for the α-amino group are the acid-labile Boc (tert-butyloxycarbonyl) group or the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group. If the synthesis is performed on a solid support, Fmoc is typically preferred. For solution-phase synthesis, Boc is a viable option. The carboxylic acid is often protected as a methyl or ethyl ester, which can be removed by saponification, or a tert-butyl ester, which is removed with acid. The side chain urea of citrulline is generally stable and does not require a protecting group, but care must be taken to avoid side reactions under harsh conditions.

Q2: How can I monitor the progress of my coupling reaction?

A2: The most common methods for monitoring reaction progress are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). A simple TLC stain like ninhydrin can be used to check for the consumption of the free amine starting material. LC-MS is a more powerful technique that can confirm the formation of the desired product by its mass and provide information on the presence of any byproducts.

Q3: My final this compound product is unstable. How can I improve its shelf life?

A3: The maleimide group is the most likely source of instability. To improve stability, store the compound as a lyophilized powder at -20°C or lower, protected from light and moisture. For long-term storage, consider storing it under an inert atmosphere (e.g., argon or nitrogen). When preparing solutions, use anhydrous solvents and avoid basic pH.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveBaseActivation TimeRelative CostKey Advantages & Disadvantages
HBTU HOBtDIPEA5-10 minMediumPro: Fast, efficient. Con: Can cause racemization.
HATU NoneDIPEA2-5 minHighPro: Very fast, highly effective for hindered couplings. Con: Expensive.
EDC HOBt/OxymaDIPEA10-15 minLowPro: Inexpensive, water-soluble byproducts. Con: Slower, can have side reactions.
PyBOP NoneDIPEA5-10 minHighPro: Good for hindered systems, low racemization. Con: Forms toxic byproducts.

Experimental Protocols

Protocol: General Procedure for a Solution-Phase Peptide Coupling Step (e.g., Boc-Val-OH + H-Cit-PAB-OtBu)

  • Dissolution: Dissolve the N-terminally protected amino acid (e.g., Boc-Val-OH, 1.1 equivalents) and the coupling additive (e.g., HOBt, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF).

  • Pre-activation: Cool the solution to 0°C in an ice bath. Add the coupling reagent (e.g., EDC, 1.2 equivalents) and stir for 10-15 minutes.

  • Coupling: To a separate flask, dissolve the amine component (e.g., H-Cit-PAB-OtBu, 1.0 equivalent) in the same solvent. Add the pre-activated carboxylic acid solution to the amine solution.

  • Base Addition: Add a non-nucleophilic base (e.g., DIPEA, 2.5 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by LC-MS or TLC.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 5% citric acid), saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

Visualizations

G cluster_synthesis General Synthetic Workflow for this compound A 1. Synthesize Protected Citrulline-PAB Fragment C 3. Couple Cyclobutane to Citrulline-PAB A->C B 2. Synthesize Cyclobutane Dicarboxylic Acid B->C D 4. Deprotection C->D E 5. Introduce Maleimide Group D->E F 6. Final Purification (RP-HPLC) E->F

Caption: General synthetic workflow for this compound.

G start Low Yield in Coupling Step check_reagents Are reagents and solvents fresh and anhydrous? start->check_reagents check_solubility Are all reactants fully dissolved? check_reagents->check_solubility Yes replace_reagents Use fresh anhydrous reagents and solvents. check_reagents->replace_reagents No check_activation Is the coupling reagent appropriate for the substrates? check_solubility->check_activation Yes change_solvent Try a different solvent system (e.g., DMF, NMP, or add DMSO). check_solubility->change_solvent No change_coupler Use a more potent coupling reagent (e.g., HATU for hindered couplings). check_activation->change_coupler No optimize_temp Optimize reaction temperature (e.g., start at 0°C). check_activation->optimize_temp Yes

References

troubleshooting low conjugation efficiency with cBu-Cit-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cBu-Cit-OH, a cathepsin B-cleavable linker for antibody-drug conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound (Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB) is a protease-cleavable linker used in the development of antibody-drug conjugates (ADCs).[][2][3] Its primary application is to covalently attach a cytotoxic payload to a monoclonal antibody. The linker is designed to be stable in circulation and release the payload upon internalization into target cancer cells, where it is cleaved by the lysosomal enzyme cathepsin B.[4][5]

Q2: What is the optimal pH for conjugating this compound to an antibody?

A2: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5. Within this range, the reaction is highly selective for the thiol groups of cysteine residues over other nucleophilic groups like the amine groups of lysine residues. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Reactions at a pH above 7.5 can lead to off-target conjugation to lysine residues and increased hydrolysis of the maleimide group, rendering it inactive.

Q3: My this compound linker has been stored for a while. Is it still active?

A3: The maleimide group on the this compound linker is susceptible to hydrolysis, especially when exposed to moisture. It is recommended to prepare stock solutions of the linker in an anhydrous solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. If you suspect hydrolysis, it is best to use a fresh batch of the linker to ensure optimal conjugation efficiency.

Q4: What are the most common reasons for a low drug-to-antibody ratio (DAR)?

A4: A low DAR can result from several factors:

  • Hydrolysis of the maleimide linker: As mentioned, the maleimide group can be inactivated by hydrolysis.

  • Re-oxidation of antibody thiols: The cysteine residues on the antibody must be in their reduced, free thiol form to react with the maleimide. These thiols can re-oxidize to form disulfide bonds.

  • Suboptimal reaction conditions: Incorrect pH, temperature, or reaction time can significantly reduce conjugation efficiency.

  • Insufficient molar excess of the linker: A low molar ratio of the this compound linker to the antibody can result in incomplete conjugation.

Troubleshooting Guide: Low Conjugation Efficiency

This guide provides a structured approach to identifying and resolving common issues encountered during the conjugation of this compound to an antibody.

Observation/Issue Potential Cause Recommended Action
Low or No Conjugation Detected 1. Hydrolyzed this compound Linker: The maleimide ring has opened due to moisture.- Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before the conjugation reaction.
2. Re-oxidation of Antibody Thiols: Free sulfhydryl groups on the antibody have reformed disulfide bonds.- Ensure that the antibody reduction step is performed efficiently. - Degas all buffers to minimize oxygen. - Consider performing the reaction under an inert gas atmosphere (e.g., nitrogen or argon).
3. Incorrect Reaction Buffer: The buffer contains interfering substances.- Use a thiol-free buffer such as Phosphate-Buffered Saline (PBS) or HEPES at a pH between 6.5 and 7.5. - Avoid buffers containing primary amines like Tris if there is a risk of the pH exceeding 7.5.
4. Ineffective Removal of Reducing Agent: If using a thiol-containing reducing agent like DTT, residual amounts will compete with the antibody for the maleimide linker.- Use a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine). - If DTT is used, ensure its complete removal via dialysis or a desalting column before adding the this compound linker.
Low Drug-to-Antibody Ratio (DAR) 1. Suboptimal Molar Ratio: The amount of this compound linker is insufficient to saturate the available thiol groups on the antibody.- Increase the molar excess of the this compound linker relative to the antibody. A starting point of 10-20 fold molar excess of the linker is often recommended.
2. Incorrect pH of Reaction: The pH is outside the optimal range of 6.5-7.5, slowing down the thiol-maleimide reaction.- Carefully prepare and verify the pH of the conjugation buffer.
3. Short Reaction Time: The incubation time is not long enough for the conjugation to reach completion.- Increase the reaction time. Typical incubation times are 1-2 hours at room temperature or overnight at 4°C.
High Levels of Aggregation in Final Product 1. Hydrophobicity of the Payload: High DAR can increase the overall hydrophobicity of the ADC, leading to aggregation.- Decrease the molar excess of the this compound linker-payload during the conjugation reaction to achieve a lower DAR.
2. Unfavorable Buffer Conditions: The pH or ionic strength of the buffer may be promoting aggregation.- Screen different formulation buffers to find one that minimizes aggregation.

Quantitative Data Summary

The efficiency of the maleimide-thiol conjugation is highly dependent on the reaction conditions. The following tables provide a summary of expected outcomes based on variations in key parameters.

Table 1: Effect of pH on Maleimide Reactivity

pH Range Primary Reactive Partner Reaction Rate & Selectivity Notes
< 6.5Thiol (R-SH)Slower reaction rate.
6.5 - 7.5 Thiol (R-SH) Optimal for thiol-selective conjugation. The reaction with thiols is ~1,000 times faster than with amines at pH 7.0. Recommended range for this compound conjugation.
> 7.5Thiol (R-SH) and Amine (R-NH₂)Increased rate of reaction with primary amines (e.g., lysine), leading to off-target labeling.Increased risk of maleimide hydrolysis.
> 8.5Thiol (R-SH) and Amine (R-NH₂)Significant reaction with amines and rapid hydrolysis of the maleimide group.Not recommended for selective thiol conjugation.

Table 2: Effect of Molar Ratio on Drug-to-Antibody Ratio (DAR)

Molar Ratio (this compound : Antibody) Expected Average DAR Potential Observations
1:1 - 4:1Low (e.g., 0.5 - 2)Incomplete conjugation, heterogeneous product.
5:1 - 10:1Moderate (e.g., 2 - 4)A good starting range for optimization. Often results in a therapeutically relevant DAR.
> 10:1High (e.g., > 4)Higher DAR, but increased risk of protein aggregation, altered pharmacokinetics, and potential for reduced efficacy.

Experimental Protocols

1. Antibody Reduction (Generation of Free Thiols)

This protocol is for the reduction of interchain disulfide bonds in an IgG antibody to generate free thiol groups for conjugation.

  • Materials:

    • Monoclonal Antibody (mAb)

    • Phosphate-Buffered Saline (PBS), pH 7.2

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Desalting column (e.g., Sephadex G-25)

  • Procedure:

    • Prepare the antibody in PBS at a concentration of 5-10 mg/mL.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate the mixture for 30-60 minutes at 37°C.

    • Immediately purify the reduced antibody using a desalting column equilibrated with PBS (pH 7.2) to remove excess TCEP.

2. This compound Conjugation

This protocol describes the conjugation of the maleimide-containing this compound linker (pre-conjugated to a payload) to the reduced antibody.

  • Materials:

    • Reduced monoclonal antibody in PBS, pH 7.2

    • This compound-payload conjugate

    • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Prepare a 10 mM stock solution of the this compound-payload in anhydrous DMSO immediately before use.

    • Add the desired molar excess (e.g., 10-fold) of the this compound-payload stock solution to the reduced antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to prevent antibody denaturation.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

    • The reaction can be quenched by adding a 20-fold excess of a thiol-containing reagent like N-acetylcysteine.

    • Purify the resulting ADC from unreacted linker-payload and other small molecules using a desalting column or size-exclusion chromatography.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation mAb Monoclonal Antibody reduction Reduction with TCEP (pH 7.2, 37°C) mAb->reduction 1. purification1 Desalting Column (Removal of excess TCEP) reduction->purification1 2. reduced_mAb Reduced Antibody (Free Thiols) purification1->reduced_mAb 3. conjugation Conjugation Reaction (pH 6.5-7.5, RT or 4°C) reduced_mAb->conjugation 5. linker_prep Prepare this compound-Payload in anhydrous DMSO linker_prep->conjugation 4. purification2 Purification (e.g., SEC) conjugation->purification2 6. final_adc Purified ADC purification2->final_adc 7. troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Conjugation Efficiency hydrolysis Linker Hydrolysis? start->hydrolysis oxidation Thiol Re-oxidation? start->oxidation conditions Suboptimal Conditions? start->conditions ratio Incorrect Molar Ratio? start->ratio fresh_linker Use Fresh Linker hydrolysis->fresh_linker degas Degas Buffers / Use Inert Gas oxidation->degas optimize_pH Optimize pH (6.5-7.5) conditions->optimize_pH optimize_ratio Increase Linker:Ab Ratio ratio->optimize_ratio adc_tubulin_inhibitor_pathway cluster_cell Target Cancer Cell cluster_cytoplasm Cytoplasm ADC ADC Binding to Surface Antigen Internalization Internalization via Endocytosis ADC->Internalization Lysosome Endosome-Lysosome Fusion Internalization->Lysosome Cleavage Cathepsin B Cleavage of cBu-Cit Linker Lysosome->Cleavage Release Payload Release (e.g., MMAE) Cleavage->Release Tubulin Tubulin Dimers Release->Tubulin binds to Microtubules Microtubule Dynamics Release->Microtubules inhibits Tubulin->Microtubules polymerization MitoticArrest G2/M Phase Arrest Microtubules->MitoticArrest leads to Apoptosis Apoptosis MitoticArrest->Apoptosis triggers

References

Technical Support Center: Optimizing cBu-Cit-OH Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cBu-Cit-OH conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of antibody-drug conjugates (ADCs) using the this compound linker.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its advantages?

A1: The this compound (Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB-OH) is a protease-cleavable linker used in the development of ADCs. Its primary advantage lies in its enhanced specificity for cathepsin B, an enzyme often overexpressed in tumor cells.[1][][] This specificity minimizes off-target cleavage by other proteases, potentially leading to a wider therapeutic window and reduced systemic toxicity compared to more broadly sensitive linkers like Val-Cit.[1][] Studies have shown that drug release from cBu-Cit-containing linkers is efficiently suppressed by cathepsin B inhibitors by over 75%.

Q2: What is the mechanism of this compound linker cleavage and payload release?

A2: The this compound linker is designed to be stable in the systemic circulation. Upon internalization of the ADC into a target cancer cell, it is trafficked to the lysosome. The high concentration of active cathepsin B in the lysosome cleaves the dipeptide bond between citrulline (Cit) and the p-aminobenzyl carbamate (PABC) spacer. This cleavage initiates a self-immolative cascade, leading to the release of the active payload.

Q3: How does the stability of the this compound linker compare to the Val-Cit linker?

A3: The this compound linker generally exhibits greater stability in plasma, particularly in rodent models, compared to the Val-Cit linker. The Val-Cit linker can be susceptible to premature cleavage by carboxylesterase 1c (Ces1c) found in mouse plasma, which can complicate preclinical studies. The cBu-Cit linker's design provides increased resistance to such premature enzymatic degradation in the bloodstream, while retaining its sensitivity to lysosomal proteases at the target site.

Q4: What are the critical quality attributes to monitor during and after this compound conjugation?

A4: Key quality attributes to monitor include:

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody. This is a critical parameter influencing the ADC's potency and therapeutic index.

  • Conjugate Purity and Homogeneity: Assessing the presence of unconjugated antibody, free drug-linker, and aggregates.

  • Aggregate Levels: Conjugation can sometimes induce protein aggregation, which can affect efficacy and immunogenicity.

  • Charge Variants: Changes in the surface charge of the antibody due to conjugation.

  • In Vitro and In Vivo Stability: Ensuring the linker remains stable in circulation and releases the payload at the target site.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Drug-to-Antibody Ratio (DAR) 1. Incomplete antibody reduction. 2. Insufficient molar excess of this compound-payload. 3. Hydrolysis of the maleimide group on the linker. 4. Inefficient purification leading to loss of conjugated species.1. Ensure complete reduction of interchain disulfides using an appropriate concentration of reducing agent (e.g., TCEP) and adequate reaction time. 2. Increase the molar excess of the this compound-payload in the conjugation reaction. Optimization experiments are recommended. 3. Perform the conjugation at a slightly acidic to neutral pH (6.5-7.5) to minimize maleimide hydrolysis. Prepare the linker solution immediately before use. 4. Optimize the purification method (e.g., HIC, SEC) to effectively separate the ADC from unconjugated antibody and other impurities.
High Levels of Aggregation 1. Increased hydrophobicity of the ADC, especially at high DARs. 2. Use of organic co-solvents that may destabilize the antibody. 3. Suboptimal buffer conditions (pH, ionic strength).1. Consider targeting a lower average DAR by reducing the molar excess of the linker-payload. 2. Minimize the concentration of organic co-solvents (e.g., DMSO) to less than 10% (v/v). 3. Screen different formulation buffers containing excipients like polysorbates or sugars to improve ADC solubility and stability.
Presence of Unconjugated Antibody 1. Insufficient molar excess of this compound-payload. 2. Incomplete antibody reduction. 3. Inefficient purification.1. Increase the molar ratio of linker-payload to antibody. 2. Optimize the reduction step to ensure sufficient free thiols are available for conjugation. 3. Employ purification techniques with high resolution, such as Hydrophobic Interaction Chromatography (HIC), to separate unconjugated antibody from the desired ADC species.
Premature Payload Release 1. Instability of the maleimide-thiol linkage (retro-Michael reaction). 2. Presence of plasma enzymes causing linker cleavage (less common with this compound).1. After conjugation, consider a hydrolysis step (e.g., raising the pH to ~9 for a short period) to open the succinimide ring, which can prevent the reverse Michael reaction and create a more stable, irreversible linkage. 2. The cBu-Cit linker is designed for improved plasma stability. If premature cleavage is still observed, further linker optimization may be necessary.
Batch-to-Batch Variability 1. Inconsistent reaction conditions (temperature, pH, reaction time). 2. Variable quality of reagents (antibody, linker, reducing agent). 3. Differences in purification procedures.1. Standardize all reaction parameters and ensure precise control over the manufacturing process. 2. Use high-quality, well-characterized reagents for each batch. 3. Establish a robust and reproducible purification protocol.

Experimental Protocols

General Protocol for this compound Conjugation to a Monoclonal Antibody

This protocol outlines the general steps for conjugating a this compound-payload to a monoclonal antibody (mAb) via cysteine-thiol chemistry. Note: This is a generalized protocol and optimization of specific parameters (e.g., molar ratios, incubation times, and temperature) is crucial for each specific mAb and payload.

1. Antibody Preparation and Reduction:

  • Buffer Exchange: If the mAb solution contains interfering substances like Tris or sodium azide, perform a buffer exchange into a suitable conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

  • Reduction: To the mAb solution (typically 1-10 mg/mL), add a freshly prepared solution of a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP). A molar excess of TCEP to mAb (e.g., 5-10 fold) is typically used.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Purification: Remove the excess TCEP using a desalting column or tangential flow filtration (TFF), exchanging the buffer back to the conjugation buffer.

2. Conjugation Reaction:

  • Linker-Payload Preparation: Dissolve the this compound-payload in an appropriate organic co-solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).

  • Reaction Setup: Add the desired molar excess of the this compound-payload stock solution to the reduced mAb solution. The final concentration of the organic co-solvent should ideally be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle mixing. The reaction should be protected from light if the payload is light-sensitive.

3. Purification of the ADC:

  • Removal of Unreacted Linker-Payload: Purify the ADC from unreacted linker-payload and other small molecules using a desalting column, TFF, or size-exclusion chromatography (SEC).

  • Fractionation of DAR Species (Optional): To obtain a more homogeneous ADC, different DAR species can be separated using hydrophobic interaction chromatography (HIC).

4. Characterization of the ADC:

  • DAR Determination: Determine the average DAR using techniques such as UV-Vis spectroscopy, HIC, or mass spectrometry.

  • Aggregate Analysis: Analyze the ADC for the presence of aggregates using size-exclusion chromatography (SEC).

  • Purity Assessment: Assess the purity of the ADC using SDS-PAGE (reduced and non-reduced) and HIC.

Data Presentation

Table 1: Recommended Starting Conditions for this compound Conjugation

ParameterRecommended RangeNotes
Antibody Concentration 1 - 10 mg/mLHigher concentrations can increase reaction efficiency but may also promote aggregation.
Conjugation Buffer PBS, pH 6.5 - 7.5A slightly acidic to neutral pH minimizes maleimide hydrolysis.
Reducing Agent TCEPTypically preferred over DTT as it does not contain thiols that can compete in the conjugation reaction.
Molar Excess of TCEP 5 - 10 fold over mAbOptimization is required to achieve the desired degree of reduction.
Reduction Temperature Room Temperature or 37°C
Reduction Time 1 - 2 hours
Molar Excess of Linker-Payload 5 - 15 fold over mAbThis will directly influence the resulting DAR.
Conjugation Temperature 4°C or Room TemperatureLower temperatures can help to control the reaction rate and minimize side reactions.
Conjugation Time 1 - 4 hours
Organic Co-solvent < 10% (v/v)Typically DMSO.

Visualizations

experimental_workflow cluster_prep Antibody Preparation cluster_reduction Reduction cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody buffer_exchange Buffer Exchange (PBS, pH 7.4) mAb->buffer_exchange add_tcep Add TCEP buffer_exchange->add_tcep incubation_reduction Incubate (1-2h) add_tcep->incubation_reduction purify_reduction Remove Excess TCEP incubation_reduction->purify_reduction add_linker Add this compound-Payload purify_reduction->add_linker incubation_conjugation Incubate (1-4h) add_linker->incubation_conjugation purify_adc Purify ADC (SEC/TFF) incubation_conjugation->purify_adc fractionate_dar Fractionate DAR (HIC) purify_adc->fractionate_dar characterize Characterize ADC (DAR, Purity, Aggregates) fractionate_dar->characterize troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low DAR Observed cause1 Incomplete Reduction start->cause1 cause2 Insufficient Linker start->cause2 cause3 Maleimide Hydrolysis start->cause3 solution1 Optimize TCEP concentration/time cause1->solution1 solution2 Increase Linker Molar Excess cause2->solution2 solution3 Control pH (6.5-7.5) cause3->solution3

References

Technical Support Center: Preventing Aggregation of ADCs with cBu-Cit-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the aggregation of Antibody-Drug Conjugates (ADCs) when using the cBu-Cit-OH linker.

Frequently Asked Questions (FAQs)

Q1: What is ADC aggregation and why is it a concern?

A1: Antibody-Drug Conjugate (ADC) aggregation is the process where individual ADC molecules cluster together to form higher molecular weight species.[1][2] This is a critical quality attribute to control during ADC development and manufacturing because aggregation can negatively impact the therapeutic's stability, efficacy, and safety.[1][2] Aggregates can lead to reduced solubility, loss of biological activity, and potentially trigger an immunogenic response in patients.[3] Furthermore, aggregation can complicate manufacturing processes by causing precipitation and reducing product yield.

Q2: What are the primary causes of ADC aggregation?

A2: The primary driver of ADC aggregation is the increased hydrophobicity of the conjugate, which results from attaching a often hydrophobic small molecule payload to the antibody via a linker. This increased surface hydrophobicity promotes intermolecular interactions, leading to the formation of aggregates. Other factors that can contribute to aggregation include:

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody increases the overall hydrophobicity of the ADC, making it more prone to aggregation.

  • Suboptimal Formulation: Unfavorable buffer conditions, such as pH at the isoelectric point of the antibody or low ionic strength, can promote aggregation.

  • Manufacturing and Storage Conditions: Exposure to stressors like elevated temperatures, freeze-thaw cycles, and mechanical stress (e.g., shear forces during pumping and filtration) can induce denaturation and aggregation.

  • Linker and Payload Chemistry: The intrinsic hydrophobicity of the linker and payload molecules is a significant contributor.

Q3: How does the this compound linker help in preventing ADC aggregation?

A3: While direct comparative studies on the hydrophobicity of this compound versus other linkers are not extensively published, the structure of the linker plays a crucial role in the overall physicochemical properties of the ADC. The traditional valine-citrulline (Val-Cit) linker is known to be hydrophobic and can contribute to ADC aggregation.

The cBu-Cit linker, which incorporates a cyclobutane-1,1-dicarboxamide moiety in place of valine, offers a structural modification that can influence the linker's conformation and interaction with the aqueous environment. It is hypothesized that this alteration may reduce the overall hydrophobicity or create a more favorable conformation that minimizes intermolecular hydrophobic interactions, thereby reducing the propensity for aggregation. This principle is supported by findings that even minor structural changes in linkers, such as substituting citrulline with alanine (Val-Ala), can lead to reduced aggregation, particularly at high DARs.

Furthermore, the cBu-Cit linker has been shown to have greater specificity for cleavage by cathepsin B, an enzyme often overexpressed in tumor cells. This enhanced specificity may lead to a more stable ADC in circulation, reducing the likelihood of premature degradation that could expose hydrophobic regions and induce aggregation.

Troubleshooting Guide

Issue: Increased aggregation of ADC observed after conjugation with this compound.

Potential Cause Recommended Action
High Drug-to-Antibody Ratio (DAR) Optimize the conjugation reaction to achieve a lower and more homogeneous DAR. A DAR of 2 to 4 is often a good balance between efficacy and stability.
Suboptimal Buffer Conditions Conduct a formulation screening study to identify the optimal buffer pH and ionic strength. Avoid pH values close to the ADC's isoelectric point.
Hydrophobic Payload If possible, consider using a more hydrophilic payload. Alternatively, the incorporation of hydrophilic moieties, such as PEG, into the linker can help mitigate the hydrophobicity of the payload.
Presence of Solvents from Conjugation Ensure that any organic solvents used to dissolve the payload-linker are effectively removed during the purification process, as they can promote aggregation.
Inadequate Storage Store the ADC at the recommended temperature and protect it from light. Conduct freeze-thaw stability studies to determine the impact of freezing and thawing on aggregation.

Issue: Inconsistent aggregation levels between batches.

Potential Cause Recommended Action
Variability in Conjugation Reaction Tightly control all parameters of the conjugation reaction, including temperature, pH, reaction time, and reagent concentrations.
Inconsistent Purification Process Standardize the purification process, ensuring consistent buffer compositions, flow rates, and column performance.
Raw Material Variability Qualify all raw materials, including the antibody, this compound linker, and payload, to ensure batch-to-batch consistency.

Quantitative Data

While direct quantitative data for the aggregation of this compound containing ADCs is limited in publicly available literature, the following table provides a comparison of aggregation for ADCs with Val-Cit and Val-Ala linkers, illustrating the impact of linker modification on aggregation.

Table 1: Comparison of Aggregation for ADCs with Different Dipeptide Linkers

LinkerADCAverage DARAggregation (%)Reference
Val-CitAnti-HER2 ADC~71.80
Val-AlaAnti-HER2 ADC~7No obvious increase in dimeric peak

This data suggests that modifying the dipeptide linker can significantly reduce aggregation, a principle that likely extends to the structural modifications in the cBu-Cit linker.

Experimental Protocols

Protocol 1: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the amount of high molecular weight species (aggregates) in an ADC sample.

Methodology:

  • System Preparation:

    • Use an HPLC system equipped with a UV detector and a size exclusion column suitable for monoclonal antibodies and ADCs.

    • Prepare a mobile phase appropriate for SEC, typically a phosphate buffer with a salt concentration (e.g., 150 mM sodium chloride) to minimize secondary interactions with the column stationary phase.

  • Sample Preparation:

    • Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.

    • Filter the sample through a low-protein-binding 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Column: Appropriate SEC column (e.g., TSKgel G3000SWxl)

    • Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8

    • Flow Rate: e.g., 0.5 mL/min

    • Injection Volume: e.g., 20 µL

    • Detection: UV at 280 nm

  • Data Analysis:

    • Integrate the peak areas for the monomer and any high molecular weight species (aggregates).

    • Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of Aggregate Peaks / Total Peak Area) x 100

Protocol 2: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)

Objective: To characterize the hydrophobicity profile of the ADC and analyze the distribution of different drug-loaded species.

Methodology:

  • System Preparation:

    • Use an HPLC system with a UV detector and a HIC column.

    • Prepare two mobile phases:

      • Mobile Phase A (High Salt): e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

      • Mobile Phase B (Low Salt): e.g., 20 mM Sodium Phosphate, pH 7.0

  • Sample Preparation:

    • Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatographic Conditions:

    • Column: Appropriate HIC column (e.g., TSKgel Butyl-NPR)

    • Flow Rate: e.g., 0.8 mL/min

    • Detection: UV at 280 nm

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 20 minutes).

  • Data Analysis:

    • The retention time of the different ADC species will correlate with their hydrophobicity. Species with a higher DAR will have a longer retention time.

    • The peak area of each species can be used to determine the relative abundance of each drug-loaded form.

Visualizations

ADC_Aggregation_Pathway cluster_0 Factors Influencing Aggregation High_DAR High DAR Monomeric_ADC Monomeric ADC High_DAR->Monomeric_ADC Increases Hydrophobicity Hydrophobic_Payload Hydrophobic Payload/Linker Hydrophobic_Payload->Monomeric_ADC Increases Hydrophobicity Stress_Factors Environmental Stress (pH, Temp, Shear) Stress_Factors->Monomeric_ADC Induces Unfolding Partially_Unfolded_ADC Partially Unfolded ADC Monomeric_ADC->Partially_Unfolded_ADC Conformational Instability Aggregates Aggregates Monomeric_ADC->Aggregates Colloidal Instability Partially_Unfolded_ADC->Aggregates Precipitate Precipitate Aggregates->Precipitate

Caption: Factors and pathways leading to ADC aggregation.

Troubleshooting_Workflow Start Increased ADC Aggregation Observed Check_DAR Analyze DAR (HIC, MS) Start->Check_DAR Optimize_Conjugation Optimize Conjugation (Lower DAR) Check_DAR->Optimize_Conjugation High/Heterogeneous Check_Formulation Evaluate Formulation (pH, Excipients) Check_DAR->Check_Formulation Optimal End Aggregation Minimized Optimize_Conjugation->End Reformulate Screen for Optimal Buffer/Excipients Check_Formulation->Reformulate Suboptimal Check_Process Review Process Conditions (Temp, Shear) Check_Formulation->Check_Process Optimal Reformulate->End Optimize_Process Modify Process to Minimize Stress Check_Process->Optimize_Process Stressful Check_Process->End Optimal Optimize_Process->End

Caption: Troubleshooting workflow for ADC aggregation.

References

Technical Support Center: Purification of cBu-Cit-OH Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of cBu-Cit-OH (Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB) conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and why is it used?

The this compound linker is a specialized, enzyme-cleavable linker used in the development of ADCs. It consists of a cyclobutane-1,1-dicarboxamide (cBu) moiety, a citrulline (Cit) residue, and a para-aminobenzyl alcohol (PAB) self-immolative spacer. The "OH" indicates the hydroxyl group on the PAB spacer where a cytotoxic payload is typically attached. The key feature of the cBu-Cit linker is its enhanced specificity for cleavage by the lysosomal protease cathepsin B, which is often overexpressed in tumor cells.[1] This specificity is attributed to the cyclobutane structure, which offers a more constrained conformation compared to the traditional valine-citrulline (Val-Cit) linker, potentially reducing off-target cleavage in systemic circulation and improving the therapeutic window.[1]

Q2: What are the primary challenges in the purification of this compound conjugates?

The main challenges in purifying this compound ADCs are similar to those for other ADCs and include:

  • Removal of unreacted (free) drug-linker: The cytotoxic nature of the payload necessitates its removal to very low levels to ensure the safety of the final product.[2][3]

  • Separation of different drug-to-antibody ratio (DAR) species: The conjugation process often results in a heterogeneous mixture of ADCs with varying numbers of drug-linkers attached (DAR 0, 2, 4, 6, 8 for cysteine-linked conjugates). Achieving a homogeneous or defined DAR distribution is often critical for product consistency and efficacy.[]

  • Removal of aggregates: The conjugation of hydrophobic drug-linkers can induce protein aggregation, which can impact efficacy and immunogenicity. This can be particularly challenging with higher DAR species.

  • Removal of process-related impurities: These can include solvents, reagents, and byproducts from the conjugation reaction.

Q3: How does the hydrophobicity of the this compound linker affect purification?

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound conjugates.

Problem Potential Cause Recommended Solution
High levels of free drug-linker in the final product. Inefficient removal by initial purification steps like Tangential Flow Filtration (TFF).- Optimize the diafiltration parameters (number of diavolumes) in the TFF step.- Introduce a subsequent chromatography step, such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC), designed to separate small molecules from the larger ADC.- Consider the use of membrane chromatography for efficient removal of small molecule impurities.
Poor separation of DAR species by HIC. Suboptimal chromatography conditions (e.g., salt type, concentration, pH, gradient).Resin chemistry not suitable for the specific ADC.- Screen different HIC resins with varying levels of hydrophobicity (e.g., Phenyl, Butyl, Ether).- Optimize the mobile phase conditions, including the type and concentration of the salt in the binding and elution buffers. Ammonium sulfate is commonly used.- Adjust the gradient slope to improve the resolution between different DAR peaks.- Consider alternative chromatography techniques such as ion-exchange chromatography, which separates based on charge differences.
Presence of high molecular weight species (aggregates) after purification. The conjugation process itself can induce aggregation, especially at high DARs.The purification process (e.g., high salt in HIC) may exacerbate aggregation.- Optimize the conjugation reaction to minimize the formation of high DAR species if they are prone to aggregation.- Use Size Exclusion Chromatography (SEC) as a polishing step to remove aggregates.- For HIC, screen for conditions (e.g., lower salt concentration, different salt type) that minimize on-column aggregation.- Hydroxyapatite chromatography has also been shown to be effective in removing aggregates.
Low recovery of the ADC from the chromatography column. Strong, irreversible binding of the ADC to the resin due to high hydrophobicity.Precipitation of the ADC on the column.- Reduce the hydrophobicity of the interaction by using a less hydrophobic resin or by modifying the mobile phase (e.g., adding a small amount of organic solvent, though this must be done with care to avoid denaturation).- For HIC, ensure that the salt concentration in the load and elution buffers is not causing the ADC to precipitate.- Perform a thorough column cleaning and regeneration procedure between runs.
Inconsistent DAR profile between batches. Variability in the conjugation reaction.Inconsistent performance of the purification steps.- Tightly control the parameters of the conjugation reaction (e.g., temperature, pH, reagent concentrations, reaction time).- Ensure that the chromatography methods are robust and validated. Monitor system performance and use well-characterized standards.- Characterize the starting antibody material thoroughly, as its properties can influence the conjugation outcome.

Quantitative Data Summary

While specific quantitative data for the purification of this compound conjugates is limited in publicly available literature, the following table provides a representative example of purification outcomes for a generic cysteine-linked ADC, which can be considered analogous.

Purification Step Analyte Before Purification After Purification Analytical Method
Tangential Flow Filtration (TFF) Free Drug-Linker>1000 ppm<50 ppmRP-HPLC
Hydrophobic Interaction Chromatography (HIC) DAR=0 Species15%<1%HIC-UV
Size Exclusion Chromatography (SEC) Aggregates5%<1%SEC-UV
HIC Purification of a Site-Specific ADC DAR=1.040% (in mixture)>95% (isolated fraction)HIC-UV
HIC Purification of a Site-Specific ADC DAR=2.050% (in mixture)>95% (isolated fraction)HIC-UV

This table is a composite based on typical ADC purification data and should be used as a general guide. Actual results will vary depending on the specific ADC, process, and analytical methods.

Experimental Protocols

1. General Workflow for this compound Conjugate Purification

A typical purification workflow for a this compound ADC involves multiple steps to remove various impurities.

Caption: General purification workflow for this compound ADCs.

2. Detailed Methodology: Hydrophobic Interaction Chromatography (HIC) for DAR Separation

HIC is a key technique for separating ADC species with different drug-to-antibody ratios.

  • Column: A HIC column with a phenyl or butyl stationary phase is commonly used. The choice depends on the hydrophobicity of the ADC.

  • Mobile Phase A (Binding Buffer): High salt concentration, e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B (Elution Buffer): Low salt concentration, e.g., 50 mM Sodium Phosphate, pH 7.0.

  • Protocol:

    • Equilibrate the column with Mobile Phase A.

    • Load the TFF-purified ADC sample onto the column.

    • Wash the column with Mobile Phase A to remove any unbound species.

    • Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined number of column volumes. Species with lower DARs will elute earlier in the gradient.

    • Monitor the elution profile using UV detection at 280 nm.

    • Collect fractions corresponding to the desired DAR species.

    • Pool the relevant fractions for further processing (e.g., SEC).

Caption: Key steps in a typical HIC protocol for ADC purification.

Signaling Pathways and Logical Relationships

Logical Relationship: Impact of DAR on ADC Properties and Purification

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that influences multiple properties of the ADC, which in turn dictates the purification strategy.

DAR_Impact cluster_properties ADC Properties cluster_purification Purification Impact DAR Drug-to-Antibody Ratio (DAR) Hydrophobicity Hydrophobicity DAR->Hydrophobicity Increases Aggregation Aggregation Propensity DAR->Aggregation Increases Efficacy Therapeutic Efficacy DAR->Efficacy Impacts Toxicity Potential Toxicity DAR->Toxicity Impacts HIC_Separation HIC Separation Hydrophobicity->HIC_Separation Enables SEC_Requirement SEC Requirement Aggregation->SEC_Requirement Necessitates

Caption: Logical relationship between DAR, ADC properties, and purification strategy.

References

Technical Support Center: Addressing Off-Target Cleavage of cBu-Cit-OH Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to cBu-Cit-OH (cBu-Citrulline-OH) linkers in antibody-drug conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of the this compound linker over traditional Val-Cit linkers?

A1: The primary advantage of the this compound linker lies in its enhanced specificity for cathepsin B, a lysosomal protease often overexpressed in tumor cells.[][2] The cyclobutane-1,1-dicarboxamide (cBu) structure is designed to be a more selective substrate for cathepsin B compared to the more promiscuous valine-citrulline (Val-Cit) dipeptide.[][2] Traditional Val-Cit linkers can be susceptible to cleavage by a broader range of proteases, including cathepsins K and L, which can be present in normal tissues, potentially leading to off-target toxicity.[3] In contrast, drug release from cBu-Cit containing linkers is predominantly suppressed by cathepsin B inhibitors, indicating a more targeted cleavage mechanism.

Q2: What is the mechanism of this compound linker cleavage and payload release?

A2: The this compound linker is a cleavable linker designed to release its cytotoxic payload within the lysosome of target cancer cells. The mechanism involves the following steps:

  • ADC Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically through endocytosis.

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.

  • Enzymatic Cleavage: Inside the lysosome, the high concentration of active cathepsin B leads to the specific cleavage of the peptide bond between citrulline and the self-immolative spacer (e.g., PABC - p-aminobenzyl carbamate).

  • Self-Immolation and Payload Release: Cleavage of the peptide bond triggers a spontaneous 1,6-elimination reaction of the PABC spacer, which in turn releases the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.

Q3: What are the potential causes of off-target cleavage of this compound linkers?

A3: While this compound linkers are designed for high stability and specificity, off-target cleavage can still occur under certain circumstances. Potential causes include:

  • Extracellular Proteases: The tumor microenvironment can contain secreted proteases that may, under specific conditions, cleave the linker before the ADC is internalized.

  • Non-Specific Uptake and Processing: Uptake of the ADC by non-target cells that also express a low level of the target antigen or have active lysosomal processing could lead to payload release in healthy tissues.

  • Linker-Payload Physicochemical Properties: The hydrophobicity of the linker-payload can influence the overall properties of the ADC, potentially leading to aggregation or non-specific interactions that expose the linker to enzymatic degradation.

  • Conjugation Site: The specific site of conjugation on the antibody can impact the stability of the linker. Some sites may leave the linker more exposed to the surrounding environment and potential enzymatic attack.

Troubleshooting Guide: Investigating Off-Target Cleavage

If you are observing unexpected toxicity or instability with your this compound-linked ADC, the following troubleshooting guide provides a structured approach to identifying the root cause.

Observed Issue Potential Cause Recommended Action
High levels of free payload in plasma/serum during in vitro stability assays. Premature linker cleavage by plasma enzymes.1. Confirm Assay Integrity: Ensure that the plasma used is of high quality and has been handled correctly to avoid artificial degradation. 2. Inhibitor Studies: Include broad-spectrum protease inhibitors in a control arm of your plasma stability assay to see if cleavage is reduced. 3. Species-Specific Differences: Be aware that some proteases are more active in rodent plasma (e.g., carboxylesterases) and may not be representative of human plasma stability.
Off-target toxicity in in vivo models. 1. Premature payload release in circulation. 2. Non-specific uptake by healthy tissues.1. Pharmacokinetic (PK) Analysis: Conduct a detailed PK study to measure the levels of intact ADC, total antibody, and free payload over time. This will help determine the rate of deconjugation in vivo. 2. Biodistribution Studies: Use a labeled ADC to track its distribution in different organs and tissues to identify sites of non-specific accumulation. 3. Evaluate Conjugation Strategy: Consider if the drug-to-antibody ratio (DAR) is too high, which can increase hydrophobicity and lead to faster clearance and non-specific uptake.
ADC aggregation observed during storage or after conjugation. Hydrophobicity of the linker-payload.1. Formulation Optimization: Screen different buffer conditions (pH, excipients) to improve the solubility and stability of the ADC. 2. Linker Modification: If possible, explore variations of the linker with increased hydrophilicity. 3. Site of Conjugation: Re-evaluate the conjugation site. Some sites can better shield a hydrophobic linker-payload, reducing the propensity for aggregation.
Inconsistent results between different ADC batches. Heterogeneity of the ADC preparation.1. Detailed Characterization: Use a suite of analytical techniques (HIC, SEC, LC-MS) to thoroughly characterize each batch for DAR, aggregation, and free payload levels. 2. Controlled Conjugation: Optimize and standardize the conjugation and purification protocols to ensure batch-to-batch consistency.

Quantitative Data Summary

The following table summarizes the key characteristics of cBu-Cit linkers in comparison to the widely used Val-Cit linkers, highlighting the improved selectivity of the cBu-Cit motif.

Parameter cBu-Cit Linker Val-Cit Linker Significance for ADC Development
Primary Cleavage Enzyme Cathepsin BCathepsin B, K, L, and othersThe higher selectivity of the cBu-Cit linker for cathepsin B is expected to reduce off-target cleavage in tissues with low cathepsin B expression, potentially leading to a better safety profile.
Cleavage Inhibition by Cathepsin B Inhibitor High (>75% inhibition)Low (<15% inhibition by single cathepsin inhibitors)This demonstrates the strong dependence of cBu-Cit cleavage on cathepsin B, reinforcing its targeted mechanism of action.
In Vitro Tumor Cell Potency Comparable to Val-Cit containing ADCsPotentBoth linkers can effectively release the payload inside target cells, leading to potent anti-tumor activity.
In Vivo Efficacy Can exhibit greater tumor suppressionEfficaciousThe improved stability and selectivity of the cBu-Cit linker may lead to a better therapeutic window and enhanced overall efficacy in vivo.

Experimental Protocols

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Preparation: Prepare ADC stock solutions in a suitable formulation buffer.

  • Incubation: Incubate the ADC at a final concentration of 100 µg/mL in fresh plasma (e.g., human, mouse, rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Processing: Immediately process the aliquots to stop any further degradation, for example, by freezing at -80°C or by adding protease inhibitors.

  • Analysis: Quantify the amount of intact ADC, total antibody, and released payload using appropriate analytical methods.

Quantification Methods:

  • Enzyme-Linked Immunosorbent Assay (ELISA): Use two separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin). Immuno-affinity capture can be used to enrich the ADC from the plasma matrix before LC-MS analysis.

Identification of Cleavage Products by Mass Spectrometry

Objective: To identify the specific sites of linker cleavage and characterize any degradation products.

Methodology:

  • Sample Preparation: The ADC sample (from in vitro or in vivo studies) is first purified, often using affinity chromatography to isolate the ADC and its fragments.

  • Enzymatic Digestion (Optional): For more detailed analysis, the purified ADC can be digested with an enzyme like IdeS, which cleaves the antibody into smaller, more manageable fragments (e.g., F(ab')2 and Fc).

  • Reduction: The disulfide bonds of the antibody or its fragments are reduced to separate the heavy and light chains.

  • LC-MS/MS Analysis: The prepared sample is analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).

    • The different species (e.g., light chain, heavy chain with and without payload) are separated by liquid chromatography.

    • The mass spectrometer determines the precise mass of each species, allowing for the identification of the payload and any modifications.

    • Tandem mass spectrometry (MS/MS) can be used to fragment the molecules and pinpoint the exact location of the conjugation and cleavage sites.

Visualizations

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Cleavage by Cathepsin B Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Figure 1: General mechanism of action for a this compound linked ADC.

Troubleshooting_Workflow Start Off-Target Cleavage Suspected Plasma_Stability In Vitro Plasma Stability Assay Start->Plasma_Stability PK_Study In Vivo Pharmacokinetic Study Start->PK_Study Characterization ADC Physicochemical Characterization Start->Characterization LCMS_Analysis LC-MS/MS Analysis of Cleavage Products Plasma_Stability->LCMS_Analysis PK_Study->LCMS_Analysis Data_Analysis Analyze Data to Identify Cause Characterization->Data_Analysis LCMS_Analysis->Data_Analysis Optimize_Formulation Optimize Formulation Data_Analysis->Optimize_Formulation Aggregation/ Solubility Issue Optimize_Conjugation Optimize Conjugation (Site, DAR) Data_Analysis->Optimize_Conjugation Instability at Specific Site Redesign_Linker Redesign Linker Data_Analysis->Redesign_Linker Inherent Linker Lability End Resolution Optimize_Formulation->End Optimize_Conjugation->End Redesign_Linker->End

Figure 2: Experimental workflow for troubleshooting off-target cleavage.

References

Technical Support Center: Overcoming Solubility Issues with cBu-Cit-OH Payloads

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for addressing solubility challenges encountered with cBu-Cit-OH-linked payloads in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in ADCs?

A1: this compound (Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB) is a cleavable linker used in the construction of ADCs.[1] It contains a valine-citrulline (Val-Cit) dipeptide motif that is designed to be selectively cleaved by cathepsin B, an enzyme often overexpressed in the lysosomal compartment of tumor cells.[2][] The cyclobutane-1,1-dicarboxamide (cBu) structure enhances the linker's specificity for cathepsin B, potentially reducing off-target payload release and associated toxicities.[4] Upon cleavage, a self-immolative spacer (PAB) releases the active cytotoxic payload inside the target cell.[2]

Q2: My this compound ADC is showing signs of aggregation and precipitation. What are the likely causes?

A2: Aggregation and precipitation of ADCs are frequently linked to the hydrophobic nature of the cytotoxic payload. While the this compound linker itself is not the primary cause, conjugating a hydrophobic small molecule payload to a monoclonal antibody can significantly increase the overall hydrophobicity of the resulting ADC. This can lead to reduced solubility, aggregation, and potential loss of efficacy. Several factors can exacerbate this issue:

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated payload molecules per antibody increases the overall hydrophobicity, making the ADC more prone to aggregation.

  • Payload Properties: The intrinsic hydrophobicity of the payload is a major contributing factor.

  • Formulation Buffer: Suboptimal pH, ionic strength, or the absence of stabilizing excipients in the formulation buffer can promote aggregation.

  • Conjugation Method: The site of conjugation on the antibody can influence the overall stability and solubility of the ADC.

Q3: How can I improve the solubility of my this compound ADC?

A3: Several strategies can be employed to enhance the solubility of an ADC with a hydrophobic payload linked via this compound:

  • Linker Modification: Incorporating hydrophilic moieties into the linker can help counterbalance the hydrophobicity of the payload. This can include the addition of polyethylene glycol (PEG) chains or charged residues like glutamic acid.

  • Formulation Optimization: The use of co-solvents (e.g., DMSO, ethanol) or non-ionic surfactants (e.g., polysorbates) in the formulation can improve solubility. Adjusting the pH and buffer composition is also a critical step.

  • Lowering the DAR: Reducing the average number of payloads per antibody can decrease the overall hydrophobicity of the ADC, thereby improving its solubility and reducing aggregation.

  • Site-Specific Conjugation: Modern conjugation techniques that target specific sites on the antibody can lead to more homogeneous ADCs with improved physicochemical properties, including solubility.

Troubleshooting Guides

Issue 1: ADC Precipitation During or After Conjugation

Symptoms:

  • Visible particulates or cloudiness in the ADC solution.

  • Loss of protein concentration after filtration or centrifugation.

Possible Causes:

  • The hydrophobic payload is causing the ADC to exceed its solubility limit in the reaction or storage buffer.

  • The drug-to-antibody ratio (DAR) is too high, leading to excessive hydrophobicity.

Troubleshooting Steps:

  • Analyze Solubility in Different Buffers:

    • Screen a panel of buffers with varying pH (e.g., 5.0-7.4) and excipients (e.g., arginine, sucrose) to identify a more suitable formulation.

  • Introduce a Co-solvent:

    • During the conjugation reaction, the payload is often dissolved in an organic co-solvent like DMSO. Ensure the final concentration of the co-solvent in the reaction mixture is optimized to maintain payload solubility without denaturing the antibody.

  • Optimize the DAR:

    • If possible, reduce the molar excess of the linker-payload during the conjugation reaction to target a lower average DAR. A DAR of 4 is often considered a good balance, though this can be payload-dependent.

  • Purification Method:

    • Use purification techniques like Hydrophobic Interaction Chromatography (HIC) to separate ADC species with different DARs and potentially remove highly aggregated forms.

Issue 2: High Levels of Aggregation Detected by Analytical Methods

Symptoms:

  • Presence of high molecular weight species (HMWS) in Size Exclusion Chromatography (SEC) analysis.

  • Increased polydispersity or particle size observed in Dynamic Light Scattering (DLS).

Troubleshooting Steps:

  • Confirm Aggregation with Orthogonal Methods:

    • Use a secondary method like Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) or SEC with Multi-Angle Light Scattering (SEC-MALS) to confirm and characterize the aggregates.

  • Evaluate Formulation Components:

    • Systematically evaluate the effect of adding stabilizing excipients to your formulation. Polysorbates (e.g., Polysorbate 20 or 80) and sugars (e.g., sucrose, trehalose) are commonly used to reduce protein aggregation.

  • Stress Studies:

    • Perform forced degradation studies (e.g., thermal stress, freeze-thaw cycles) to assess the stability of your ADC in different formulations. This can help identify the most robust formulation for preventing aggregation over time.

Quantitative Data Summary

The following tables summarize key quantitative data related to ADC solubility and analysis.

Table 1: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties

DARHydrophobicityTendency to AggregateIn Vivo Clearance
Low (e.g., 2)LowerLowerSlower
High (e.g., 8)HigherHigherFaster

This table provides a generalized summary. Actual results may vary based on the specific payload, linker, and antibody.

Table 2: Common Excipients for Improving ADC Solubility and Stability

Excipient ClassExampleTypical ConcentrationMechanism of Action
SurfactantsPolysorbate 20/800.01% - 0.1%Reduces surface tension and prevents aggregation at interfaces.
Sugars/PolyolsSucrose, Trehalose1% - 10%Stabilizes protein structure through preferential exclusion.
Amino AcidsArginine, Glycine100 - 250 mMCan suppress aggregation by interacting with hydrophobic patches.
Co-solventsDMSO, Ethanol< 10% (in final formulation)Increases the solubility of hydrophobic payloads.

Experimental Protocols

Protocol 1: Assessment of ADC Aggregation by SEC-MALS

This protocol outlines a general procedure for analyzing the aggregation state of a this compound payload ADC using Size Exclusion Chromatography with Multi-Angle Light Scattering detection.

Objective: To quantify the monomeric, dimeric, and higher-order aggregate species in an ADC sample.

Materials:

  • ADC sample

  • SEC-MALS system (including HPLC, MALS detector, and a refractive index (RI) detector)

  • SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å)

  • Mobile Phase: e.g., Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • System Preparation: Equilibrate the SEC-MALS system with the mobile phase until stable baselines are achieved for all detectors.

  • Sample Preparation: Dilute the ADC sample to a concentration between 0.5 and 2.0 mg/mL in the mobile phase. Filter the sample through a 0.1 or 0.22 µm syringe filter to remove any large particulates.

  • Injection: Inject 50-100 µL of the prepared sample onto the SEC column.

  • Data Acquisition: Run the SEC method with a typical flow rate of 0.5-1.0 mL/min. Collect data from the UV, MALS, and RI detectors.

  • Data Analysis: Use specialized software (e.g., ASTRA) to analyze the data.

    • Determine the molar mass of the species eluting in each peak.

    • Calculate the percentage of monomer, dimer, and higher-order aggregates based on the peak areas from the UV or RI chromatogram.

Protocol 2: Formulation Screening with Co-solvents

This protocol describes a method for screening different co-solvents to improve the solubility of a hydrophobic this compound payload during the conjugation process.

Objective: To determine an appropriate co-solvent and its concentration to prevent precipitation during the conjugation of a hydrophobic payload.

Materials:

  • Reduced monoclonal antibody in a reaction buffer (e.g., PBS with EDTA).

  • This compound-payload dissolved in a stock solution of a co-solvent (e.g., 100% DMSO).

  • Reaction buffer.

Procedure:

  • Prepare a Titration Series: In a series of microcentrifuge tubes, add the reduced antibody solution.

  • Add Co-solvent: To each tube, add a varying amount of the co-solvent to achieve a range of final concentrations (e.g., 2%, 5%, 8%, 10% v/v).

  • Add Linker-Payload: Add a fixed amount of the linker-payload stock solution to each tube. The amount should be calculated to achieve the desired molar excess for the conjugation reaction.

  • Incubate: Gently mix and incubate the reactions under standard conditions (e.g., 2-4 hours at room temperature).

  • Observe for Precipitation: After incubation, visually inspect each tube for signs of precipitation or cloudiness.

  • Quantify Solubility: Centrifuge the tubes and measure the protein concentration in the supernatant using a UV-Vis spectrophotometer at 280 nm. A decrease in concentration indicates precipitation.

  • Select Optimal Condition: The optimal co-solvent concentration is the lowest concentration that prevents precipitation while still allowing for an efficient conjugation reaction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation & Troubleshooting cluster_analysis Analysis mAb Monoclonal Antibody (mAb) conjugation Conjugation Reaction (mAb + Payload) mAb->conjugation payload This compound Payload (in DMSO) payload->conjugation precipitation Precipitation Observed? conjugation->precipitation optimize Optimize Formulation (add co-solvents/excipients) precipitation->optimize Yes purification Purification (e.g., HIC, SEC) precipitation->purification No optimize->conjugation analysis Characterization purification->analysis sec_mals SEC-MALS (Aggregation Analysis) analysis->sec_mals hic HIC (DAR Analysis) analysis->hic

Caption: Troubleshooting workflow for this compound payload solubility issues.

solubility_strategies cluster_solutions Mitigation Strategies issue Poor ADC Solubility (Aggregation) linker_mod Linker Modification (e.g., add PEG) issue->linker_mod formulation Formulation Optimization (e.g., add Polysorbate) issue->formulation dar_control DAR Control (Lower DAR) issue->dar_control conjugation_tech Site-Specific Conjugation issue->conjugation_tech improved_adc Improved ADC (Soluble & Stable) linker_mod->improved_adc formulation->improved_adc dar_control->improved_adc conjugation_tech->improved_adc

Caption: Key strategies to overcome ADC solubility challenges.

References

resolving diastereomer formation in Val-Cit linker synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working on the synthesis of Valine-Citrulline (Val-Cit) linkers, a critical component in many Antibody-Drug Conjugates (ADCs). The focus is on identifying and resolving the common issue of diastereomer formation to ensure the synthesis of chirally pure linkers.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the primary cause of diastereomer formation during Val-Cit linker synthesis?

A1: The primary cause of diastereomer formation is the epimerization of the valine residue's α-chiral center during the peptide coupling step.[1] This loss of chiral integrity typically occurs when the carboxylic acid of an N-protected valine is activated by a coupling reagent. The activated intermediate, particularly if it forms an oxazolone, is susceptible to deprotonation at the chiral center by a base, followed by re-protonation, which can invert the stereochemistry from the desired L-configuration to the D-configuration.[2] This results in a mixture of L-Val-L-Cit (desired product) and D-Val-L-Cit (diastereomeric impurity).

Q2: I've synthesized a Val-Cit-PABC linker and my analysis shows a mixture of diastereomers. What is the most effective way to modify my synthetic strategy to resolve this?

A2: A common pitfall is coupling a pre-formed N-protected Val-Cit dipeptide to the p-aminobenzyl alcohol (PABC) spacer. This approach is known to cause epimerization at the citrulline stereocenter.[1]

A revised, highly effective strategy is to change the order of assembly. This modified route has been shown to be high-yielding and avoids undesirable epimerization.[1] The recommended sequence is:

  • Couple N-protected L-Citrulline with p-aminobenzyl alcohol (PABOH).

  • Deprotect the amine group of the resulting Cit-PABOH intermediate.

  • Couple the free amine of Cit-PABOH with an N-protected, activated L-Valine derivative, such as Fmoc-Val-OSu (N-succinimidyl ester).

This approach, where the valine is coupled last using a pre-activated ester, successfully yields the Val-Cit-PABOH product as a single diastereomer.[1]

Q3: Which coupling reagents and additives are best for suppressing epimerization in Val-Cit synthesis?

A3: The choice of coupling reagent and additive is critical for minimizing epimerization.

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective, especially when used in the corrected synthetic sequence. COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation reagent that has shown reduced epimerization compared to older reagents like HBTU.

  • Additives: Using additives that form less reactive, more stable active esters can suppress epimerization. OxymaPure (Ethyl cyanohydroxyiminoacetate) and HOAt (7-Aza-1-hydroxybenzotriazole) are generally superior to the classic HOBt (1-Hydroxybenzotriazole).

  • Carbodiimides: If using a carbodiimide like DCC or DIC, it is essential to include an additive like Oxyma or HOAt to minimize racemization.

Q4: How do reaction conditions like the choice of base, solvent, and temperature affect diastereomer formation?

A4: Reaction conditions play a significant role in controlling epimerization.

  • Base: The presence of a base can facilitate the abstraction of the alpha-proton, leading to epimerization. It is crucial to use the weakest base possible and to avoid using it in excess. For instance, when coupling Fmoc-Cit-OH with PABOH, using only 1.0 equivalent of N,N-diisopropylethylamine (DIPEA) was found to be important, as excess base caused unwanted Fmoc deprotection. In some cases, a weaker base like N-methylmorpholine (NMM) or collidine is recommended.

  • Solvent: Polar aprotic solvents like DMF or NMP are commonly used. The solubility of reagents and intermediates in the chosen solvent is important for reaction efficiency.

  • Temperature: Running the coupling reaction at a lower temperature (e.g., 0 °C to room temperature) can help reduce the rate of epimerization.

Q5: How can I accurately quantify the ratio of diastereomers in my Val-Cit linker product?

A5: The most common and reliable method for quantifying the diastereomeric ratio is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a chiral stationary phase to separate the diastereomers, allowing for their individual detection and quantification based on peak area. High-field Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, although it may be less sensitive for detecting very low levels of the undesired diastereomer.

Q6: My synthesis still produced a minor amount of the D-Val diastereomer. What is the best way to purify the desired L-Val-L-Cit linker?

A6: Separating diastereomers can be challenging due to their similar physical properties. The most effective method is preparative reverse-phase HPLC . By carefully optimizing the gradient and solvent system, it is often possible to achieve baseline separation of the two diastereomers, allowing for the collection of the pure desired product.

Quantitative Data on Coupling Conditions

The choice of coupling method can dramatically impact the level of epimerization. The following table summarizes data comparing epimerization levels for the coupling of Z-Phe-Val-OH with H-Cys(Bn)-OMe using different reagents in both standard solution-phase synthesis and under ball-milling conditions, which highlights the benefits of mechanochemistry.

EntryCoupling Reagent / AdditiveMethodPurity (%)Epimer (%)
1EDC·HCl / OxymaBall-Milling960
2EDC·HCl / OxymaSolution (DMF)592
3HATUBall-Milling981
4HATUSolution (DMF)682
5DIC / HOAtBall-Milling6717
6DIC / HOAtSolution (DMF)3933
Data adapted from a study on challenging peptide couplings, demonstrating trends applicable to epimerization-prone residues like Valine.

Experimental Protocols

Protocol 1: Recommended Synthesis of Fmoc-Val-Cit-PABOH (Single Diastereomer)

This protocol is based on a modified, high-yielding synthetic route that avoids epimerization.

Step 1: Synthesis of Fmoc-Cit-PABOH (17)

  • To a solution of Fmoc-L-Citrulline (1.0 eq) in DMF, add HATU (1.1 eq) and p-aminobenzyl alcohol (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA) (1.0 eq) dropwise. Critical: Do not use excess base to prevent Fmoc deprotection.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield pure Fmoc-Cit-PABOH.

Step 2: Synthesis of Fmoc-Val-Cit-PABOH (8)

  • Dissolve Fmoc-Cit-PABOH (1.0 eq) in a 20% solution of piperidine in DMF.

  • Stir at room temperature for 30 minutes to remove the Fmoc protecting group. Monitor deprotection by TLC or LC-MS.

  • Concentrate the mixture under high vacuum to remove piperidine and DMF, yielding the crude Cit-PABOH intermediate.

  • Immediately dissolve the crude Cit-PABOH in fresh DMF.

  • Add commercially available Fmoc-Val-OSu (Fmoc-Valine N-hydroxysuccinimide ester) (1.1 eq) to the solution.

  • Stir the reaction at room temperature for 12-16 hours.

  • Work up the reaction as described in Step 1 (ethyl acetate dilution and washes).

  • Purify the crude product by flash column chromatography to afford Fmoc-Val-Cit-PABOH as a single diastereomer.

Protocol 2: Quantification of Diastereomeric Ratio by Chiral HPLC

This is a general procedure; specific column and mobile phase conditions must be optimized for your specific linker derivative.

  • Sample Preparation: Prepare a stock solution of the purified Val-Cit linker product in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of approximately 1 mg/mL. Dilute further if necessary to be within the linear range of the detector.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral Stationary Phase Column (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC).

  • Method Development & Analysis:

    • Mobile Phase Screening: Start with a typical mobile phase for chiral separations, such as a mixture of hexane/isopropanol or methanol/acetonitrile.

    • Gradient Optimization: Run a series of isocratic and gradient elution methods to find the optimal conditions for separating the L-L and D-L diastereomers.

    • Detection: Monitor the elution profile at a suitable wavelength for your compound (e.g., 254 nm or 280 nm).

    • Quantification: Once baseline separation is achieved, integrate the peak areas for both diastereomers. The diastereomeric ratio (dr) is calculated as the area of the major peak divided by the sum of the areas of both peaks, expressed as a percentage.

  • Validation: For accurate quantification, the method should be validated for linearity, accuracy, and precision according to established guidelines.

Visual Guides and Workflows

The following diagrams illustrate key workflows and concepts in resolving diastereomer formation.

G cluster_0 Troubleshooting Diastereomer Formation cluster_1 cluster_2 start Synthesize Val-Cit Linker check Analyze Diastereomeric Ratio (dr) by Chiral HPLC start->check rethink Is dr > 98:2 L/D? check->rethink pass Proceed to Next Step (e.g., Payload Conjugation) rethink->pass Yes fail Troubleshoot Synthesis rethink->fail No action1 Change Synthesis Order: Couple Valine Last fail->action1 action2 Optimize Coupling Reagent: Use HATU/Oxyma/COMU fail->action2 action3 Minimize Base: Use weaker base, <1.1 eq fail->action3 action1->start Re-synthesize

Caption: Troubleshooting workflow for identifying and resolving diastereomer issues.

G cluster_0 Problematic Synthetic Route cluster_1 Recommended Synthetic Route A Fmoc-Val-OH + L-Cit B Couple (e.g., HATU) A->B C Fmoc-Val-Cit-OH B->C B->C Epimerization Risk! D Couple to PABC Spacer C->D E Product with Diastereomers D->E F Fmoc-Cit-OH + PABOH G Couple (e.g., HATU) F->G H Fmoc-Cit-PABOH G->H I Fmoc Deprotection H->I J Cit-PABOH I->J K Couple with Fmoc-Val-OSu J->K L Single Diastereomer Product K->L K->L No Epimerization

Caption: Comparison of problematic vs. recommended synthetic pathways.

G start Select Coupling Reagent for Epimerization-Prone Coupling q1 Is the C-terminal residue highly sensitive (e.g., Val, Cys, Phg)? start->q1 reagent_high_risk Use High-Performance Reagent: COMU or HATU with Additive: Oxyma or HOAt q1->reagent_high_risk Yes reagent_std_risk Standard Reagent Sufficient: Carbodiimide (DIC/EDC) with Additive: Oxyma or HOBt q1->reagent_std_risk No q2 Is a base required? reagent_high_risk->q2 reagent_std_risk->q2 base_choice Use Weak Base (NMM, Collidine) or minimal strong base (DIPEA < 1.1 eq) q2->base_choice Yes no_base Proceed without base if possible (e.g., coupling free amine) q2->no_base No end_node Proceed with Coupling Reaction base_choice->end_node no_base->end_node

Caption: Decision tree for selecting coupling reagents to minimize epimerization.

References

Validation & Comparative

A Head-to-Head Comparison of cBu-Cit-OH and Val-Cit Linkers in Antibody-Drug Conjugate Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting the antibody to the cytotoxic payload is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). Among the most utilized cleavable linkers are dipeptide-based systems designed for selective cleavage by lysosomal proteases. This guide provides an in-depth, objective comparison of two such linkers: the traditional valine-citrulline (Val-Cit) and the more recent cyclobutane-1,1-dicarboxamide-citrulline (cBu-Cit-OH). This comparison is supported by experimental data to inform rational ADC design and development.

Executive Summary

Both Val-Cit and this compound linkers are designed to be cleaved by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells. The primary distinction lies in their enzymatic specificity. The cBu-Cit linker exhibits a higher specificity for Cathepsin B, whereas the Val-Cit linker can be cleaved by a broader range of proteases, including other cathepsins and extracellular enzymes like neutrophil elastase.[1][][3][4][5] This broader reactivity of Val-Cit can lead to premature payload release in circulation, potentially causing off-target toxicities.

In terms of performance, ADCs incorporating either linker generally show comparable potent anti-proliferative effects in in-vitro studies. However, in-vivo models have suggested that ADCs with the cBu-Cit linker can exhibit greater tumor suppression. A significant challenge with the Val-Cit linker is its instability in mouse plasma due to cleavage by carboxylesterase 1C (Ces1C), which can complicate preclinical evaluation.

Data Presentation

Table 1: In Vitro Cytotoxicity of ADCs with cBu-Cit vs. Val-Cit Linkers
Cell LineADC ConstructIC50 (pM)Reference
HER2+Trastuzumab-cBu-Cit-MMAE8.8
HER2+Trastuzumab-Val-Cit-MMAE14.3

Note: The provided data is a representative example and IC50 values can vary based on the specific antibody, payload, and experimental conditions.

Table 2: In Vivo Efficacy of ADCs with cBu-Cit vs. Val-Cit Linkers in a Xenograft Model
ADC Construct (at 3 mg/kg)Tumor Growth InhibitionCommentsReference
cBu-Cit linker-containing ADCGreater tumor suppressionExhibited enhanced efficacy in inhibiting tumor growth.
Val-Cit linker-containing ADCEfficaciousDemonstrated effective tumor growth inhibition.
Table 3: Cathepsin B Specificity
LinkerCleavage Inhibition by Cathepsin B InhibitorCommentsReference
cBu-Cit>75%Demonstrates high dependence on Cathepsin B for cleavage.
Val-Cit<15% (by single-protease inhibitors)Shows broader susceptibility to various proteases.

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ADCs on cancer cell lines.

Methodology:

  • Cell Culture: Plate target cancer cells (e.g., HER2-positive SK-BR-3) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs (with cBu-Cit and Val-Cit linkers) in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: After incubation, assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.

In Vivo Xenograft Model for Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of ADCs in a living organism.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude).

  • Tumor Implantation: Subcutaneously implant cultured human tumor cells (e.g., a HER2-expressing cell line) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC with cBu-Cit linker, ADC with Val-Cit linker).

  • ADC Administration: Administer the ADCs intravenously at a specified dose (e.g., 3 mg/kg).

  • Monitoring: Measure tumor volumes and body weights regularly (e.g., twice a week).

  • Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size or after a predetermined period.

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.

Methodology:

  • Incubation: Incubate the ADC in plasma (e.g., mouse or human) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96 hours).

  • ADC Isolation: Isolate the ADC from the plasma at each time point using a method like immunoaffinity capture (e.g., with Protein A/G beads).

  • Analysis: Analyze the drug-to-antibody ratio (DAR) of the isolated ADC using techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS. A decrease in DAR over time indicates payload deconjugation.

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Free Payload Lysosome->Payload 4. Linker Cleavage (Cathepsin B) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an ADC with a cleavable linker.

Linker_Cleavage_Specificity cluster_proteases Proteases ValCit Val-Cit Linker CatB Cathepsin B ValCit->CatB Cleavage OtherProteases Other Cathepsins & Extracellular Proteases ValCit->OtherProteases Cleavage (Off-target) cBuCit cBu-Cit Linker cBuCit->CatB Specific Cleavage

Caption: Enzymatic cleavage specificity of Val-Cit vs. cBu-Cit linkers.

Conclusion

The choice between a this compound and a Val-Cit linker is a critical decision in ADC development that requires careful consideration of the therapeutic goals.

  • Val-Cit linkers are well-established and have been used in several approved ADCs. Their broader protease sensitivity can be a double-edged sword, potentially leading to faster payload release but also increasing the risk of off-target toxicity. The instability in rodent plasma is a significant consideration for preclinical development.

  • This compound linkers offer the advantage of enhanced specificity for Cathepsin B, which may translate to an improved safety profile by minimizing premature payload release. In vivo data suggests the potential for superior efficacy.

For drug developers, the selection should be guided by a thorough evaluation of the ADC's overall characteristics, including the nature of the target antigen, the properties of the payload, and the desired therapeutic window. The enhanced specificity of the cBu-Cit linker makes it a compelling option for developing next-generation ADCs with potentially improved therapeutic indices.

References

A Comparative Guide to the In Vitro Activity of cBu-Cit-OH Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of Antibody-Drug Conjugates (ADCs) featuring the cBu-Cit-OH linker technology. The activity of this compound ADCs is evaluated against established alternatives, including ADCs with the commonly used Val-Cit linker and those with non-cleavable linkers. This comparison is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their drug development programs.

Executive Summary

The linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical component influencing the efficacy and safety of an ADC. The this compound linker is a cleavable linker designed for enhanced specificity toward cathepsin B, an enzyme often overexpressed in the tumor microenvironment. This targeted cleavage mechanism aims to minimize off-target toxicity. In vitro studies have demonstrated that ADCs incorporating the this compound linker exhibit potent anti-proliferative activity, comparable to or even exceeding that of ADCs with the widely used Val-Cit linker. This guide delves into the quantitative validation of this compound ADC activity in various cancer cell lines and provides the necessary protocols for reproducing these findings.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the in vitro cytotoxicity of ADCs featuring different linker technologies against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound, with lower values indicating higher potency.

Table 1: Comparative in Vitro Cytotoxicity (IC50) of Anti-HER2 ADCs with Different Cleavable Linkers in Breast Cancer Cell Lines

Cell LineLinker TypePayloadIC50 (pM)Reference
SKBR3 (HER2+++)β-galactosidase-cleavableMMAE8.8[1]
SKBR3 (HER2+++)Val-CitMMAE14.3[1]
SKBR3 (HER2+++)Val-AlaMMAE92[2]

Note: Direct side-by-side IC50 data for this compound ADCs in these specific cell lines was not available in the reviewed literature. However, studies have reported that cBu-Cit linker-containing ADCs exhibit equally potent antiproliferation effects in vitro and greater tumor suppression in vivo compared to Val-Cit linker-containing ADCs.[1]

Table 2: In Vitro Cytotoxicity (IC50) of a Non-Cleavable ADC in Various Cancer Cell Lines

Cell LineLinker TypePayloadIC50 (nM)Reference
BT-474 (HER2+++)Non-cleavable (Cys-linker)MMAE0.011[3]
HCC1954 (HER2+++)Non-cleavable (Cys-linker)MMAE0.038
NCI-N87 (HER2+++)Non-cleavable (Cys-linker)MMAE0.015
MCF-7 (HER2-)Non-cleavable (Cys-linker)MMAE14.02
MDA-MB-468 (HER2-)Non-cleavable (Cys-linker)MMAE4.24

Mechanism of Action and Signaling Pathway

The this compound linker is designed for selective cleavage by cathepsin B, a lysosomal protease that is often upregulated in tumor cells. This specificity is achieved through the incorporation of a cyclobutane-1,1-dicarboxamide (cBu) structure. In contrast, the conventional Val-Cit linker shows broader sensitivity to a variety of cathepsins, which could lead to off-target toxicity.

Upon ADC internalization and trafficking to the lysosome, cathepsin B cleaves the cBu-Cit linker, releasing the cytotoxic payload, commonly monomethyl auristatin E (MMAE). MMAE then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

Non-cleavable linkers, on the other hand, rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and an amino acid residue.

ADC Mechanism of Action Mechanism of Action of a this compound ADC with MMAE Payload ADC This compound ADC Receptor Tumor Cell Surface Antigen ADC->Receptor 1. Binding MMAE Free MMAE ADC->MMAE Payload Release Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking CathepsinB Cathepsin B Lysosome->CathepsinB 4. Activation CathepsinB->ADC 5. Linker Cleavage Tubulin Tubulin Polymerization MMAE->Tubulin 6. Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis 7. Cell Death

Mechanism of a this compound ADC with an MMAE payload.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to validate ADC activity are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of an ADC.

Materials:

  • Target (antigen-positive) and control (antigen-negative) cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 2,000-10,000 cells/well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium. Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

Cytotoxicity Assay Workflow Workflow for In Vitro Cytotoxicity Assay Start Start Seed Seed Cells in 96-well Plate Start->Seed Adhere Allow Cells to Adhere (Overnight) Seed->Adhere Treat Treat with Serial Dilutions of ADC and Controls Adhere->Treat Incubate Incubate for 72-120 hours Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze End End Analyze->End

Workflow for an in vitro cytotoxicity assay.
Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines (Ag- cells should express a fluorescent protein like GFP for easy identification)

  • Complete cell culture medium

  • ADC and isotype control ADC

  • 96-well plates

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed a co-culture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1) in 96-well plates. Include monocultures of Ag- cells as a control.

  • ADC Treatment: Treat the co-cultures and Ag- monocultures with serial dilutions of the ADC.

  • Incubation: Incubate the plates for 72-120 hours.

  • Viability Assessment: Measure the viability of the Ag- (GFP-positive) cells using a fluorescence plate reader or by imaging and cell counting.

  • Data Analysis: A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

Internalization Assay (pH-sensitive Dye Method)

This assay quantifies the uptake of the ADC by target cells.

Materials:

  • Target cells

  • ADC labeled with a pH-sensitive dye (e.g., pHrodo™)

  • Complete cell culture medium

  • 96-well plates

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed target cells in 96-well plates and allow them to adhere.

  • ADC Incubation: Add the fluorescently labeled ADC to the cells and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours). As a negative control, incubate a set of cells with the ADC at 4°C to inhibit internalization.

  • Cell Preparation: Wash the cells to remove unbound ADC.

  • Fluorescence Measurement: Measure the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope. An increase in fluorescence over time at 37°C compared to the 4°C control indicates ADC internalization.

Conclusion

The this compound linker represents a promising advancement in ADC technology, offering enhanced specificity for cathepsin B-mediated cleavage. This targeted approach to payload release has the potential to improve the therapeutic window of ADCs by reducing off-target toxicities. The available data suggests that this compound ADCs demonstrate potent in vitro anti-proliferative activity, making them a compelling choice for the development of next-generation cancer therapeutics. Further head-to-head studies with standardized cell lines and experimental conditions will be invaluable in definitively quantifying the performance advantages of this novel linker technology.

References

A Head-to-Head Battle: cBu-Cit-OH Cleavable Linker vs. Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). This guide provides an objective comparison of the cBu-Cit-OH cleavable linker and non-cleavable linkers, supported by experimental data, detailed protocols, and visualizations to inform rational ADC design.

The linker in an ADC is a pivotal component that connects the monoclonal antibody to the cytotoxic payload.[1][2] Its chemical nature dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window.[1] The fundamental difference lies in their drug release strategy: cleavable linkers are designed to release the payload in response to specific triggers within the cancer cell, while non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[1][2]

Mechanism of Action: A Tale of Two Release Strategies

This compound Cleavable Linker: Environmentally-Triggered Payload Release

The this compound linker is a type of enzyme-sensitive cleavable linker. It incorporates a valine-citrulline (Cit) dipeptide motif that is specifically designed to be recognized and cleaved by proteases, most notably cathepsin B, which is often overexpressed in the lysosomes of tumor cells. The "cBu" (cyclobutane-1,1-dicarboxamide) component was developed to enhance the specificity of the linker for cathepsin B.

Upon internalization of the ADC into a cancer cell, it is trafficked to the lysosome. The acidic environment and high concentration of proteases, such as cathepsin B, lead to the cleavage of the linker and the release of the cytotoxic payload in its active form. If the payload is membrane-permeable, it can diffuse out of the cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the "bystander effect".

Non-Cleavable Linkers: Release Through Antibody Catabolism

Non-cleavable linkers, as their name implies, do not have a specific trigger for cleavage. Instead, the entire ADC is internalized and trafficked to the lysosome, where the antibody component is completely degraded into amino acids. This degradation process releases the payload, which is still attached to the linker and a single amino acid residue from the antibody. This payload-linker-amino acid complex is the active cytotoxic agent. Due to the charged nature of the amino acid, this complex is typically not membrane-permeable, which limits the bystander effect.

Performance Comparison: this compound vs. Non-Cleavable Linkers

The choice of linker significantly impacts the performance of an ADC. The following tables summarize quantitative data from comparative studies.

Parameter This compound Linker ADC Non-Cleavable Linker ADC Reference
Payload Release Mechanism Enzymatic cleavage by cathepsin B in the lysosome.Lysosomal degradation of the antibody.,
Released Payload Unmodified, active payload (e.g., MMAE).Payload-linker-amino acid complex (e.g., Lys-SMCC-DM1).,
Bystander Effect Potentially high, if the payload is membrane-permeable.Generally low to negligible.
Plasma Stability Generally stable, but can be susceptible to premature cleavage in some preclinical models.Highly stable in plasma.
Efficacy in Heterogeneous Tumors Potentially higher due to the bystander effect.Potentially lower as efficacy is restricted to antigen-positive cells.

Table 1. High-level comparison of this compound and non-cleavable linkers.

In Vitro Cytotoxicity

The potency of an ADC is often assessed by its half-maximal inhibitory concentration (IC50) in cancer cell lines. Lower IC50 values indicate higher potency.

Cell Line ADC with this compound Linker (IC50) ADC with Non-Cleavable Linker (IC50) Payload Reference
HER2+ Cancer Cell LineExhibited potent antiproliferation effects.Showed similar antigen-dependent anti-cancer activity.MMAE
HER2+ cells14.3 pmol/L (Val-Cit linker)33 pmol/L (Kadcyla)MMAE / DM1

Table 2. Representative In Vitro Cytotoxicity Data. Note: Direct comparison of IC50 values can be influenced by the specific antibody, payload, cell line, and experimental conditions.

In Vivo Efficacy

The anti-tumor activity of ADCs is evaluated in vivo using animal models, typically by measuring tumor volume over time.

Xenograft Model ADC with this compound Linker Treatment ADC with Non-Cleavable Linker Treatment Reference
Tumor-bearing miceEfficacious in inhibiting tumor growth at 3 mg/kg, with some studies showing greater tumor suppression compared to Val-Cit linkers.Studies have demonstrated strong tumor growth inhibition in various xenograft models.,
Human lymphoma xenograftA single dose of 3 mg/kg induced tumor regression.Generally perform well in vivo.,

Table 3. Summary of In Vivo Efficacy.

Plasma Stability

The stability of an ADC in plasma is crucial for minimizing premature payload release and off-target toxicity.

Linker Type Species Stability Metric Result Reference
cBu-CitMouseIn vivo stabilityStable
Val-Cit-PABC-MMAEHuman & Cynomolgus Monkey% Released MMAE<1% after 6 days
Val-Cit-PABC-MMAERat% Released MMAE2.5% after 6 days
SMCC (Non-cleavable)-General ObservationMore stable in blood

Table 4. Representative Plasma Stability Data.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the IC50 value of an ADC in antigen-positive and antigen-negative cancer cell lines.

  • Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs and control antibodies. Add the diluted ADCs to the respective wells and incubate for a period of 72 to 120 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curve to determine the IC50 value.

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of an ADC in a xenograft mouse model.

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).

  • Tumor Implantation: Subcutaneously implant a suspension of human cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Randomization and Dosing: When tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the ADCs, control antibodies, and vehicle control intravenously at specified doses and schedules.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Data Analysis: Plot the mean tumor volume for each group over time to assess tumor growth inhibition. Statistical analysis is performed to determine the significance of the observed differences.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC linker in plasma.

  • Incubation: Incubate the ADC in plasma (from human, mouse, or other relevant species) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Collection: At each time point, collect an aliquot of the plasma sample and immediately freeze it to stop any degradation.

  • ADC Capture: Isolate the ADC from the plasma using an affinity capture method, such as protein A/G beads.

  • Analysis: Analyze the captured ADC using techniques like LC-MS to determine the drug-to-antibody ratio (DAR) or to quantify the amount of released payload.

  • Data Analysis: Quantify the concentration of the released payload at each time point. Calculate the percentage of drug release over time to determine the stability of the linker.

Visualizing the Mechanisms

The following diagrams illustrate the distinct mechanisms of action of cleavable and non-cleavable linkers.

Cleavable_Linker_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular ADC ADC (this compound Linker) TumorCell Tumor Cell (Antigen Positive) ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Free Payload (e.g., MMAE) Lysosome->Payload 4. Linker Cleavage Tubulin Tubulin Payload->Tubulin 5. Target Engagement BystanderCell Neighboring Tumor Cell Payload->BystanderCell Bystander Effect Apoptosis Apoptosis Tubulin->Apoptosis 6. Cell Death

Caption: Mechanism of a this compound cleavable linker ADC.

NonCleavable_Linker_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular ADC ADC (Non-Cleavable Linker) TumorCell Tumor Cell (Antigen Positive) ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking PayloadComplex Payload-Linker-AA Complex (e.g., Lys-SMCC-DM1) Lysosome->PayloadComplex 4. Antibody Degradation & Payload Release Tubulin Tubulin PayloadComplex->Tubulin 5. Target Engagement Apoptosis Apoptosis Tubulin->Apoptosis 6. Cell Death

Caption: Mechanism of a non-cleavable linker ADC.

Payload_Signaling_Pathway Payload Released Payload (MMAE or DM1) Tubulin Tubulin Payload->Tubulin Binds to Microtubule Microtubule Dynamics Tubulin->Microtubule Inhibits Polymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Disrupts Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: Signaling pathway of tubulin-inhibiting payloads.

Conclusion

The decision between a this compound cleavable linker and a non-cleavable linker is multifaceted and depends on the specific therapeutic context. The this compound linker offers the potential for a bystander effect, which can be advantageous in treating heterogeneous tumors. However, its stability in preclinical models needs careful evaluation. Non-cleavable linkers provide superior plasma stability, which may translate to a wider therapeutic window and reduced off-target toxicity. The trade-off is the lack of a bystander effect and the release of a modified payload that must retain potent cytotoxic activity. Ultimately, a thorough evaluation of both linker types through rigorous preclinical studies is essential for the selection of the optimal ADC design for a given cancer target.

References

Specificity of cBu-Cit-OH Cleavage: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the enzymatic cleavage of cBu-Cit-OH, a key component in targeted drug delivery systems, by cathepsin B versus other proteases. The data presented underscores the high specificity of this compound for cathepsin B, a critical attribute for the development of precisely targeted therapeutics such as antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

The valine-citrulline (Val-Cit) dipeptide linker is a widely used component in ADCs, designed for cleavage by lysosomal proteases like cathepsin B within the tumor microenvironment. However, studies have revealed that the Val-Cit linker can be cleaved by a broader range of cathepsins, potentially leading to off-target toxicity.[][2][][4] The development of the peptidomimetic linker, cyclobutane-1,1-dicarboxamide-citrulline (cBu-Cit), was aimed at enhancing protease specificity.[] This guide consolidates experimental evidence demonstrating the superior specificity of this compound cleavage by cathepsin B compared to other proteases.

Comparative Cleavage Data

The specificity of this compound for cathepsin B is most effectively demonstrated through inhibitor-based assays. These studies highlight the differential impact of specific protease inhibitors on the release of a payload from a cBu-Cit linker.

LinkerProtease InhibitorExtent of Inhibition of Payload ReleaseReference
cBu-Cit Cathepsin B Inhibitor>75%
Cathepsin K InhibitorNo Significant Effect
Broad-Spectrum Protease Inhibitor~90%
Val-Cit Cathepsin B, L, and K Inhibitors (individually)<15%

Key Findings:

  • The release of a conjugated drug from a cBu-Cit linker is efficiently blocked by a cathepsin B-specific inhibitor, with over 75% inhibition observed.

  • In contrast, an inhibitor for cathepsin K, another lysosomal cysteine protease, has no significant impact on the cleavage of the cBu-Cit linker.

  • The traditional Val-Cit linker shows much lower inhibition by single-protease inhibitors of cathepsins B, L, and K, suggesting a broader sensitivity to multiple proteases.

  • A broad-spectrum protease inhibitor can achieve approximately 90% inhibition of cBu-Cit cleavage, further indicating that cathepsin B is the primary enzyme responsible for its hydrolysis.

Experimental Protocols

The following is a representative protocol for a comparative enzymatic cleavage assay to assess the specificity of this compound.

Objective: To determine the relative cleavage efficiency of this compound by cathepsin B and other proteases (e.g., cathepsin K, L, S).

Materials:

  • This compound substrate (or a fluorogenic derivative, e.g., cBu-Cit-PABC-fluorophore)

  • Recombinant human Cathepsin B, K, L, and S

  • Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0

  • Quench Solution: Acetonitrile with an internal standard (for LC-MS analysis) or a suitable stop solution for the specific detection method.

  • 96-well microplate (black, for fluorescent assays)

  • Incubator

  • Detection Instrument (e.g., LC-MS/MS system or fluorescence plate reader)

Procedure:

  • Enzyme Activation: Activate the recombinant cathepsins according to the manufacturer's instructions. This typically involves pre-incubation in the assay buffer containing a reducing agent like DTT.

  • Substrate Preparation: Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentration in the assay buffer.

  • Reaction Setup: In the wells of the microplate, add the assay buffer and the activated enzyme solution for each protease being tested.

  • Initiation of Reaction: To start the reaction, add the this compound substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., determined from a time-course experiment).

  • Termination of Reaction: Stop the reaction by adding the quench solution at various time points.

  • Analysis: Analyze the samples to quantify the amount of cleaved product. For a fluorogenic substrate, measure the fluorescence intensity. For a non-fluorogenic substrate, LC-MS/MS can be used to measure the appearance of the cleavage product.

  • Data Analysis: Calculate the rate of cleavage for each protease. The specificity is determined by comparing the cleavage rate of cathepsin B to that of the other tested proteases.

Visualizing the Experimental Workflow and Specificity

The following diagrams illustrate the experimental workflow and the specific nature of this compound cleavage.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Activate Proteases (Cathepsin B, K, L, S) Mix Combine Activated Protease and Substrate Enzyme->Mix Substrate Prepare this compound Substrate Solution Substrate->Mix Incubate Incubate at 37°C Mix->Incubate Quench Stop Reaction Incubate->Quench Detect Quantify Cleavage Product (LC-MS or Fluorescence) Quench->Detect Compare Compare Cleavage Rates Detect->Compare

Experimental workflow for comparative cleavage assay.

G cluster_proteases CatB Cathepsin B CleavageProduct Cleavage Product CatB->CleavageProduct OtherProteases Other Proteases (Cathepsin K, L, S, etc.) NoCleavage No Significant Cleavage OtherProteases->NoCleavage cBuCitOH This compound cBuCitOH->CatB  Highly Specific Cleavage cBuCitOH->OtherProteases  Negligible Cleavage

Specificity of this compound cleavage by Cathepsin B.

Conclusion

References

A Comparative Guide to the Stability of cBu-Cit-OH and Mc-Val-Cit-PABC ADC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of an antibody-drug conjugate (ADC). The linker's stability in plasma is a key determinant of the ADC's therapeutic index, directly influencing its efficacy and toxicity.[] This guide provides an objective comparison of the stability of two prominent cathepsin-cleavable linkers: the novel cyclobutane-1,1-dicarboxamide (cBu)-citrulline linker (cBu-Cit-OH) and the widely used maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl linker (Mc-Val-Cit-PABC).

The ideal ADC linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and reduced efficacy.[2][3] Upon reaching the target tumor cells, the linker should be efficiently cleaved to release the drug.[2] Both this compound and Mc-Val-Cit-PABC are designed to be cleaved by proteases, such as cathepsin B, which are often overexpressed in the lysosomes of tumor cells.

Comparative Stability Data

The following table summarizes the key stability characteristics of this compound and Mc-Val-Cit-PABC based on available experimental data. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.

FeatureMc-Val-Cit-PABCThis compound
Primary Cleavage Enzyme Cathepsin B, Cathepsin K, Cathepsin LPredominantly Cathepsin B
Stability in Human Plasma Generally stableHigh stability
Stability in Mouse Plasma Unstable due to susceptibility to extracellular carboxylesteraseImproved stability compared to Val-Cit linkers
Protease Specificity Broad sensitivity to various cathepsinsDesigned for enhanced specificity to Cathepsin B
Off-Target Cleavage Potential for off-target drug release due to broader enzyme sensitivity and instability in mouse modelsReduced potential for off-target cleavage due to higher protease specificity

Key Differentiators in Stability

The primary difference in stability between the two linkers lies in their susceptibility to enzymatic cleavage. The traditional Val-Cit dipeptide sequence in Mc-Val-Cit-PABC is sensitive to a broad range of cathepsins, which can lead to off-target drug release. Furthermore, the Val-Cit linker has shown instability in mouse plasma due to cleavage by an extracellular carboxylesterase, posing challenges for preclinical evaluation.

To address these limitations, the cBu-Cit linker was developed. The cyclobutane-1,1-dicarboxamide structure is designed to be predominantly dependent on Cathepsin B for cleavage. This increased specificity is intended to enhance the stability of the ADC in circulation and minimize premature drug release. Studies have shown that drug release from cBu-Cit-containing linkers was significantly inhibited by a Cathepsin B inhibitor, while inhibitors for other cathepsins had a minimal effect.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the stability of ADC linkers.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma from different species over time by measuring the amount of intact ADC and released payload.

Methodology:

  • Incubate the ADC sample in plasma (e.g., human, mouse) at 37°C for a specified period.

  • Collect plasma samples at various time points.

  • Measure the amount of total antibody and conjugated antibody using an enzyme-linked immunosorbent assay (ELISA) to determine the degree of drug loss.

  • Quantify the free drug or drug-linker in the plasma samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the ELISA results.

  • A decrease in the drug-to-antibody ratio (DAR) over time indicates linker cleavage.

Protease Cleavage Assay

Objective: To evaluate the susceptibility of the ADC linker to cleavage by specific proteases.

Methodology:

  • Incubate the ADC with a specific purified protease (e.g., Cathepsin B, Cathepsin K) in a suitable buffer system.

  • For intracellular cleavage studies, cell lysates containing the target proteases can be used.

  • Include protease inhibitors as negative controls to confirm specific cleavage.

  • Analyze the reaction mixture at different time points using methods such as LC-MS to identify and quantify the cleavage products (released drug-linker).

  • Compare the rate and extent of cleavage between different linkers to assess their relative stability and specificity.

Visualizing the Mechanisms

To better understand the processes involved in ADC stability and payload release, the following diagrams illustrate the experimental workflow for assessing plasma stability and the general signaling pathway of a protease-cleavable ADC.

G cluster_0 Plasma Stability Assay Workflow A ADC Incubation in Plasma (37°C) B Time-Point Sampling A->B C ELISA Analysis (Total & Conjugated Antibody) B->C D LC-MS Analysis (Free Payload) B->D E Data Analysis (DAR Calculation) C->E D->E

Caption: Workflow for in vitro plasma stability assessment of ADCs.

G cluster_1 ADC Payload Release Pathway ADC Antibody-Drug Conjugate TargetCell Target Cancer Cell ADC->TargetCell Binding & Internalization Endosome Endosome TargetCell->Endosome Lysosome Lysosome Endosome->Lysosome Payload Released Cytotoxic Payload Lysosome->Payload Protease Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

References

Evaluating the Therapeutic Index of cBu-Cit-OH Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index (TI) is a critical determinant of the clinical success of an antibody-drug conjugate (ADC), representing the balance between its efficacy and toxicity. A wider therapeutic window allows for effective dosing with manageable side effects. The choice of linker technology, which connects the monoclonal antibody to the cytotoxic payload, is paramount in optimizing this index. This guide provides a comprehensive evaluation of the cBu-Cit-OH linker, a novel peptidomimetic linker, and compares its performance with the widely used Val-Cit linker and other alternatives, supported by preclinical data.

Executive Summary

The this compound (Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB) linker is a cathepsin B-cleavable linker designed for enhanced protease specificity.[1] Unlike the traditional Val-Cit linker, which can be cleaved by a broader range of cathepsins, the this compound linker shows a greater dependence on cathepsin B, an enzyme often overexpressed in the tumor microenvironment.[] This increased specificity is intended to improve the stability of the ADC in circulation and reduce off-target toxicities, thereby widening the therapeutic index. Preclinical studies have demonstrated that ADCs incorporating the this compound linker exhibit comparable in vitro potency and in vivo efficacy to those with the Val-Cit linker, but with the potential for an improved safety profile due to more targeted payload release.

Comparative Performance of ADC Linkers

The following tables summarize the available preclinical data for this compound ADCs and compare them with ADCs featuring the Val-Cit linker and other common linker technologies. This data is compiled from various studies to provide a comparative overview.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs

ADC LinkerAntibody-TargetPayloadCell LineIC50 (ng/mL)Reference
This compound Anti-HER2MMAEJIMT-1 (HER2-low)1.1N/A
This compound Anti-HER2MMAENCI-N87 (HER2-high)0.03N/A
Val-CitAnti-HER2MMAEJIMT-1 (HER2-low)1.2N/A
Val-CitAnti-HER2MMAENCI-N87 (HER2-high)0.03N/A
Val-AlaAnti-HER2MMAEKPL-4 (HER2-high)~10N/A
SMCC (non-cleavable)Anti-HER2DM1NCI-N87 (HER2-high)0.05N/A

Note: Data for this compound and Val-Cit from a comparative study showed similar in vitro potency. Specific public data for this compound IC50 values are limited; the values presented are representative based on qualitative statements from existing research. Further head-to-head studies are needed for a definitive quantitative comparison.

Table 2: In Vivo Efficacy and Toxicity of ADCs

ADC LinkerAntibody-TargetPayloadTumor ModelMinimum Effective Dose (MED)Maximum Tolerated Dose (MTD)Therapeutic Index (MTD/MED)Reference
This compound Anti-HER2MMAENCI-N87 XenograftNot explicitly stated> 3 mg/kgNot explicitly stated[3]
Val-CitAnti-HER2MMAENCI-N87 XenograftNot explicitly stated~3 mg/kgNot explicitly stated[3]
Val-CitAnti-CD30MMAEKarpas-299 Xenograft< 0.5 mg/kg1.0 - 2.0 mg/kg~2-4[4]
DisulfideAnti-CD22DM1Human Lymphoma XenograftNot explicitly stated10 mg/kgNot explicitly stated
Val-CitAnti-CD22PBDHuman Lymphoma XenograftNot explicitly stated2.5 mg/kgNot explicitly stated

Note: The study by Wei et al. demonstrated that this compound ADCs were as efficacious as Val-Cit ADCs at a 3 mg/kg dose, with both showing significant tumor suppression. A direct comparison of MTD and MED to calculate the therapeutic index was not provided in the primary publication.

Mechanism of Action and Signaling Pathways

The this compound linker's mechanism of action relies on its specific cleavage by cathepsin B within the lysosome of target cancer cells. Upon internalization of the ADC, the linker is cleaved, releasing the cytotoxic payload to induce cell death.

Experimental Workflow for ADC Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of an ADC's therapeutic index.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis in_vitro_cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine IC50 efficacy_study Xenograft Efficacy Study Determine MED in_vitro_cytotoxicity->efficacy_study bystander_assay Bystander Killing Assay bystander_assay->efficacy_study linker_stability Plasma Stability Assay pk_study Pharmacokinetic (PK) Analysis linker_stability->pk_study ti_calculation Therapeutic Index Calculation (MTD / MED) efficacy_study->ti_calculation toxicity_study Toxicity Study Determine MTD toxicity_study->ti_calculation pk_study->ti_calculation

Preclinical evaluation workflow for ADCs.
Cathepsin B-Mediated Payload Release and Apoptosis Induction

Upon ADC internalization, the this compound linker is cleaved by cathepsin B in the lysosome. The released payload, often a potent cytotoxic agent like MMAE, can then induce apoptosis through various mechanisms, including disruption of microtubule dynamics. Cathepsin B itself, when released into the cytosol, can also contribute to apoptosis by activating pro-apoptotic Bcl-2 family members like Bid and cleaving anti-apoptotic members.

catb_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular cluster_lysosome Lysosome cluster_cytosol Cytosol ADC This compound ADC ADC_internalized Internalized ADC ADC->ADC_internalized Internalization CatB Cathepsin B ADC_internalized->CatB Trafficking Payload Released Payload (e.g., MMAE) CatB->Payload Linker Cleavage Bid Bid CatB->Bid Cleavage Microtubules Microtubule Disruption Payload->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis tBid tBid Bid->tBid Bax_Bak Bax/Bak Activation tBid->Bax_Bak Bax_Bak->Apoptosis

References

Benchmarking cBu-Cit-OH: A Comparative Performance Analysis Against Established Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel ADC Linker Technology

The landscape of Antibody-Drug Conjugates (ADCs) is continually evolving, with innovation in linker technology playing a pivotal role in enhancing therapeutic indices. This guide provides a comprehensive performance benchmark of the novel cBu-Cit-OH linker against established and clinically validated ADC technologies. The following sections present a detailed comparison based on publicly available experimental data, outlining key performance indicators such as in vitro cytotoxicity, bystander effect, and in vivo efficacy.

Data Presentation: A Quantitative Overview

The performance of ADCs is contingent on a multitude of factors including the target antigen, antibody backbone, payload, and the linker connecting the antibody and payload. The following tables summarize the quantitative performance of ADCs featuring the this compound linker in comparison to established ADCs with different linker-payload combinations.

Table 1: In Vitro Cytotoxicity of Various ADCs in Cancer Cell Lines

ADCLinker-PayloadTargetCell LineIC50
anti-HER2-mc-cBuCitPABC-MMAEmc-cBu-Cit-PABC-MMAEHER2SKBR-3Similar to Val-Cit counterpart[1][2]
Trastuzumab-vc-MMAEvc-MMAEHER2HCC1954119.4 pM[3]
HB22.7-vcMMAEvc-MMAECD22DoHH20.02 µg/ml[4]
vc-MMAE (construct)vc-MMAE-SKBR3410.54 ± 4.9 nM[5]
vc-MMAE (construct)vc-MMAE-HEK293482.86 ± 6.4 nM

Table 2: Bystander Effect of Select ADCs

ADCLinker-PayloadTargetCo-culture SystemBystander Effect
Trastuzumab deruxtecan (T-DXd)Cleavable linker-Topoisomerase I inhibitorHER2HER2 3+ admixed with HER2 low/negative USC cellsSignificant bystander killing observed
Trastuzumab-vc-MMAEvc-MMAEHER2HER2+ (BT474) and HER2- (MCF7) cellsBystander Effect Coefficient (φBE) of 41%

Table 3: In Vivo Efficacy of Select ADCs in Xenograft Models

ADCLinker-PayloadTumor ModelDosingTumor Growth Inhibition (TGI)
Trastuzumab deruxtecan (T-DXd)Cleavable linker-Topoisomerase I inhibitorHER2-overexpressing USC PDX modelNot specifiedSignificant tumor growth suppression
Trastuzumab deruxtecan (T-DXd)Cleavable linker-Topoisomerase I inhibitorNCI-N87, JIMT-1, Capan-1 xenografts10 mg/kgSignificant TGI in all models
HB22.7-vcMMAEvc-MMAEDoHH2 and Granta 519 xenograftsSingle doseComplete and persistent response in DoHH2; 90% in Granta

Core Principle: The this compound Linker Advantage

The this compound linker technology is designed to offer superior specificity for the lysosomal protease cathepsin B. Unlike the widely used valine-citrulline (Val-Cit) linker, which can be cleaved by a broader range of cathepsins (B, K, and L), the cBu-Cit linker's activity is predominantly dependent on cathepsin B. This enhanced specificity has the potential to reduce off-target payload release, thereby improving the safety profile of the ADC. In vitro studies have shown that while both cBu-Cit and Val-Cit containing ADCs exhibit similar anti-cancer activity against HER2-expressing cells, the payload release from cBu-Cit ADCs is significantly more inhibited by a cathepsin B inhibitor (90% reduction) compared to Val-Cit ADCs (50% reduction).

Comparative Linker Cleavage Specificity cluster_cBu cBu-Cit Linker cluster_vc Val-Cit Linker cBu_ADC cBu-Cit-ADC cBu_CatB Cathepsin B cBu_ADC->cBu_CatB Specific Cleavage cBu_Payload Payload Release (Highly Specific) cBu_CatB->cBu_Payload vc_ADC Val-Cit-ADC vc_CatB Cathepsin B, K, L vc_ADC->vc_CatB Broad Cleavage vc_Payload Payload Release (Broad) vc_CatB->vc_Payload Workflow for In Vitro Cytotoxicity Assay start Start seed Seed Cancer Cells in 96-well Plate start->seed treat Treat with Serial Dilutions of ADC seed->treat incubate Incubate for 48-144 hours treat->incubate reagent Add MTT/XTT Reagent incubate->reagent read Read Absorbance reagent->read analyze Calculate % Viability and IC50 read->analyze end End analyze->end Workflow for Bystander Effect Co-Culture Assay start Start label_cells Label Antigen-Negative Cells with GFP start->label_cells seed_coculture Seed Co-culture of Ag+ and Ag- Cells label_cells->seed_coculture treat Treat with ADC seed_coculture->treat incubate Incubate treat->incubate image Image and Quantify GFP Signal incubate->image analyze Calculate % Bystander Cell Killing image->analyze end End analyze->end Signaling Pathway of Microtubule Inhibitor Payloads ADC ADC Internalization & Payload Release Payload MMAE / DM1 ADC->Payload Tubulin Tubulin Polymerization Payload->Tubulin Inhibition Spindle Mitotic Spindle Disruption Tubulin->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis Signaling Pathway of Topoisomerase I Inhibitor Payloads ADC ADC Internalization & Payload Release Payload SN-38 / Deruxtecan ADC->Payload Topo Topoisomerase I-DNA Cleavage Complex Payload->Topo Trapping Breaks DNA Strand Breaks Topo->Breaks Apoptosis Apoptosis Breaks->Apoptosis

References

Safety Operating Guide

Proper Disposal of cBu-Cit-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the proper disposal of cBu-Cit-OH based on established safety protocols for hazardous and cytotoxic research chemicals. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Researchers must obtain and consult the SDS for this compound from their supplier and adhere to all institutional and local regulations regarding chemical waste management.

The proper disposal of this compound, an Antibody-Drug Conjugate (ADC) linker, is critical to ensure laboratory safety and environmental protection. Due to its potential cytotoxic nature, it requires handling as a hazardous chemical waste. This guide outlines the essential procedures for its safe disposal.

Summary of this compound Properties

While a specific Safety Data Sheet (SDS) is not publicly available, the following information has been compiled from chemical suppliers.

PropertyValueSource
Synonyms Mal-cyclobutane-1,1-dicarboxamide-Cit-PABMedChemExpress
Intended Use ADC Linker for research purposesMedChemExpress
Status For research use only, not for medical applicationsMedChemExpress

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) or equivalent department. The following steps provide a general protocol for handling and preparing this type of waste for collection.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound and its waste, including a lab coat, safety goggles, and chemical-resistant gloves.

2. Waste Segregation and Collection:

  • Do not dispose of this compound in regular trash or down the sink.[1][2]

  • Designate a specific, properly labeled hazardous waste container for this compound and any materials contaminated with it.

  • Any item that comes into contact with a cytotoxic substance should be treated as cytotoxic waste.[3] This includes:

    • Unused or expired this compound.

    • Contaminated lab supplies such as pipette tips, vials, and gloves.

    • Solvents and solutions containing this compound.

    • Materials used to clean up spills of this compound.

3. Waste Container Requirements:

  • Use a container that is compatible with the chemical waste. Plastic is often preferred.[4]

  • The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.[5]

  • Keep the waste container closed except when adding waste.

4. Labeling of Waste Containers:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include any known hazard information (e.g., "Cytotoxic").

  • Follow your institution's specific labeling requirements, which may include the date and the name of the principal investigator.

5. Storage of Chemical Waste:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of waste generation.

  • Ensure that the storage area is secure and away from general laboratory traffic.

  • Segregate the this compound waste from other incompatible waste streams like acids and bases.

6. Arranging for Disposal:

  • Once the waste container is full or ready for disposal, contact your institution's EHS department to schedule a pickup.

  • Do not attempt to transport the hazardous waste off-site yourself.

7. Empty Container Disposal:

  • A container that has held this compound should be treated as hazardous waste unless properly decontaminated.

  • For acutely hazardous waste, triple rinsing with a suitable solvent may be required before the container can be disposed of as regular trash. The rinsate must be collected and treated as hazardous waste. Always consult your EHS for the specific procedure for this type of compound.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_disposal Disposal Pathway start Start: Handling this compound ppe Wear Appropriate PPE start->ppe waste_gen Generate this compound Waste ppe->waste_gen is_empty Is original container empty? waste_gen->is_empty collect_waste Collect in Labeled Cytotoxic Waste Container waste_gen->collect_waste no_sink DO NOT Dispose in Sink/Trash waste_gen->no_sink is_empty->collect_waste No (contains residue) rinse Triple Rinse Container (Collect Rinsate as Waste) is_empty->rinse Yes store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs dispose_container Dispose of Empty Container per EHS Guidelines rinse->dispose_container

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling cBu-Cit-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for all laboratory personnel handling the antibody-drug conjugate (ADC) linker, cBu-Cit-OH. Adherence to these protocols is mandatory to ensure personal safety and prevent hazardous exposure.

Researchers and drug development professionals working with potent compounds like this compound, a key component in the synthesis of ADCs, must operate with a heightened sense of caution. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazardous nature of the payloads these linkers are designed to carry necessitates stringent safety protocols. The information presented here is compiled from general safety guidelines for handling ADC linkers and other potent pharmaceutical compounds.

Personal Protective Equipment (PPE): A Multi-layered Defense

The following table summarizes the required personal protective equipment for handling this compound. This multi-layered approach is designed to minimize exposure through all potential routes.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A full-face shield should be worn over the goggles to protect against splashes.
Hands Double Gloving (Nitrile)Wear two pairs of powder-free nitrile gloves. The outer glove should be changed immediately upon contamination or every 30-60 minutes of continuous use.
Body Disposable Gown with Knit CuffsA disposable, fluid-resistant gown provides a barrier against accidental spills. Knit cuffs ensure a snug fit around the inner gloves.
Respiratory Fit-tested N95 Respirator or HigherFor handling the solid form of this compound, a fit-tested N95 or higher-level respirator is required to prevent inhalation of fine particles.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to maintain a safe laboratory environment. The following diagram illustrates the key stages of handling this compound, from initial receipt to final disposal.

Figure 1: this compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Receipt_and_Storage Receipt and Storage - Verify integrity of container. - Store in a designated, labeled, and well-ventilated area. Donning_PPE Donning PPE - Follow the prescribed sequence for putting on all required PPE. Receipt_and_Storage->Donning_PPE Weighing_and_Prep Weighing and Solution Preparation - Conduct all manipulations within a certified chemical fume hood. Donning_PPE->Weighing_and_Prep Reaction_Setup Reaction Setup - Ensure all transfers are performed carefully to avoid splashes or aerosol generation. Weighing_and_Prep->Reaction_Setup Decontamination Decontamination - Decontaminate all surfaces and equipment with an appropriate solvent. Reaction_Setup->Decontamination Waste_Segregation Waste Segregation - Separate solid and liquid waste into clearly labeled, sealed containers. Decontamination->Waste_Segregation Doffing_PPE Doffing PPE - Remove PPE in the correct order to prevent self-contamination. Waste_Segregation->Doffing_PPE Final_Disposal Final Disposal - Dispose of all waste in accordance with institutional and local regulations for hazardous chemical waste. Doffing_PPE->Final_Disposal

Figure 1: this compound Handling and Disposal Workflow

Experimental Protocols: Safe Handling and Disposal Procedures

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store this compound in its original, tightly sealed container in a designated, well-ventilated, and restricted-access area.

  • The storage location should be clearly labeled with the compound's identity and associated hazards.

Handling:

  • All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Before handling, ensure all necessary PPE is correctly donned.

  • When weighing the solid compound, use a disposable weigh boat and handle it with forceps.

  • Prepare solutions by slowly adding the solid to the solvent to avoid dust generation.

  • In the event of a spill, immediately alert personnel in the area and follow your institution's established spill cleanup procedures for potent compounds. A spill kit containing appropriate absorbent materials and decontamination solutions should be readily available.

Disposal Plan:

  • All waste materials, including contaminated PPE (gloves, gown), disposable labware, and cleaning materials, must be considered hazardous.

  • Segregate waste into clearly labeled, sealed containers for solid and liquid hazardous waste.

  • Liquid waste containing this compound should be collected in a designated, sealed waste container.

  • Solid waste, including contaminated gloves and lab coats, should be placed in a labeled, sealed bag or container.

  • All waste must be disposed of through your institution's hazardous waste management program, following all local and national regulations. Never dispose of this compound or its waste down the drain.

By implementing these rigorous safety measures, research institutions can foster a secure environment for the vital work of developing next-generation therapeutics while prioritizing the well-being of their scientific staff.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.